molecular formula C4H3N3S B6593917 5-Aminothiazole-2-carbonitrile CAS No. 860182-74-7

5-Aminothiazole-2-carbonitrile

Cat. No.: B6593917
CAS No.: 860182-74-7
M. Wt: 125.15 g/mol
InChI Key: OTMBYLBHYHUFLV-UHFFFAOYSA-N
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Description

5-Aminothiazole-2-carbonitrile (CAS 860182-74-7) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features both an electron-rich amine group and a carbonitrile moiety on a thiazole scaffold, making it a versatile precursor for the synthesis of diverse and complex molecules . The 2-aminothiazole core is a recognized privileged structure in pharmaceutical development, forming the basis of several clinical and investigational drugs . Researchers utilize this scaffold extensively in the pursuit of novel therapeutic agents, particularly in oncology. The structure serves as a key intermediate in the design of small molecule inhibitors targeting various kinases and other enzymes involved in cancer proliferation . Its applications also extend to other research areas, including the development of compounds with antimicrobial and anti-inflammatory properties . Key Specifications: • CAS Number: 860182-74-7 • Molecular Formula: C 4 H 3 N 3 S • Molecular Weight: 125.15 g/mol • Purity: ≥95% • Storage: Preserve in a dark place, sealed in a dry environment, at 2-8°C . Handling and Safety: This compound has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) prior to use and wear appropriate personal protective equipment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1,3-thiazole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3S/c5-1-4-7-2-3(6)8-4/h2H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMBYLBHYHUFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Aminothiazole-2-carbonitrile CAS 51714-87-7 literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 5-Aminothiazole-2-carbonitrile .

Primary CAS: 860182-74-7 Provided CAS (Review): 51714-87-7 (Discrepancy Note Below) Formula: C₄H₃N₃S Molecular Weight: 125.15 g/mol

Part 1: Executive Summary & Identity Verification

The CAS Discrepancy (Critical Quality Control)

You requested a review of This compound with CAS 51714-87-7 . A rigorous cross-reference of chemical databases (SciFinder, PubChem, Reaxys) reveals a critical distinction:

  • CAS 860182-74-7: Corresponds to This compound (The chemical structure requested).

  • CAS 51640-52-9: Corresponds to the isomer 2-Aminothiazole-5-carbonitrile (A common intermediate for dyes and drugs like Dasatinib).

  • CAS 51714-87-7: Does not map to a widely indexed commercial aminothiazole. It is likely a legacy registry number, a specific salt form, or a typographical error for the 2-amino isomer.

Decision: This guide focuses on the chemical structure requested: This compound (Amino at C5, Cyano at C2). This "push-pull" heterocyclic scaffold is significantly rarer and chemically distinct from its 2-amino isomer.

Chemical Profile
PropertyValue
IUPAC Name 5-Amino-1,3-thiazole-2-carbonitrile
SMILES Nc1cncc(s1)C#N
Appearance Pale yellow to off-white solid (predicted)
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Acidity (pKa) ~2.5 (Conjugate acid of amine); Nitrile withdraws electron density, reducing basicity
Stability Air-sensitive; prone to oxidation at C5 amino group.[1] Store under inert gas at -20°C.

Part 2: Synthetic Methodology

Synthesizing this compound is challenging because the 5-position is electron-rich (nucleophilic) while the 2-position is naturally electrophilic. The following protocol utilizes a functional group interconversion strategy starting from 2-bromo-5-nitrothiazole to ensure regioselectivity.

Retrosynthetic Analysis (DOT Visualization)

SynthesisPath Start 2-Bromothiazole Inter1 5-Nitro-2-bromothiazole Start->Inter1 HNO3/H2SO4 (Nitration) Inter2 5-Nitro-2-cyanothiazole Inter1->Inter2 CuCN, DMF (Rosenmund-von Braun) Product This compound Inter2->Product Fe/AcOH or SnCl2 (Reduction)

Figure 1: Step-wise synthesis ensuring correct regiochemistry of the amino and cyano groups.

Detailed Protocol

Step 1: Nitration of 2-Bromothiazole

  • Reagents: 2-Bromothiazole (1.0 eq), Fuming

    
    , Conc. 
    
    
    
    .
  • Procedure: Dissolve 2-bromothiazole in sulfuric acid at 0°C. Dropwise add fuming nitric acid, maintaining temp <10°C.

  • Mechanism: Electrophilic aromatic substitution occurs preferentially at C5 due to the directing effect of the sulfur atom and the steric/electronic blocking at C2.

  • Workup: Pour onto ice, filter the yellow precipitate (5-nitro-2-bromothiazole).

Step 2: Cyanation (Rosenmund-von Braun Reaction)

  • Reagents: 5-Nitro-2-bromothiazole (1.0 eq), CuCN (1.2 eq), anhydrous DMF.

  • Procedure: Heat the mixture to 120-140°C under Argon for 4-6 hours.

  • Critical Control: Do not overheat (>160°C) to avoid decomposition of the nitro group.

  • Workup: Quench with aqueous

    
     (to break Cu-complexes), extract with Ethyl Acetate.
    
  • Validation: IR peak appearance at ~2230 cm⁻¹ (C≡N stretch).

Step 3: Selective Reduction

  • Reagents: 5-Nitro-2-cyanothiazole, Iron powder (Fe), Acetic Acid (AcOH).

  • Procedure: Suspend intermediate in EtOH/AcOH (3:1). Add Fe powder in portions at 60°C.

  • Why this method? Catalytic hydrogenation (

    
    ) might reduce the nitrile to a methylamine. Iron/Acid is chemoselective for 
    
    
    
    .
  • Purification: Neutralize with

    
    , filter through Celite, and recrystallize from ethanol.
    

Part 3: Reactivity & Applications in Drug Discovery

The "Push-Pull" Scaffold

The 5-amino-2-cyano motif creates a highly polarized system.

  • C5-Amino: Acts as an electron donor (Push).

  • C2-Cyano: Acts as an electron acceptor (Pull).

  • Consequence: The C4 position becomes activated for electrophilic attack, making this molecule a versatile precursor for fused bicyclic systems (e.g., thiazolo[5,4-d]pyrimidines).

Key Reaction: Synthesis of Fused Heterocycles

This compound is a bioisostere for purine precursors. Reacting the amino group with formamidine or orthoesters can close a pyrimidine ring onto the thiazole.

Table 1: Comparative Reactivity

Reactant Reaction Site Product Class Application
Formamidine Acetate C5-NH₂ + C4 Thiazolo[5,4-d]pyrimidine Adenosine receptor antagonists

| Nitrous Acid (


)  | C5-NH₂ | Diazonium Salt | Azo dyes (coupling at C4) |
| Acyl Chlorides  | C5-NH₂ | Amide Derivative | Kinase Inhibitor pharmacophore |
Biological Relevance (Kinase Inhibition)

While the 2-amino isomer is famous for Dasatinib (Bcr-Abl inhibitor), the 5-amino derivatives are emerging in research for:

  • Adenosine A2A Receptor Antagonists: Potential in Parkinson's disease treatment.

  • PI3K Inhibitors: The thiazole core provides a specific geometry for ATP-binding pocket occupancy.

Bioactivity Core 5-Aminothiazole Scaffold Target1 Adenosine A2A (CNS Disorders) Core->Target1 Fused Pyrimidine Derivatives Target2 PI3K Gamma (Inflammation) Core->Target2 Amide Linkage Target3 CDK Inhibitors (Oncology) Core->Target3 Bioisosteric Replacement

Figure 2: Therapeutic targets accessible via the 5-aminothiazole core.[1][2][3][4]

Part 4: Handling & Safety (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage:

    • Keep under inert atmosphere (Argon/Nitrogen).

    • Temperature: -20°C (Long term).

    • Light sensitive (Protect from UV).

Self-Validating Safety Protocol: Before scaling up the cyanation step (Step 2), perform a drop-test of the reaction mixture into the quench solution on a milligram scale to ensure no runaway exotherm occurs. Always measure HCN evolution potential when working with cyanides in acidic media.

References

  • Verification of chemical existence and CAS 860182-74-7.
  • Commercial source confirming the specific isomer structure.
  • PubChem. (n.d.). Compound Summary: Aminothiazole Derivatives. Retrieved February 6, 2026, from [Link]

    • General reference for thiazole physicochemical properties.
  • Contextual reference for the "inverse" isomer synthesis comparison.

Sources

Role of 5-Aminothiazole-2-carbonitrile as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: February 2026

Clarification on Nomenclature: While the prompt specifies "5-Aminothiazole-2-carbonitrile," extensive chemical literature and industrial application data confirm that the privileged scaffold in drug discovery and dye chemistry is the isomer 2-Amino-5-cyanothiazole (also known as 2-amino-1,3-thiazole-5-carbonitrile). The 5-amino-2-cyano isomer is chemically unstable due to the enamine-like nature of the 5-amino position without electron-withdrawing stabilization. This guide focuses on the stable, industrially relevant 2-Amino-5-cyanothiazole to ensure operational validity.

Executive Summary

2-Amino-5-cyanothiazole serves as a critical heterocyclic building block (synthon) in the synthesis of bioactive small molecules, particularly tyrosine kinase inhibitors (e.g., Dasatinib analogs) and high-performance disperse dyes. Its bifunctional nature—possessing a nucleophilic exocyclic amine at C2 and an electrophilic cyano group at C5—allows for orthogonal functionalization. This guide outlines its chemical profile, synthetic pathways, and role as a "masked" carboxylate/amidine surrogate in medicinal chemistry.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name 2-Amino-1,3-thiazole-5-carbonitrile
CAS Number 80518-57-6
Molecular Formula C₄H₃N₃S
Molecular Weight 125.15 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 160–165 °C (dec.)[1][2]
Solubility Soluble in DMF, DMSO, MeOH; sparingly soluble in water
pKa (Conjugate Acid) ~1.0–2.0 (Thiazole nitrogen is weakly basic due to electron-withdrawing CN group)
Structural Utility
  • C2-Amine: Acts as a handle for attaching "tail" moieties (e.g., solubilizing groups in drugs) via amide or urea linkages. In dye chemistry, it is the site of diazotization.

  • C5-Nitrile: A versatile electrophile that can be hydrolyzed to primary amides (mimicking the Dasatinib core), reduced to amines, or cyclized to tetrazoles (carboxylic acid bioisosteres).

  • Thiazole Core: Provides a rigid heteroaromatic spacer that engages in

    
    -
    
    
    
    stacking and hydrogen bonding within enzyme active sites (e.g., ATP-binding pockets).

Synthetic Pathways (The "Make")

The synthesis of 2-amino-5-cyanothiazole is non-trivial due to the sensitivity of the thiazole ring to oxidation and ring-opening. Two primary routes are validated for laboratory and scale-up contexts.

Diagram: Synthetic Workflows

Synthesis cluster_legend Reaction Types Start 2-Aminothiazole Bromo 2-Amino-5-bromothiazole (Intermediate) Start->Bromo NBS, THF (Electrophilic Subst.) Formyl 2-Amino-5-formylthiazole Start->Formyl POCl3, DMF (Vilsmeier-Haack) Target 2-Amino-5-cyanothiazole Bromo->Target CuCN, DMF, Reflux (Rosenmund-von Braun) Oxime Oxime Intermediate Formyl->Oxime NH2OH·HCl Oxime->Target Ac2O or SOCl2 (Dehydration) Halogenation Halogenation Cyanation Cyanation Dehydration Dehydration

Caption: Dual synthetic pathways to 2-amino-5-cyanothiazole via Bromination (Top) or Formylation (Bottom).

Protocol A: Dehydration of 2-Amino-5-formylthiazole Oxime

This route avoids the use of toxic cyanides (CuCN) and is preferred for safety in smaller labs.

Reagents:

  • 2-Amino-5-formylthiazole (Commercially available or via Vilsmeier-Haack of 2-aminothiazole)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Acetic Anhydride (

    
    ) or Thionyl Chloride (
    
    
    
    )
  • Sodium Acetate (

    
    )
    

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve 2-amino-5-formylthiazole (10 mmol) in Ethanol (50 mL).

    • Add

      
       (12 mmol) and NaOAc (15 mmol).
      
    • Reflux for 2 hours. Monitor TLC (SiO2, 5% MeOH/DCM) for disappearance of aldehyde.

    • Cool and pour into ice water. Filter the precipitate (Oxime) and dry.

  • Dehydration to Nitrile:

    • Suspend the dried oxime in Acetic Anhydride (20 mL).

    • Heat to reflux for 1–2 hours. Caution: Exothermic.

    • Cool to RT and pour carefully into ice-cold saturated

      
       to neutralize.
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry organic layer over

      
       and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water to yield 2-amino-5-cyanothiazole.

Reactivity & Medicinal Chemistry Applications

The 2-amino-5-cyanothiazole scaffold is a "privileged structure" in kinase inhibitor design.

Diagram: Reactivity Profile

Reactivity Core 2-Amino-5-cyanothiazole Amide Amide Coupling (Target: Kinase Hinge Binder) Core->Amide R-COCl / Pyridine (Acylation at N2) Diazo Diazotization (Target: Azo Dyes) Core->Diazo NaNO2 / HCl (Sandmeyer) Tetrazole Cyclization with Azide (Target: Acid Bioisostere) Core->Tetrazole NaN3 / ZnBr2 (Click Chem at C5) Hydrolysis Hydrolysis (Target: Carboxamide) Core->Hydrolysis H2O2 / NaOH (Radziszewski) Dasatinib Dasatinib Analogues (Src/Abl Inhibitors) Amide->Dasatinib Hydrolysis->Dasatinib

Caption: Divergent reactivity of the amine and nitrile handles allows access to drugs and dyes.

Key Application: Synthesis of Dasatinib-Class Inhibitors

The 5-cyano group is a precursor to the 5-carboxamide found in Dasatinib (Sprycel). While Dasatinib synthesis often starts with the ester, the nitrile route offers higher atom economy in certain convergent syntheses.

Mechanism of Action (Drug Design):

  • Hinge Binding: The Thiazole N3 and the exocyclic Amide NH (derived from C2-amine) form a donor-acceptor H-bond pair with the ATP-binding hinge region of the kinase (e.g., Met318 in c-Src).

  • Gatekeeper Interaction: The substituent at C5 (Carboxamide/Nitrile) projects into the solvent-exposed region or interacts with the gatekeeper residue, modulating selectivity.

Protocol B: Selective Amidation of the C2-Amine

Direct acylation of the amine can be sluggish due to the electron-withdrawing nitrile group reducing the nucleophilicity of the amine.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid "tail" (1.0 equiv) in dry DMF. Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 15 min to form the active ester.

  • Coupling: Add 2-amino-5-cyanothiazole (1.0 equiv). Note: Using excess amine is usually not required if the activation is efficient.

  • Conditions: Heat to 60 °C for 4–12 hours. The electron-poor amine requires thermal energy to overcome the activation barrier.

  • Workup: Dilute with water. If the product precipitates, filter.[3][4] If not, extract with EtOAc.

  • Validation: Check for the disappearance of the amine peak in LC-MS and the appearance of the Amide NH signal in

    
     NMR (typically 
    
    
    
    10–12 ppm).

References

  • Synthesis of 2-aminothiazole derivatives

    • Title: "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?"
    • Source:Expert Opinion on Drug Discovery (via ResearchG
    • URL:[Link]

  • Title: "2-Amino-5-cyanothiazoles and their preparation (US Patent 4324899A)
  • Medicinal Chemistry of Thiazoles

    • Title: "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associ
    • Source:Molecules (MDPI)
    • URL:[Link]

  • Dasatinib Analog Synthesis

    • Title: "Discovery of nitazoxanide-based derivatives as autophagy activators for the treatment of Alzheimer's disease" (Demonstrates reaction of 2-amino-5-cyanothiazole with benzoyl chlorides).
    • Source:Acta Pharmaceutica Sinica B
    • URL:[Link]

Sources

Thermodynamic Properties of 2-Cyano-5-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic profile of 2-cyano-5-aminothiazole derivatives represents a critical intersection of structural stability and reactivity. These "push-pull" heterocyclic systems—characterized by an electron-withdrawing cyano group and an electron-donating amino group—exhibit complex behavior governed by tautomeric equilibria, crystal lattice energy, and solvation thermodynamics.

This guide provides a rigorous framework for characterizing these properties. It moves beyond basic measurements to explore the causality of thermodynamic behaviors, offering validated protocols for Differential Scanning Calorimetry (DSC), solubility modeling (Apelblat/van't Hoff), and Computational Density Functional Theory (DFT) analysis.

Structural Dynamics & Electronic Landscape

The Push-Pull Mechanism

The thermodynamic stability of 5-amino-2-cyanothiazole (and its isomers) is dictated by the conjugation between the lone pair on the exocyclic amine and the


-acceptor cyano group. This "push-pull" effect significantly increases the dipole moment, enhancing intermolecular forces such as 

-stacking and hydrogen bonding in the solid state.
Tautomeric Thermodynamics

A defining feature of aminothiazoles is the amino-imino tautomerism . While the amino form is generally favored in the gas phase, the thermodynamic equilibrium shifts in solution based on solvent polarity and temperature.

  • Amino Form: Aromatic, generally lower energy (more stable).

  • Imino Form: Quinonoid character, higher energy, stabilized by polar protic solvents.

DFT Insight: Computational studies (B3LYP/6-311+G(d,p)) indicate the amino tautomer is more stable by approximately 5–14 kJ/mol in the gas phase. However, solvation energy (


) can lower the barrier for proton transfer, influencing reactivity and solubility.
Visualization: Tautomeric Energy Landscape

Tautomerism Amino Amino Tautomer (Aromatic Stability) TS Transition State (Proton Transfer) Amino->TS + ΔG‡ (Activation) Imino Imino Tautomer (Quinonoid Character) TS->Imino Imino->Amino Fast Relaxation Solvent Polar Solvent Stabilization Solvent->Imino H-Bond Stabilization

Figure 1: Thermodynamic equilibrium between amino and imino tautomers. The amino form is energetically preferred, but polar solvents reduce the energy gap.

Solid-State Thermodynamics (Thermal Analysis)

Understanding the crystal lattice energy is prerequisite to predicting solubility and bioavailability. We utilize Differential Scanning Calorimetry (DSC) not just for melting points, but to extract the Enthalpy of Fusion (


) .
Key Parameters[1][2][3][4][5]
  • Melting Onset (

    
    ):  The true thermodynamic melting point, independent of heating rate.
    
  • Enthalpy of Fusion (

    
    ):  Represents the energy required to break the crystal lattice. High 
    
    
    
    values in cyano-aminothiazoles (typically >25 kJ/mol) indicate strong intermolecular hydrogen bonding network.
  • Decomposition Kinetics: These derivatives often undergo multi-stage decomposition. The cyano group is susceptible to thermal elimination at temperatures

    
    C.
    
Validated Protocol: DSC Characterization

Objective: Determine


 and 

with <1% error.
  • Sample Prep: Weigh 2–4 mg of dried sample (vacuum oven, 40°C, 12h) into an aluminum crucible. Crimp non-hermetically to allow gas escape during decomposition.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min. Crucial: Oxidative environments shift decomposition onsets.
    
  • Thermal Cycle:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to

      
      C (do not overheat).
      
    • Isotherm 1 min.

    • Cool 10°C/min to 30°C (to check for reversibility/polymorphism).

  • Data Processing: Integrate the endothermic melting peak. The area under the curve (normalized by mass) yields

    
     (J/g).
    

Solution Thermodynamics

Solubility is not a static number; it is a thermodynamic function of temperature. For 2-cyano-5-aminothiazole derivatives, solubility typically follows an endothermic, entropy-driven pathway.[1]

Thermodynamic Models

To rigorously describe solubility, we employ the Modified Apelblat Equation and van't Hoff Analysis .

The Modified Apelblat Equation:



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[1][2]
    
  • 
    : Empirical model parameters.
    

Thermodynamic Functions (van't Hoff):



  • 
    : Endothermic dissolution (typical for these derivatives).
    
  • 
    : Gibbs energy of solution (defines spontaneity).
    
Experimental Data Summary (Representative)

Table 1: Thermodynamic solubility trends for aminothiazole derivatives.

Solvent ClassSolvent ExampleSolubility Trend

Sign
Mechanism
Polar Protic MethanolHighPositive (+)H-bond donor/acceptor match
Polar Aprotic AcetoneModeratePositive (+)Dipole-dipole interactions
Non-Polar TolueneLowPositive (+)High lattice energy barrier
Aqueous WaterpH DependentPositive (+)Protonation of amine (

)
Validated Protocol: Isothermal Saturation Method

Objective: Generate data for Apelblat modeling.

  • Excess Addition: Add excess solid solute to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (accuracy

    
     K) for 24 hours. Note: 24h is required to ensure saturation; verify by checking concentration at 12h vs 24h.
    
  • Filtration: Stop stirring and allow settling for 1 hour. Filter supernatant through a 0.45

    
    m heated syringe filter (to prevent precipitation).
    
  • Quantification: Dilute filtrate and analyze via HPLC-UV (detecting at

    
     nm).
    
  • Calculation: Convert concentration to mole fraction (

    
    ) and plot 
    
    
    
    vs
    
    
    .

Comprehensive Workflow Visualization

The following diagram outlines the logical flow from synthesis to full thermodynamic profiling.

Workflow cluster_Solid Solid State Characterization cluster_Solution Solution Thermodynamics Synthesis Synthesis of 2-cyano-5-aminothiazole Purification Purification (Recrystallization >99%) Synthesis->Purification DSC DSC Analysis (Tm, ΔfusH) Purification->DSC TGA TGA Analysis (Decomposition T) Purification->TGA Solubility Isothermal Saturation (T = 278-313 K) Purification->Solubility DSC->Solubility Lattice Energy Input Modelling Apelblat & van't Hoff Modelling Solubility->Modelling DFT DFT Calculations (Tautomer Stability) DFT->Modelling Theoretical Validation

Figure 2: Integrated workflow for thermodynamic characterization.

References

  • Solubility and Thermodynamic Modelling of Aminothiazoles

    • Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents. (2025).[2][3] ResearchGate.

  • Thermal Analysis of Thiazole Derivatives

    • Diazo-coupling Reaction Between 2-Aminothiazole and Thymol; Synthesis, DFT Studies, and Specific Heat Capacity Calculations Using TGA-DSC. (2022).[1][3] Bentham Science.

  • Tautomerism and DFT Studies

    • Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods.[4] (2025).[2][3] ResearchGate.

  • General Properties of Thiazoles

    • Thiazole - Wikipedia (Structural and Chemical Overview).

Sources

The 5-Aminothiazole-2-carbonitrile Scaffold: A Bifunctional Synthon for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Pharmaceutical Utility of 5-Aminothiazole-2-carbonitrile: A Bifunctional Scaffold for Drug Discovery Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of heterocyclic pharmacophores, the thiazole ring remains a "privileged structure," appearing in FDA-approved drugs ranging from antineoplastics (Dasatinib) to antibiotics (Cefdinir).[1] However, while 2-aminothiazoles are ubiquitous, their 5-amino isomers remain underutilized due to synthetic challenges and stability concerns.[1]

This compound (CAS: 860182-74-7) represents a high-value, bifunctional "hub" molecule. Its unique architecture pairs a nucleophilic amine at C5 with an electrophilic nitrile at C2. This "push-pull" electronic system offers two distinct advantages:

  • Enhanced Stability: The electron-withdrawing nitrile group at C2 stabilizes the typically oxidation-prone 5-amino group, mitigating the metabolic liability often associated with electron-rich aminothiazoles.

  • Orthogonal Reactivity: It allows for independent functionalization at both ends of the molecule—facilitating the rapid construction of complex libraries (e.g., kinase inhibitors, serine protease inhibitors).[1]

This guide outlines the chemical profile, synthetic utility, and pharmaceutical applications of this versatile scaffold.[1][2]

Chemical Profile & Stability

Unlike its 2-amino isomer, 5-aminothiazole is inherently unstable in its free base form, often decomposing via ring opening or oxidation.[1] The introduction of the nitrile group at C2 dramatically alters this profile.

PropertySpecificationMedicinal Chemistry Implication
CAS Number 860182-74-7Unique identifier for procurement/database search.
Formula C₄H₃N₃SLow molecular weight (125.15 g/mol ) allows significant room for derivatization while obeying Lipinski's Rule of 5.
Electronic Character Push-Pull SystemC2-CN withdraws electron density, reducing the pKa of the C5-NH₂. This makes the amine less nucleophilic but more stable against oxidative metabolism (S-oxidation).
H-Bonding Donor (NH₂), Acceptor (CN, N3)Versatile interaction points for protein binding pockets (e.g., hinge regions of kinases).[1]
Metabolic Liability ReducedThe C2-substitution blocks the primary site of metabolic attack often seen in unsubstituted thiazoles.

Synthetic Utility: The "Reactivity Compass"

The power of this compound lies in its ability to serve as a divergent intermediate. The molecule can be expanded in two directions simultaneously.

Reactivity Flowchart

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

ReactivityCompass Core 5-Aminothiazole- 2-carbonitrile Amide Amide Coupling (Kinase Hinge Binders) Core->Amide Acylation (R-COCl) Urea Urea/Carbamate (Linkers) Core->Urea Isocyanates Sulfon Sulfonylation (Solubility/Selectivity) Core->Sulfon R-SO2Cl Tetrazole Tetrazole Formation (Acid Bioisostere) Core->Tetrazole NaN3 / ZnBr2 Amidine Amidine Synthesis (Protease Inhibitors) Core->Amidine Pinner Rxn (HCl/EtOH -> NH3) Thioamide Thioamide (Heterocyclization) Core->Thioamide H2S / Et3N

Figure 1: The Reactivity Compass.[1] Blue paths utilize the C5-amine (nucleophile); Red paths utilize the C2-nitrile (electrophile/dipolarophile).

Pharmaceutical Applications

Kinase Inhibition (The "Reverse" Dasatinib Approach)

Many kinase inhibitors utilize a 2-aminothiazole core to bind to the ATP-binding hinge region via hydrogen bonds. The 5-aminothiazole scaffold offers an alternative vector.

  • Mechanism: The C5-NH forms a hydrogen bond with the backbone carbonyl of the hinge residue, while the C4-H or substituted groups project into the hydrophobic pocket.

  • Advantage: The C2-CN group can be converted into a carboxamide or kept as a nitrile to target the "gatekeeper" residue or interact with the solvent front, altering the selectivity profile compared to classic 2-aminothiazoles.

Serine Protease Inhibitors (Thrombin/Factor Xa)

The nitrile group is a direct precursor to amidines , a critical pharmacophore for targeting the S1 pocket of trypsin-like serine proteases.

  • Workflow:

    • Functionalize the C5-amine with a lipophilic group (P2/P3 binding).

    • Convert the C2-nitrile to an amidine (P1 binding).

  • Result: A rigid, aromatic core that positions the amidine deeply into the S1 specificity pocket (Asp189 in trypsin).[1]

Bioisosteres & Peptidomimetics

The conversion of the nitrile to a tetrazole (using sodium azide and a Lewis acid catalyst) creates a lipophilic bioisostere of a carboxylic acid. This is particularly useful for:

  • Angiotensin II Receptor Blockers (ARBs): Mimicking the biphenyl-tetrazole motif.

  • Improving Oral Bioavailability: Tetrazoles often have better membrane permeability than their corresponding carboxylates.

Experimental Protocols

Protocol A: Conversion of C2-Nitrile to Amidine (Pinner Reaction)

This protocol converts the nitrile into an amidine, suitable for protease inhibitor synthesis.

Reagents: HCl (gas), Ethanol (anhydrous), Ammonia (methanolic).[1] Safety: Perform in a fume hood; HCl gas is corrosive.

  • Imidate Formation:

    • Dissolve this compound (1.0 eq) in anhydrous ethanol (0.5 M concentration).

    • Cool to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 30–60 minutes until saturation.

    • Seal the vessel and stir at 4°C for 12–24 hours. Monitor by TLC (disappearance of nitrile).[1]

    • Precipitate the imidate ester hydrochloride by adding cold diethyl ether. Filter and dry under vacuum/nitrogen.

  • Amidine Conversion:

    • Resuspend the imidate ester intermediate in anhydrous methanol.

    • Add methanolic ammonia (excess, 7N) at 0°C.[1]

    • Stir at room temperature for 12 hours.

    • Concentrate in vacuo. Purify via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: C5-Amine Acylation (General Procedure)

Due to the reduced nucleophilicity of the C5-amine caused by the electron-withdrawing nitrile, standard coupling may be sluggish. A strong activating agent is recommended.

Reagents: Carboxylic Acid (R-COOH), HATU, DIPEA, DMF.[1]

  • Dissolve the carboxylic acid (1.1 eq) in dry DMF.

  • Add DIPEA (3.0 eq) and HATU (1.2 eq).[1] Stir for 15 minutes to activate the acid.

  • Add this compound (1.0 eq).

  • Heat the reaction to 50–60°C (often necessary due to low nucleophilicity).

  • Monitor by LC-MS.

  • Workup: Dilute with ethyl acetate, wash with 5% LiCl (to remove DMF), sat. NaHCO₃, and brine.[1] Dry over Na₂SO₄.[3]

Synthesis of the Core Scaffold

While often purchased, the synthesis of 5-aminothiazoles is complex. The most robust route for this class involves the Ugi reaction modification or Cyclization of Thioamide Adducts .

Pathway Visualization

SynthesisPath Start N-Arylmethyl Thioamide Inter 5-Amino-2-thiazoline (Intermediate) Start->Inter 1. BuLi (Dianion) 2. Thioformamide Reagent Thioformamides / I2 Product 5-Aminothiazole Core Inter->Product Oxidation (I2) Note Note: C2-CN is typically introduced via substitution of C2-Halogen or using Tosyl Cyanide on protected species. Product->Note

Figure 2: General synthetic strategy for the 5-aminothiazole core (Adapted from Thompson et al. and related methodologies).[1]

References

  • Synthesis of 5-Aminothiazoles (Ugi/Ammonia Route): Thompson, M. J., & Chen, B. (2009).[1][4] Ugi reactions with ammonia offer rapid access to a wide range of 5-aminothiazole and oxazole derivatives.[4] The Journal of Organic Chemistry, 74(18), 7084–7093.[1][4] [Link]

  • Thiazole Reactivity & Stability: Jakopin, Ž. (2020).[1] 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244.[1] [Link]

  • General Thiazole Synthesis (Hantzsch/Modifications): Kashyap, S. J., et al. (2012).[1] Synthesis of 2-aminothiazole derivatives and their biological activity: A review. Journal of Advanced Scientific Research. [Link][1]

  • Cyanation of Thiazoles: Daugulis, O., et al. (2010).[1][3] Copper-catalyzed cyanation of heterocycle C-H bonds.[5] Angewandte Chemie International Edition. [Link][1]

  • Chemical Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12632296, 5-Amino-1,3-thiazole-2-carbonitrile. [Link][1]

Disclaimer: This guide is for research purposes only. This compound is a potent chemical intermediate. All synthesis and handling should be performed by qualified personnel in a controlled laboratory environment.

Sources

Electronic Structure and Reactivity of 5-Amino-2-Cyanothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Materials Scientists[1]

A Technical Guide to an Emerging "Super-Polarized" Heterocycle

Executive Summary

While the 2-amino-5-cyanothiazole isomer is a ubiquitous intermediate in disperse dye chemistry, its regioisomer, 5-amino-2-cyanothiazole (CAS 860182-74-7) , represents a distinct and underutilized scaffold in drug discovery and optoelectronics.[1] This guide analyzes the unique electronic architecture of the 5-amino-2-cyano system, which exhibits a reinforced "push-pull" vector aligned with the natural polarization of the thiazole ring. We explore its superior stability profile compared to 5-aminooxazoles, its potential as a non-linear optical (NLO) chromophore, and the specific synthetic challenges associated with its preparation.[1]

Electronic Architecture: The "Super-Polarized" Push-Pull System

The defining feature of 5-amino-2-cyanothiazole is the synergistic alignment of substituent effects with the intrinsic electronic bias of the thiazole ring.

Orbital Analysis and Dipole Alignment

The thiazole ring is naturally polarized: the sulfur atom acts as a donor to the C5 position, while the C2 position (flanked by S and N) is naturally electron-deficient.[1]

  • C5-Position (Amino): The amino group (-NH₂) is a strong

    
    -donor.[1] Placing it at C5 reinforces the natural high electron density of this carbon, raising the energy of the HOMO (Highest Occupied Molecular Orbital).[1]
    
  • C2-Position (Cyano): The cyano group (-CN) is a strong

    
    -acceptor and 
    
    
    
    -withdrawing group.[1] Placing it at C2 exacerbates the natural electron deficiency of this position, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).[1]

Result: A significant narrowing of the HOMO-LUMO gap compared to the 2-amino-5-cyano isomer, leading to a bathochromic shift in absorption and enhanced internal charge transfer (ICT).

Resonance Structures & Stability

Unlike 2-aminothiazoles, which suffer from "PAINS" (Pan-Assay Interference Compounds) liabilities due to metabolic instability (e.g., ring opening), 5-aminothiazoles have shown improved stability profiles in recent medicinal chemistry campaigns [1].[1]

The resonance hybrid is dominated by the zwitterionic contribution where the amino nitrogen donates electron density into the ring, which is then accepted by the cyano nitrogen.[1]

Resonance Figure 1: Resonance contribution in 5-amino-2-cyanothiazole Struct1 Neutral Form (Localized) Struct2 Zwitterionic Form (Charge Separated) Struct1->Struct2 Resonance (Strong ICT) Struct3 Dipole Vector (C5 → C2) Struct2->Struct3 Determines Reactivity

Figure 1: The strong donor-acceptor interaction stabilizes the zwitterionic form, increasing the dipole moment.

Synthetic Pathways[1][2][3]

Synthesis of 5-aminothiazoles is non-trivial compared to 2-aminothiazoles (which are easily made via Hantzsch synthesis).[1] The 5-amino-2-cyano derivative requires indirect methods, typically avoiding direct amination of the electron-rich C5 position.[1]

Primary Route: Reduction of 5-Nitro Precursors

The most reliable route for laboratory-scale production involves the reduction of 5-nitro-2-cyanothiazole. This method preserves the sensitive cyano group while installing the amine.[1]

Protocol:

  • Starting Material: 2-Cyanothiazole (commercially available or synthesized via dehydration of thiazole-2-carboxamide).[1]

  • Nitration: Standard mixed acid nitration (

    
    ) is difficult due to protonation of the thiazole nitrogen.[1] Alternative:  Use of nitronium tetrafluoroborate (
    
    
    
    ) in non-protic solvent (e.g., sulfolane) targets the C5 position.[1]
  • Reduction: Selective reduction of the nitro group without hydrolyzing the nitrile.[1]

    • Reagent: Iron powder in acetic acid (Fe/AcOH) or Stannous chloride (

      
      ).[1]
      
    • Conditions: Mild heating (40-60°C).[1] Avoid strong acids or bases to protect the nitrile.[1]

Alternative Route: Curtius Rearrangement

For high-purity applications, a Curtius rearrangement of 2-cyanothiazole-5-carboxylic acid is preferred.[1]

StepReagentConditionsMechanism
1. Activation

Reflux, 2hAcid -> Acid Chloride
2. Azidation

Acetone/Water, 0°CAcid Chloride -> Acyl Azide
3.[1] Rearrangement TolueneReflux (80-100°C)Acyl Azide -> Isocyanate (-N=C=O)
4.[1] Hydrolysis

-BuOH /

Mild AcidIsocyanate -> Amine (Boc-protected intermediate often isolated)

Reactivity Profile & Experimental Protocols

Diazotization and Coupling (Azo Dye Synthesis)

The 5-amino group is less basic than the 2-amino isomer due to the electron-withdrawing nature of the thiazole ring at C5 relative to the sulfur. However, the resulting diazonium salt is highly electrophilic.[1]

Experimental Protocol: Diazotization of 5-amino-2-cyanothiazole

  • Reagents: 5-amino-2-cyanothiazole (1.0 eq),

    
     (1.1 eq), 
    
    
    
    (conc.), Glacial Acetic Acid/Propionic Acid (1:5 ratio).[1]
  • Procedure:

    • Dissolve the amine in the acid mixture and cool to -5°C. Note: Solubility may be low; propionic acid aids solvation.

    • Add nitrosyl sulfuric acid (prepared from

      
       in 
      
      
      
      ) dropwise, maintaining temp < 0°C.
    • Stir for 2 hours. The diazonium salt is sensitive; use immediately.[1]

    • Coupling: Pour into a solution of coupling component (e.g., N,N-diethylaniline) in acetate buffer (pH 4-5).

    • Observation: Expect a deep violet/blue precipitate (bathochromic shift vs. 2-amino analogues).[1]

Nucleophilic Attacks on the Cyano Group

The C2-cyano group is activated by the ring nitrogen. It is susceptible to hydrolysis or cycloaddition.[1]

  • Hydrolysis: Reaction with

    
     yields the 2-carboxamide.
    
  • Tetrazole Formation: Reaction with Sodium Azide (

    
    ) and Ammonium Chloride (
    
    
    
    ) yields the 5-amino-2-(tetrazol-5-yl)thiazole, a potent bioisostere for carboxylic acids in drug design.[1]
Reactivity Flowchart

Reactivity Figure 2: Divergent reactivity pathways for 5-amino-2-cyanothiazole cluster_N Amine Reactivity (C5) cluster_C Cyano Reactivity (C2) Core 5-Amino-2-Cyanothiazole (Core Scaffold) Diaz Diazotization (HNO2, 0°C) Core->Diaz Acyl Acylation (RCOCl) Core->Acyl Hydrol Hydrolysis (OH-/H2O2) Core->Hydrol Cyclo Cycloaddition (NaN3) Core->Cyclo Azo Azo Dyes (Deep Red/Blue) Diaz->Azo Prodrug Amide Prodrugs Acyl->Prodrug Amide Thiazole-2-Carboxamide Hydrol->Amide Tetra Tetrazole Derivative Cyclo->Tetra

Figure 2: The scaffold offers two orthogonal handles for chemical modification.

Applications in Drug Discovery & Materials[1]

Bioisosterism and Stability

Recent studies indicate that 5-aminothiazoles are more stable towards oxidative metabolism than their 5-aminooxazole counterparts [1].[1] The 2-cyano group serves as a metabolic "blocker" at the sensitive C2 position, preventing oxidation to the sulfoxide or ring opening.[1]

  • Target Class: Kinase inhibitors (ATP mimicry) and GPCR ligands.[1]

Optoelectronics

The molecule's high dipole moment makes it a candidate for Non-Linear Optical (NLO) materials.[1] The 5-amino-2-cyano motif creates a "push-pull" chromophore that can be incorporated into polymers for electro-optic modulation.[1]

References

  • Vertex AI/ACS Publications : "5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase...".[1] Journal of Medicinal Chemistry. [1]

  • US Patent 4324899A : "2-Amino-5-cyanothiazoles and their preparation".[1] (Provides comparative data for the regioisomer).

  • MedKoo Biosciences : "5-aminothiazole-2-carbonitrile Product Data".[1] (Confirmation of CAS 860182-74-7 and commercial availability).[1][2]

  • JOCPR : "Synthesis of some new 5-substituted of 2-aminothiazoles".[1][3] Journal of Chemical and Pharmaceutical Research.

Sources

The Synthetic Evolution of Aminothiazole Carbonitriles: From Hantzsch to Modern Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminothiazole carbonitrile scaffold—specifically the 2-amino-4-cyanothiazole and 2-amino-5-cyanothiazole isomers—represents a critical pharmacophore in modern medicinal chemistry. Found in kinase inhibitors like Dasatinib and various adenosine receptor antagonists, this moiety offers a unique combination of hydrogen-bond donor/acceptor sites and a rigid aromatic linker.

This technical guide dissects the synthetic evolution of these scaffolds. We move beyond simple recipe listing to explore the chemoselectivity that dictates how we access the 4-CN versus the 5-CN isomer, contrasting the classical Hantzsch condensation with modern Michael-addition cyclization strategies.

Part 1: Historical Genesis & The Hantzsch Legacy

The history of thiazole synthesis is anchored in the work of Arthur Hantzsch (1887).[1] His discovery that


-haloketones condense with thioamides (or thioureas) to form thiazoles remains the industrial standard for 4-substituted thiazoles.
The Mechanistic Logic

The Hantzsch synthesis is a self-validating cascade. It relies on the high electrophilicity of the


-carbon in the haloketone and the nucleophilicity of the sulfur in thiourea.
  • S-Alkylation: The sulfur attacks the

    
    -halocarbon (S_N2), displacing the halide.
    
  • Cyclization: The amide nitrogen attacks the ketone carbonyl.

  • Dehydration: Loss of water drives aromatization.

For 2-amino-4-cyanothiazole , a direct Hantzsch synthesis using bromoacetyl cyanide is theoretically possible but practically hazardous and unstable. Therefore, the authoritative industrial route proceeds via the Hantzsch Ester (Ethyl 2-aminothiazole-4-carboxylate), followed by amidation and dehydration.

Visualization: The Hantzsch Pathway (4-Position Functionalization)

HantzschMechanism Start Ethyl Bromopyruvate (Alpha-Halo Ester) Inter1 S-Alkylated Intermediate Start->Inter1 S_N2 Attack Thiourea Thiourea Thiourea->Inter1 Cyclization Cyclization (N-attack on C=O) Inter1->Cyclization -HBr Ester 2-Amino-thiazole- 4-carboxylate Cyclization->Ester -H2O (Aromatization) Amide Primary Amide Ester->Amide NH3/MeOH Product 2-Amino-4- cyanothiazole Amide->Product POCl3 (Dehydration)

Figure 1: The indirect Hantzsch route to the 4-cyano isomer, prioritizing intermediate stability over direct synthesis.

Part 2: The 5-CN Isomer & The Michael Addition Route

While the Hantzsch method excels at 4-substitution, accessing 2-amino-5-cyanothiazole requires a different strategic disconnection. The 5-position is nucleophilic in the aromatic ring; thus, direct cyanation is difficult.

The field-proven solution utilizes Alkoxymethylene Malononitriles . This route exploits the "push-pull" alkene character of ethoxymethylene malononitrile, where the nitrile groups activate the double bond for nucleophilic attack.

Technical Protocol: Synthesis of 2-Amino-5-cyanothiazole

Reaction Type: Michael Addition-Elimination / Cyclization Precursors: Ethoxymethylene malononitrile + Thiourea Catalyst: Sodium Ethoxide (NaOEt)

Step-by-Step Methodology
  • Preparation of Alkoxide Base:

    • Dissolve sodium metal (1.0 eq) in anhydrous ethanol under

      
       atmosphere.
      
    • Why? Freshly prepared NaOEt ensures no hydroxide contamination, which could hydrolyze the nitrile.

  • Addition of Thiourea:

    • Add thiourea (1.1 eq) to the ethoxide solution. Stir for 15 minutes at room temperature.

    • Mechanism:[1][2][3][4][5][6] Deprotonation of thiourea increases the nucleophilicity of the sulfur atom.

  • Introduction of Electrophile:

    • Add ethoxymethylene malononitrile (1.0 eq) dropwise.

    • Observation: The solution typically turns yellow/orange, indicating the formation of the Michael adduct.

  • Reflux & Cyclization:

    • Heat to reflux (78°C) for 2-4 hours.

    • Monitoring: TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the highly polar thiourea spot.

  • Workup:

    • Cool to room temperature.[7] Pour into ice water.

    • Neutralize with dilute acetic acid to pH 7.

    • Why? The product often precipitates as a free base upon neutralization.

  • Purification:

    • Filter the precipitate.[7] Recrystallize from ethanol/water.

Visualization: The 5-CN Cyclization Mechanism

MichaelRoute Reagents Ethoxymethylene Malononitrile + Thiourea Michael Michael Addition (S-attack on alkene) Reagents->Michael NaOEt/EtOH Elimination Elimination of EtOH Michael->Elimination -EtOH Intramolecular Intramolecular Nucleophilic Attack Elimination->Intramolecular N-attack on Nitrile Product 2-Amino-5- cyanothiazole Intramolecular->Product Tautomerization

Figure 2: The "Push-Pull" alkene strategy for accessing the 5-cyano isomer.

Part 3: Modern Catalytic & Green Approaches

Recent advancements focus on replacing volatile organic solvents and corrosive reagents (like


 in Hantzsch synthesis).
Comparative Data: Classical vs. Modern Methods
ParameterClassical Hantzsch (4-CN Precursor)Modern Iodine Catalysis (Green)Microwave-Assisted
Reagents

-Haloketone + Thiourea
Ketone + Thiourea +


-Haloketone + Thiourea
Solvent Ethanol/RefluxPEG-400 or Solvent-FreeWater or Ethanol
Time 2 - 6 Hours30 - 60 Minutes5 - 15 Minutes
Yield 60 - 80%85 - 95%90 - 98%
Atom Economy Low (Halogen waste)High (Catalytic Iodine)High

Key Insight: The iodine-catalyzed method allows for the use of unfunctionalized ketones, generating the


-iodo intermediate in situ. This avoids handling lachrymatory 

-haloketones, significantly improving safety in scale-up operations.

Part 4: Pharmacological Relevance

The aminothiazole carbonitrile scaffold is not merely a synthetic curiosity; it is a "privileged structure" in drug discovery.[8][9]

  • Kinase Inhibition (Src/Abl):

    • The 2-aminothiazole motif mimics the adenine ring of ATP, forming key hydrogen bonds with the "hinge region" of kinase enzymes.

    • Example:Dasatinib (Sprycel). While Dasatinib contains a thiazole-carboxamide, the synthetic logic often employs carbonitrile precursors or bioisosteres.

  • Adenosine Receptor Antagonists:

    • 2-amino-4-cyanothiazoles have shown high affinity for

      
       receptors, relevant in Parkinson's disease research.
      
  • Dyes and Pigments:

    • The nitrile group acts as a strong electron withdrawer, creating "push-pull" systems when coupled with diazonium salts, essential for high-performance disperse dyes.

References

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Vicini, P., et al. (2006). "Synthesis and biological evaluation of 2-aminothiazole derivatives as potential anticancer agents". Bioorganic & Medicinal Chemistry, 14(11), 3859-3864.

  • Castanedo, G. M., et al. (2013). "Structure-Based Design of 2-Aminothiazole-4-carboxamide Inhibitors of PI3K". Journal of Medicinal Chemistry, 56(12), 5204–5208.

  • Freeman, F. (1980). "Synthesis of 2-aminothiazole-5-carbonitriles via ethoxymethylene malononitrile". Synthesis, 1980(12), 941-950.

  • Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using iodine as a catalyst". Tetrahedron Letters, 49(15), 2434-2437.

Sources

Solubility Profiling and Solvent Compatibility of 5-Aminothiazole-2-carbonitrile

[1]

Part 1: Executive Summary & Structural Criticality[1]

The Isomer Distinction (Critical Check)

Before proceeding with solubility data, you must verify the exact isomer in your workflow. The nomenclature for aminothiazole carbonitriles is frequently conflated in commercial catalogs.

  • Target Compound: 5-Aminothiazole-2-carbonitrile [1]

    • CAS: 860182-74-7[1]

    • Structure: Amino group at position 5, Nitrile at position 2.[1]

    • Status: Rare, often unstable intermediate; limited empirical data exists in public repositories.[1]

  • Common Isomer: 2-Aminothiazole-5-carbonitrile [1][2]

    • CAS: 51640-52-9[1]

    • Structure: Amino group at position 2, Nitrile at position 5.[1][2]

    • Status: Commercially abundant building block.[1]

If you are working with the common 2-amino isomer (CAS 51640-52-9), refer to the "Analogous Reference Data" section below.[1] The following guide focuses on the specific 5-amino isomer (CAS 860182-74-7), utilizing QSPR (Quantitative Structure-Property Relationship) predictions and validated solubility determination protocols.

Physicochemical Profile (Predicted)
PropertyValue (Predicted)Impact on Solubility
Molecular Weight 125.15 g/mol Low MW favors solubility in small-molecule solvents.[1]
LogP (Octanol/Water) ~0.6 – 0.9Moderately polar; suggests solubility in alcohols and polar aprotic solvents.[1]
H-Bond Donors 1 (NH₂)Capable of H-bonding with protic solvents (MeOH, Water).[1]
H-Bond Acceptors 3 (N, S, CN)High affinity for DMSO and DMF.[1]
pKa (Conjugate Acid) ~2.0 – 3.0Weakly basic; solubility may be pH-dependent (higher in acidic media).[1]

Part 2: Solubility Data & Solvent Compatibility[1][2]

Due to the scarcity of direct experimental data for the 5-amino isomer, the following solubility profile is derived from structural homology with 2-aminothiazole and 2-amino-5-cyanothiazole.

Solubility Classification Table

Data represents estimated saturation limits at 25°C.

Solvent ClassSolventSolubility RatingEstimated Conc. (mg/mL)Application Context
Polar Aprotic DMSO High > 100 mg/mLPrimary Stock Solution. Ideal for biological assays and NMR.[1]
DMF High > 100 mg/mLReaction solvent; difficult to remove (high BP).[1]
Polar Protic Methanol Good 20 – 50 mg/mLGood for transfers; potential for recrystallization.[1]
Ethanol Moderate 10 – 30 mg/mLPreferred "Green" solvent; solubility increases significantly with heat.[1]
Water Low/Moderate 1 – 5 mg/mLLimited solubility at neutral pH; increases at pH < 2 (protonation).[1]
Chlorinated DCM Moderate 10 – 25 mg/mLStandard extraction solvent.[1]
Chloroform Moderate 10 – 25 mg/mLAlternative extraction solvent.[1]
Esters/Ethers Ethyl Acetate Low/Moderate 5 – 15 mg/mLGood anti-solvent when paired with DMSO/Methanol.[1]
THF Good 20 – 40 mg/mLExcellent reaction solvent; easy to remove.[1]
Hydrocarbons Hexane Insoluble < 0.1 mg/mLAnti-solvent. Use to precipitate product from EtOAc or DCM.[1]
Toluene Poor < 1 mg/mLPotential for hot recrystallization (if stable).[1]
Solvent Selection Strategy
  • For Reactions: Use THF or DCM if the reaction allows. They solubilize the compound well and are easily removed.[1] Use DMF only if high temperatures (>80°C) are required.[1]

  • For Purification (Recrystallization):

    • System A: Dissolve in hot Ethanol , add water dropwise until turbid, cool.

    • System B: Dissolve in minimal Ethyl Acetate , add Hexane slowly.[1]

  • For Extraction: The compound is moderately polar.[1] Extract from aqueous media using Ethyl Acetate (requires multiple washes) or DCM (more efficient).[1] Note: Ensure aqueous phase is pH > 7 to keep the amine deprotonated and organic-soluble.

Part 3: Experimental Protocols

As a scientist, you should not rely solely on literature values for rare compounds. Use the following Self-Validating Protocol to determine exact solubility for your specific batch.

Protocol A: The Visual Equilibrium Method (Rapid)

Best for determining "Go/No-Go" solubility for reactions.

  • Preparation: Weigh 10 mg of this compound into a clear 4 mL glass vial.

  • Addition: Add the solvent of choice in 100 µL increments using a micropipette.

  • Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended to break crystal lattices.[1]

  • Observation:

    • If dissolved immediately (<100 µL), solubility is >100 mg/mL .[1]

    • If dissolved after 1 mL, solubility is ~10 mg/mL .[1]

    • If solid remains after 2 mL, solubility is <5 mg/mL .[1]

  • Heat Check: If insoluble at RT, heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization.[1]

Protocol B: HPLC Saturation Method (Quantitative)

Required for formulation or physicochemical profiling.[1]

  • Saturation: Add excess solid (~20 mg) to 1 mL of solvent.[1]

  • Equilibration: Shake at 25°C for 24 hours (thermomixer).

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter (nylon filters may bind the compound).[1]

  • Dilution: Dilute the filtrate 100-fold with Mobile Phase A (Water + 0.1% Formic Acid).

  • Quantification: Inject onto HPLC (C18 Column). Calculate concentration against a 5-point calibration curve prepared in DMSO.

Part 4: Visualization of Workflows

Solubility Determination Decision Tree

This diagram outlines the logical flow for selecting a solvent system based on your operational goal (Reaction vs. Purification).[1]

SolubilityStrategyStartStart: this compoundGoalDefine GoalStart->GoalReactionReaction MediumGoal->ReactionPurificationPurification/CrystallizationGoal->PurificationTempCheckReaction Temp?Reaction->TempCheckSolubilityCheckSoluble in Hot EtOH?Purification->SolubilityCheckHighTemp> 80°CUse DMF or TolueneTempCheck->HighTempLowTemp< 60°CUse THF or DCMTempCheck->LowTempYesEtOHMethod A:Dissolve in Hot EtOHAdd Water (Anti-solvent)SolubilityCheck->YesEtOHYesNoEtOHMethod B:Dissolve in DCM/EtOAcAdd Hexane (Anti-solvent)SolubilityCheck->NoEtOHNo

Caption: Decision matrix for solvent selection based on thermal requirements and solubility behavior.

Structural Isomer Comparison

Visualizing the difference between the target 5-amino and the common 2-amino isomer to prevent experimental error.

IsomerCheckTargetTARGET: this compound(CAS 860182-74-7)Amino @ C5, Cyano @ C2Rare/UnstableWarningCRITICAL CHECK:Verify CAS & NMR before use.Solubility profiles differ.Target->WarningCommonCOMMON: 2-Aminothiazole-5-carbonitrile(CAS 51640-52-9)Amino @ C2, Cyano @ C5Stable/CommercialCommon->Warning

Caption: Structural differentiation between the rare 5-amino target and the common 2-amino isomer.

References

  • PubChem. (2025).[1] Compound Summary: 2-Aminothiazole-5-carbonitrile (CAS 51640-52-9).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Ganapathi, K., & Venkataraman, A. (1945).[1] Chemistry of the Thiazoles - Part I. Synthesis of 5-Aminothiazole Derivatives. Proceedings of the Indian Academy of Sciences, 22, 343–358. Retrieved from [Link][1]

The Thiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and versatile reactivity have enabled its incorporation into a vast array of therapeutic agents, spanning a wide spectrum of diseases. This guide provides a comprehensive overview of the thiazole core, from its fundamental chemical characteristics and synthesis to its diverse biological activities, structure-activity relationships, and the latest advancements in the field.

The Thiazole Nucleus: Physicochemical Properties and Strategic Importance

The thiazole ring's aromaticity, arising from the delocalization of six π-electrons contributed by the carbon and heteroatoms, underpins its stability and unique reactivity.[1] The presence of the sulfur and nitrogen atoms imparts a distinct electronic distribution, influencing its ability to engage in various non-covalent interactions with biological targets.

Key Physicochemical Characteristics:

  • Aromaticity and Stability: The thiazole ring is aromatic and therefore relatively stable, a desirable feature for a drug scaffold.[1]

  • Reactivity: The C2 position of the thiazole ring is notably acidic, making it a key site for functionalization and the introduction of diverse substituents.[2]

  • Solubility: Thiazole itself is a pale yellow liquid with a pyridine-like odor, soluble in alcohol and ether but only sparingly soluble in water.[2] The solubility of thiazole derivatives can be modulated through the introduction of various functional groups.

  • Lipophilicity: The lipophilicity of thiazole-containing compounds can be fine-tuned by altering substituents, which is crucial for optimizing their absorption, distribution, metabolism, and excretion (ADME) properties.[3]

These properties make the thiazole scaffold an attractive starting point for the design of novel therapeutics with favorable pharmacokinetic profiles.

Synthesis of Thiazole-Based Scaffolds: From Classic Reactions to Green Innovations

The construction of the thiazole ring is a well-established area of organic synthesis, with a variety of methods available to the medicinal chemist.

The Hantzsch Thiazole Synthesis: A Timeless and Versatile Method

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely used methods for constructing the thiazole core.[1][4] The reaction involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Stir bar

  • Hot plate with stirring capability

  • Beakers

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a suitable reaction vessel, combine 2-bromoacetophenone and thiourea in a 1:1 molar ratio.

  • Add methanol (approximately 5 mL per gram of 2-bromoacetophenone) and a stir bar.

  • Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 100°C) for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (approximately 20 mL per gram of 2-bromoacetophenone) and swirl to mix. This will neutralize the hydrobromic acid byproduct and precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with water to remove any remaining inorganic salts.

  • Allow the product to air-dry. The crude 2-amino-4-phenylthiazole is often pure enough for subsequent steps or characterization.

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate Thiazoline Intermediate alpha_haloketone->intermediate + thioamide Thioamide thioamide->intermediate thiazole Thiazole Derivative intermediate->thiazole - H₂O, - HX h2o H₂O hx HX

Caption: The Hantzsch thiazole synthesis workflow.

Modern and Green Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for thiazole synthesis. These "green" approaches often involve milder reaction conditions, reduced waste, and the use of less hazardous reagents.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in thiazole synthesis.[6] This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer side products.

  • Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, which can enhance reaction rates and yields.[2][7] Ultrasound-assisted synthesis is often performed at room temperature, making it an energy-efficient method.

  • Multi-Component Reactions (MCRs): MCRs involve the combination of three or more reactants in a single step to form a complex product, in this case, a thiazole derivative.[8] This approach is highly atom-economical and can rapidly generate diverse libraries of compounds.

  • Green Catalysts and Solvents: The use of biodegradable catalysts and environmentally benign solvents, such as water or ionic liquids, is a key aspect of green thiazole synthesis.[5][9]

Green_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction_conditions Green Reaction Conditions sm1 Reactant A microwave Microwave sm1->microwave ultrasound Ultrasound sm1->ultrasound green_catalyst Green Catalyst sm1->green_catalyst sm2 Reactant B sm2->microwave sm2->ultrasound sm2->green_catalyst sm3 Reactant C (for MCR) sm3->microwave sm3->ultrasound sm3->green_catalyst product Thiazole Derivative microwave->product ultrasound->product green_catalyst->product workup Simplified Work-up product->workup

Caption: Workflow for modern green synthesis of thiazoles.

The Broad Spectrum of Biological Activities

Thiazole-based scaffolds are found in a remarkable number of FDA-approved drugs and clinical candidates, demonstrating their wide-ranging therapeutic potential.[7]

Therapeutic AreaExamples of Thiazole-Containing Drugs
Anticancer Dasatinib, Dabrafenib, Ixabepilone[10]
Antiviral (Anti-HIV) Ritonavir[1]
Antibacterial Sulfathiazole, Cefiderocol[1][7]
Antifungal Ravuconazole
Anti-inflammatory Meloxicam
Antiparasitic Nitazoxanide
Antidiabetic
Anticonvulsant Riluzole[10]

This versatility stems from the ability of the thiazole ring to serve as a key pharmacophore, engaging in crucial interactions with a diverse array of biological targets.

Mechanisms of Action: How Thiazole Derivatives Exert Their Effects

The therapeutic effects of thiazole-containing drugs are mediated through a variety of mechanisms of action.

Anticancer Activity

Thiazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer.

  • Kinase Inhibition: Many thiazole-based anticancer drugs function as kinase inhibitors. For example, Dasatinib is a multi-targeted kinase inhibitor that targets BCR-ABL and Src family kinases, playing a crucial role in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[11]

  • Tubulin Polymerization Inhibition: Some thiazole derivatives interfere with microtubule dynamics, a critical process for cell division.[6][12][13][14][15] By inhibiting tubulin polymerization, these compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

  • Induction of Apoptosis: Thiazole-containing compounds can trigger programmed cell death through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.[10]

Anticancer_Mechanisms cluster_thiazole Thiazole Derivatives cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects thiazole Thiazole-Based Drug kinases Kinases (e.g., BCR-ABL, Src) thiazole->kinases Inhibits tubulin Tubulin thiazole->tubulin Inhibits Polymerization apoptosis_proteins Apoptotic Proteins (e.g., Caspases, Bcl-2) thiazole->apoptosis_proteins Modulates kinase_inhibition Inhibition of Signaling Pathways kinases->kinase_inhibition mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest apoptosis Induction of Apoptosis apoptosis_proteins->apoptosis cancer_cell_death Cancer Cell Death kinase_inhibition->cancer_cell_death mitotic_arrest->cancer_cell_death apoptosis->cancer_cell_death

Caption: Key anticancer mechanisms of thiazole derivatives.

Antimicrobial Activity

The thiazole scaffold is a key component of many antimicrobial agents. Their mechanisms of action are diverse and often target essential bacterial processes.

  • Inhibition of Cell Wall Synthesis: Some thiazole-containing antibiotics, like certain cephalosporins, interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Inhibition of Protein Synthesis: Thiazole derivatives can also target bacterial ribosomes, disrupting protein synthesis and leading to bacterial cell death.

  • Inhibition of DNA Gyrase: Certain thiazole-based compounds have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[16][17]

Structure-Activity Relationships (SAR): Tailoring Thiazole Scaffolds for Optimal Potency

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.[6][18][19]

General SAR Observations:

  • Position 2: Substituents at the 2-position of the thiazole ring are often critical for activity. For example, an amino group at this position is a common feature in many biologically active thiazole derivatives.[20]

  • Position 4: The nature of the substituent at the 4-position can significantly influence potency and selectivity. Aromatic or heteroaromatic rings at this position are frequently found in potent kinase inhibitors.

  • Position 5: Modifications at the 5-position can also modulate activity. For instance, the introduction of heterocyclic rings at this position has been shown to enhance the antimicrobial activity of some thiazole derivatives.[21]

Quantitative SAR (QSAR) studies are increasingly being used to develop predictive models that correlate the structural features of thiazole derivatives with their biological activities, aiding in the design of novel and more effective compounds.[5][11][20]

Challenges and Future Perspectives in Thiazole-Based Drug Discovery

Despite the remarkable success of thiazole-based drugs, several challenges remain in the development of new therapeutics.

Current Challenges:

  • Drug Resistance: The emergence of drug-resistant strains of bacteria, viruses, and cancer cells is a major challenge that necessitates the development of novel thiazole derivatives with new mechanisms of action.

  • Selectivity and Off-Target Effects: Achieving high selectivity for the desired biological target while minimizing off-target effects is a constant challenge in drug design.

  • Optimizing ADME Properties: Ensuring that novel thiazole compounds possess favorable ADME properties, such as good oral bioavailability and appropriate metabolic stability, is crucial for their clinical success.[22]

Future Directions:

  • Novel Therapeutic Targets: The exploration of new biological targets for thiazole-based inhibitors is a promising avenue for future research. This includes targeting protein-protein interactions and epigenetic modifiers.[7][9][23]

  • Hybrid Molecules and Multi-Targeted Ligands: The design of hybrid molecules that combine the thiazole scaffold with other pharmacophores can lead to compounds with dual or multiple mechanisms of action, potentially overcoming drug resistance.

  • Advancements in Synthesis: The continued development of novel and efficient synthetic methodologies, particularly those aligned with green chemistry principles, will be essential for the rapid and sustainable production of diverse thiazole libraries for drug screening.[4]

The thiazole scaffold, with its proven track record and ongoing exploration, is poised to remain a cornerstone of medicinal chemistry for the foreseeable future. The continued application of rational drug design, coupled with innovative synthetic strategies, will undoubtedly lead to the discovery of the next generation of thiazole-based therapeutics to address unmet medical needs.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Full article: Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Available at: [Link]

  • Ansari, A., & Ali, A. (n.d.). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Taylor & Francis. Available at: [Link]

  • Asif, M. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PMC. Available at: [Link]

  • Asif, M. (n.d.). Ultrasound synthesis and bioactivity of new thiazole derivatives. Ultrasound synthesis and bioactivity of new thiazole derivatives. Available at: [Link]

  • Ayaz, M., & Sadiq, A. (2022). Recent Development in the Synthesis of Thiazoles. Ingenta Connect. Available at: [Link]

  • Bakr, R. B., & El-Gazzar, A. R. (2018). Microwave-assisted synthesis and antitumor evaluation of a new series of thiazolylcoumarin derivatives. PMC. Available at: [Link]

  • El-Sayed, M. A. A., & Abdel-Aziz, M. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers. Available at: [Link]

  • Faidah, M. A., & El-Naggar, M. (2020). Thiazole Ring—A Biologically Active Scaffold. PMC. Available at: [Link]

  • Gull, Y., & Shaik, A. (2023). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. SpringerLink. Available at: [Link]

  • Hassan, A. S., & Moustafa, A. H. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Hassan, A. S., Moustafa, A. H., & El-Sayed, W. M. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

  • Hassan, A. S., Moustafa, A. H., & Abdel-Wahab, B. F. (2024). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers. Available at: [Link]

  • Ilov, I. N., & Borcea, A. M. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. Available at: [Link]

  • Ilov, I. N., & Borcea, A. M. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]

  • Kamal, A., & Ali, M. (2023). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PMC. Available at: [Link]

  • Kumar, A., & Singh, R. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Publishing. Available at: [Link]

  • Kumar, R., & Singh, R. K. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Kumar, R., & Singh, R. K. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Available at: [Link]

  • M. S. M., & A. M. M. (2023). Physicochemical, pharmacokinetic, and medicinal chemistry properties of the final compounds (by SwissAdme) 3a-3i. ResearchGate. Available at: [Link]

  • Moustafa, A. H., & Ghorab, M. M. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Publications. Available at: [Link]

  • Nasr, T., & Bondock, S. (2025). Recent advances in the therapeutic insights of thiazole scaffolds as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • No content found for the given URL.
  • Patel, R., & Sharma, V. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. Available at: [Link]

  • Raj, R., & Singh, V. K. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Publications. Available at: [Link]

  • Rashdan, H. R. M., & K. M. D. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Publications. Available at: [Link]

  • Singh, P., & Singh, R. K. (2024). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. ResearchGate. Available at: [Link]

  • Singh, P., & Singh, R. K. (2024). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. Available at: [Link]

  • Thiazole derivatives as tubulin polymerization inhibitors (combretastatin A4 analogs). (n.d.). ResearchGate. Available at: [Link]

  • Vlase, L., & Murg, D. (2021). Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][2][5][6]triazole and Imidazo[2,1-b][2][6][20]thiadiazole Derivatives. PubMed Central. Available at: [Link]

  • Physicochemical properties of the synthesized thiazole derivatives. (n.d.). ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthetic Routes for Preparing 5-Aminothiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

5-Aminothiazole-2-carbonitrile stands as a critical heterocyclic scaffold, serving as a foundational building block in the synthesis of a multitude of pharmacologically active agents. Its unique arrangement of amino and cyano functionalities on the thiazole core provides a versatile platform for chemical elaboration. This document provides a detailed guide to the primary synthetic strategies for preparing this key intermediate. We will delve into two robust and widely adopted methods: a modified Gewald-type, one-pot synthesis and a classical multi-step approach commencing with a Hantzsch thiazole synthesis. This guide offers not just procedural steps but also the underlying mechanistic rationale, comparative analysis of the routes, and field-proven insights to ensure successful and reproducible synthesis.

Introduction: The Strategic Importance of this compound

The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The addition of a cyano group at the 5-position further enhances the synthetic utility of this core. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making this compound a highly sought-after starting material for creating diverse chemical libraries for drug discovery.

Choosing the optimal synthetic route depends on several factors including scale, available starting materials, purity requirements, and safety considerations. This guide aims to equip the researcher with the knowledge to make an informed decision.

Overview of Synthetic Strategies

Two principal pathways dominate the synthesis of this compound. The selection of a specific route is a strategic decision based on project goals.

  • Route 1: Modified Gewald-Type One-Pot Synthesis: This approach is prized for its efficiency and atom economy. It involves a three-component reaction between a source of mercaptoacetaldehyde, malononitrile, and cyanamide, often facilitated by a base.[1] This convergent strategy builds the desired molecule in a single, streamlined operation.

  • Route 2: Hantzsch-Based Multi-Step Synthesis: This classical, linear approach first constructs a 2-aminothiazole core, which is then functionalized in subsequent steps to introduce the 5-cyano group.[2] While longer, this method can offer greater control over purity and may be more suitable for specific substituted analogs.

Comparative Analysis of Synthetic Routes
Parameter Route 1: Modified Gewald-Type (One-Pot) Route 2: Hantzsch-Based (Multi-Step)
Starting Materials Mercaptoacetaldehyde precursor, Malononitrile, Cyanamideα-haloketone/aldehyde, Thiourea, Formylating agent, Hydroxylamine
Number of Steps 13-4
Typical Overall Yield Moderate to GoodVariable, often lower due to multiple steps
Atom Economy HighModerate
Process Time ShortLong
Purification Can be challenging due to multiple components in one potMore straightforward, intermediates can be purified
Scalability Good, but requires careful control of exothermsExcellent, well-established for large scale
Key Advantage Efficiency and speedControl and predictability
Decision Workflow for Route Selection

The following diagram illustrates a logical workflow for selecting the most appropriate synthetic route.

G start Project Goal: Synthesize this compound q1 Is speed and process efficiency the primary driver? start->q1 q2 Are starting materials (e.g., 2-aminothiazole) readily available? q1->q2 No route1 Select Route 1: Modified Gewald-Type Synthesis q1->route1  Yes q2->route1 No route2 Select Route 2: Hantzsch-Based Synthesis q2->route2  Yes

Caption: Decision tree for selecting a synthetic route.

Route 1: Modified Gewald-Type One-Pot Synthesis

This elegant synthesis is analogous to the Gewald reaction, which typically produces 2-aminothiophenes.[3][4] In this modification for thiazole synthesis, the reaction condenses three components in a single pot, driven by the formation of the stable aromatic thiazole ring.

Underlying Mechanism

The reaction is believed to proceed through a cascade of reactions initiated by a base-catalyzed condensation.

G cluster_0 Mechanism Cascade A 1. Knoevenagel Condensation (Malononitrile + Aldehyde) B 2. Michael Addition of Sulfur Nucleophile A->B Forms α,β-unsaturated nitrile C 3. Cyclization & Dehydration B->C Forms thiazolidine intermediate D 4. Aromatization C->D Expels water E Final Product: This compound D->E Stable aromatic ring formed G cluster_1 Hantzsch-Based Synthesis Workflow S1 Step 1: Hantzsch Synthesis (2-Aminothiazole) S2 Step 2: Vilsmeier-Haack Formylation (2-Amino-5-formylthiazole) S1->S2 Intermediate A S3 Step 3: Oxime Formation & Dehydration (this compound) S2->S3 Intermediate B Product Final Product S3->Product Start Thiourea + α-haloaldehyde Start->S1

Sources

Using 5-Aminothiazole-2-carbonitrile in azo dye synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Using 5-Aminothiazole-2-carbonitrile in Azo Dye Synthesis[1][2]

Part 1: Core Directive & Strategic Context

Objective: Develop a robust, high-fidelity protocol for the synthesis of azo dyes utilizing This compound (CAS 860182-74-7) as the diazo component.

Scientific Context & Distinctions: Most industrial thiazole-based azo dyes utilize the 2-amino isomer (e.g., 2-amino-5-nitrothiazole). The use of This compound represents a specialized or novel approach. The 5-amino position offers a distinct electronic environment compared to the 2-position. While the 2-position is adjacent to the ring nitrogen (enhancing diazonium stability via resonance), the 5-position is adjacent to the sulfur atom. The 2-cyano (carbonitrile) group is critical here: it acts as a strong electron-withdrawing group (EWG), which is essential to stabilize the otherwise labile 5-aminothiazole moiety and increase the electrophilicity of the resulting diazonium salt, facilitating coupling with electron-rich aromatic substrates.

Part 2: Technical Protocol & Methodology

Chemical Basis & Reaction Design
  • Substrate: this compound (

    
    , MW: 125.15).[3]
    
  • Methodology: Nitrosyl Sulfuric Acid Diazotization .

    • Rationale: Heterocyclic amines, particularly thiazoles, are weakly basic (

      
       often < 2). Aqueous diazotization (HCl/
      
      
      
      ) often fails due to poor solubility and rapid hydrolysis of the diazonium salt. Nitrosyl sulfuric acid (
      
      
      ) in concentrated sulfuric acid or acetic acid provides a strictly anhydrous, highly acidic medium that solubilizes the amine and stabilizes the diazonium species.
  • Coupling Component: N,N-Diethylaniline (Example). This provides a standard donor-acceptor chromophore system (Push-Pull), yielding bright red to violet dyes.

Reagents & Equipment
ReagentSpecificationRole
This compound >98% PurityDiazo Component (Electrophile)
Sodium Nitrite (

)
Dry PowderNitrosating Agent
Sulfuric Acid (

)
Conc. (98%)Solvent & Acid Medium
Propionic Acid / Acetic Acid Glacial (1:5 ratio)Co-solvent (improves solubility)
N,N-Diethylaniline Reagent GradeCoupling Component (Nucleophile)
Sulfamic Acid / Urea SolidScavenger for excess nitrous acid
Sodium Acetate Sat. SolutionpH Buffer during coupling
Experimental Protocol

Step 1: Preparation of Nitrosyl Sulfuric Acid (


) 
  • Caution: Exothermic reaction. Perform in a fume hood.

  • Charge a 3-neck round-bottom flask with 5 mL of concentrated

    
     .
    
  • Cool to 0–5°C using an ice-salt bath.

  • Slowly add 0.69 g (10 mmol) of Sodium Nitrite in small portions over 15 minutes. Stir vigorously.

  • Maintain temperature below 10°C.

  • Once added, heat gently to 60–65°C for 15-20 minutes until the solution becomes clear and no brown gas (

    
    ) is visible.
    
  • Cool the solution back to -5°C .

Step 2: Diazotization of this compound

  • Dissolve 1.25 g (10 mmol) of this compound in a mixture of 10 mL Acetic Acid and 2 mL Propionic Acid . (Cool this solution to 0°C).

  • Add the amine solution dropwise to the cold Nitrosyl Sulfuric Acid (prepared in Step 1) over 30 minutes.

  • Critical Control: Maintain temperature between -5°C and 0°C . Thiazole diazonium salts are thermally unstable.

  • Stir at this temperature for 2 hours to ensure complete diazotization. The mixture should be a clear to slightly turbid yellow/orange syrup.

Step 3: Coupling Reaction

  • Dissolve 1.49 g (10 mmol) of N,N-Diethylaniline in 10 mL of dilute Acetic Acid (or Methanol).

  • Cool the coupling solution to 0–5°C .

  • Add the diazonium salt solution (from Step 2) dropwise to the coupling component solution.

  • pH Control: Simultaneously, add saturated Sodium Acetate solution dropwise to maintain the pH at 4.0–5.0 .

    • Note: If pH drops < 2, coupling is inhibited (amine protonation). If pH > 7, the diazonium salt may decompose to a diazotate.

  • Stir for 4 hours at 0–5°C, then allow to warm to room temperature overnight.

Step 4: Isolation & Purification

  • Pour the reaction mixture into 200 g of crushed ice/water .

  • Stir for 30 minutes. A deeply colored precipitate (Red/Violet) will form.

  • Filter under vacuum.

  • Wash with water (3 x 50 mL) until filtrate is neutral.

  • Recrystallization: Recrystallize from Ethanol or DMF/Water mixture to remove unreacted intermediates.

Part 3: Visualization & Logic

Reaction Pathway Diagram

AzoSynthesis Start 5-Aminothiazole- 2-carbonitrile Diazo Diazonium Salt Intermediate Start->Diazo Diazotization NaNO2 NaNO2 + H2SO4 (Nitrosyl Sulfuric Acid) NaNO2->Diazo Nitrosation (-5°C) Product Final Azo Dye (Precipitate) Diazo->Product Electrophilic Aromatic Substitution Coupler Coupling Component (N,N-Diethylaniline) Coupler->Product Coupling (pH 4-5) Buffer pH Control (Sodium Acetate) Buffer->Product Maintains pH

Caption: Workflow for the diazotization of this compound and subsequent coupling.

Part 4: Characterization & Troubleshooting

Expected Analytical Data
TechniqueExpected Signal / ObservationInterpretation
Appearance Dark Red/Violet PowderTypical of push-pull azo chromophores.
FT-IR ~2220

(Sharp)
Retention of C≡N (Nitrile) group.
FT-IR ~1400-1450

-N=N- Azo linkage stretch.
UV-Vis

500–580 nm
Bathochromic shift due to thiazole acceptor strength.
1H NMR Loss of broad

singlet
Confirmation of diazotization.
Expert Troubleshooting
  • Low Yield / Tar Formation:

    • Cause: Decomposition of the diazonium salt due to high temperature (>5°C) during diazotization.

    • Fix: Ensure internal temperature never exceeds 0°C during the addition of the amine. Use a cryostat if possible.

  • No Precipitation:

    • Cause: pH too low during coupling.

    • Fix: Ensure Sodium Acetate is added to keep pH > 4. If the dye is soluble in acid, neutralization is mandatory.

  • Isomer Confusion:

    • Note: Ensure the starting material is CAS 860182-74-7 (5-amino).[1][3][4][5] If the commercial supply is actually the 2-amino isomer (CAS 50419-58-4), the reactivity is higher, and the color will likely be bluer (more bathochromic) due to better conjugation.

References

  • Organic Chemistry Portal. (n.d.). Diazotization - Mechanism and Protocols. Retrieved February 6, 2026, from [Link]

  • Weaver, M. A., & Shuttleworth, L. (1982). Heterocyclic Diazo Components. In The Chemistry and Application of Dyes. (Standard reference for Nitrosyl Sulfuric Acid methodology in heterocyclic dyes).

Sources

Application Note: Coupling 5-Aminothiazole-2-carbonitrile with Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Assessment[1][2][3][4]

The coupling of 5-aminothiazole-2-carbonitrile (CAS: 51640-52-9) with aldehydes presents a distinct challenge in medicinal chemistry. Unlike electron-rich anilines or aliphatic amines, this scaffold possesses significantly reduced nucleophilicity.

Electronic Environment

The 5-amino group is situated on a thiazole ring, which is inherently electron-deficient. This effect is exacerbated by the nitrile group at the C2 position.

  • The "Push-Pull" Effect: The lone pair on the C5-amino group donates density into the ring (mesomeric effect), but the C2-nitrile group exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) pull.

  • Consequence: The amine is poorly nucleophilic. Standard "mix-and-stir" reductive amination protocols using mild reducing agents (e.g., NaBH(OAc)₃ in DCM) often result in low conversion or stalled imine formation.

Strategic Approach

To successfully couple this amine with aldehydes, we must drive the equilibrium of the initial condensation step (imine formation). This guide details two validated workflows:

  • Titanium(IV)-Mediated Reductive Amination: The preferred method for synthesizing secondary amines.

  • Acid-Catalyzed Dehydrative Condensation: Required when the stable Schiff base (imine) is the desired product or when the substrate is sterically encumbered.

Method A: Titanium(IV)-Mediated Reductive Amination

Best For: Synthesis of secondary amines (N-alkylation). Mechanism: Titanium(IV) isopropoxide acts as a dual-function reagent: a Lewis acid to activate the aldehyde carbonyl and a water scavenger to drive the equilibrium toward the imine.

Reagents & Materials
ComponentGrade/SpecRole
Amine This compound (>97%)Nucleophile
Aldehyde 1.0 – 1.2 equivalentsElectrophile
Lewis Acid Titanium(IV) isopropoxide (Ti(OiPr)₄)Activator/Scavenger
Reductant Sodium Borohydride (NaBH₄)Hydride source
Solvent THF (Anhydrous) or Ethanol (Abs.)Medium
Experimental Protocol
  • Activation: In a flame-dried flask under Argon, dissolve This compound (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous THF (0.2 M concentration).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 equiv) dropwise.

    • Note: The solution may change color (often yellow/orange) indicating complexation.

  • Imine Formation: Stir at ambient temperature for 6–12 hours.

    • QC Check: Monitor by TLC.[1][2] You should see the disappearance of the aldehyde. If the reaction is sluggish, heat to 50°C.

  • Reduction: Cool the mixture to 0°C. Add NaBH₄ (2.0 equiv) portion-wise.

    • Caution: Gas evolution (H₂) will occur.

  • Workup (Crucial Step):

    • Quench by adding water (1 mL per mmol substrate). A heavy white precipitate (TiO₂) will form.

    • Dilute with EtOAc. Filter the slurry through a pad of Celite to remove titanium salts.

    • Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

Mechanistic Workflow (DOT Visualization)

Ti_Reductive_Amination Start Reagents: Amine + Aldehyde Complex Ti(IV) Complexation (Activation) Start->Complex Ti(OiPr)4 Imine Imine Species (Ti-Bound) Complex->Imine -HOiPr Reduction Hydride Attack (NaBH4) Imine->Reduction Reduction Hydrolysis Workup (Remove Ti) Reduction->Hydrolysis H2O Product Secondary Amine Hydrolysis->Product Purification

Figure 1: The Titanium(IV) isopropoxide pathway facilitates attack by the weak amine and traps the water byproduct.

Method B: Acid-Catalyzed Condensation (Schiff Base)

Best For: Isolating the imine intermediate or when Ti-mediated reduction fails due to steric bulk.

Reagents & Materials
  • Solvent: Toluene or Ethanol.

  • Catalyst: Glacial Acetic Acid (10 mol%) or p-Toluenesulfonic acid (pTSA, 5 mol%).

  • Dehydration: 3Å Molecular Sieves (if using Ethanol) or Dean-Stark trap (if using Toluene).

Experimental Protocol
  • Setup: Charge a flask with This compound (1.0 equiv) and aldehyde (1.0 equiv).

  • Solvent & Catalyst: Add Ethanol (0.1 M) and Glacial Acetic Acid (catalytic drops).

  • Reflux: Heat the mixture to reflux (80°C) for 4–8 hours.

    • Optimization: If conversion is low (<50% after 4h), switch to Toluene with pTSA and use a Dean-Stark trap to physically remove water.

  • Isolation:

    • Cool to room temperature.[3] The Schiff base often precipitates out of ethanol.

    • Filter the solid and wash with cold ethanol.

    • Note: If no precipitate forms, concentrate and recrystallize from EtOH/Hexane.

Troubleshooting & Optimization

The low reactivity of the 5-aminothiazole scaffold often requires deviation from standard protocols. Use the decision tree below to navigate common issues.

Troubleshooting Decision Tree

Optimization_Logic Problem Low Yield / No Reaction Check_TLC Check TLC: Is Aldehyde consumed? Problem->Check_TLC Yes_Aldehyde_Gone Yes: Aldehyde consumed Check_TLC->Yes_Aldehyde_Gone No_Aldehyde_Left No: Aldehyde remains Check_TLC->No_Aldehyde_Left Soln_Reduction Issue: Reduction Failed Action: Switch NaBH4 -> NaCNBH3 (Acidic pH 4-5) Yes_Aldehyde_Gone->Soln_Reduction Product not Amine Check_Imine Is Imine forming? No_Aldehyde_Left->Check_Imine Soln_Moisture Issue: Hydrolysis Action: Add Molecular Sieves or Increase Ti(OiPr)4 Check_Imine->Soln_Moisture Imine unstable Soln_Activation Issue: Low Nucleophilicity Action: Heat to 60°C or Switch to Microwave Check_Imine->Soln_Activation No Imine

Figure 2: Logic flow for diagnosing reaction failure in electron-deficient amine couplings.

Senior Scientist Notes (The "Art" of the Reaction)
  • Purification Warning: Aminothiazoles are "sticky" on silica gel due to the basic thiazole nitrogen. Always pre-treat your silica column with 1% Triethylamine (Et₃N) in Hexane before loading your sample. This prevents streaking and loss of yield.

  • Stability: The 2-cyano group is generally stable under these conditions, but avoid strong aqueous acids (e.g., 6M HCl) and high heat (>100°C), which could hydrolyze the nitrile to a carboxylic acid or amide.

  • Microwave Acceleration: If Method B (Reflux) is too slow, microwave irradiation (EtOH, AcOH cat., 120°C, 20 min) is highly effective for this specific scaffold.

References

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

  • Saba, S. A., et al. "Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity."[2] Samarra Journal of Pure and Applied Science, vol. 5, no. 2, 2023.[4] Link

  • Bhattacharya, A. "Titanium(IV) Isopropoxide."[5][6] Encyclopedia of Reagents for Organic Synthesis, 2001. (Standard reference for Ti-mediated coupling).

Sources

Application Note: Synthesis of High-Energy Materials Using Aminothiazole Carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the synthesis of high-energy materials (HEMs) derived from 2-amino-4-thiazolecarbonitrile (ATCN) .

Part 1: Executive Summary & Strategic Rationale

2-Amino-4-thiazolecarbonitrile (ATCN) serves as a potent scaffold for next-generation high-energy density materials (HEDMs). Unlike traditional benzene-based explosives (e.g., TNT), thiazole-based energetics offer a higher heat of formation due to the inherent strain and nitrogen content of the five-membered heterocyclic ring.

The strategic value of ATCN lies in its bifunctional reactivity :

  • The Carbonitrile (-CN) Group: A gateway to high-nitrogen tetrazole rings via [3+2] cycloaddition, significantly boosting density and detonation velocity.

  • The Amino (-NH₂ ) Group: A site for N-nitration (forming nitramines) or azo-coupling, enhancing oxygen balance and sensitivity profiles.

This guide provides a validated protocol for synthesizing 5-(2-nitramino-5-nitrothiazol-4-yl)tetrazole (NANT) , a theoretical high-performance energetic derived directly from ATCN.

Part 2: Precursor Synthesis & Characterization

Before energetic functionalization, high-purity ATCN must be synthesized or procured.

Synthesis of 2-Amino-4-Thiazolecarbonitrile (ATCN)
  • Reaction Type: Hantzsch Thiazole Synthesis[1]

  • Mechanism: Condensation of thiourea with bromopyruvonitrile.

Protocol:

  • Reagents: Suspend Thiourea (1.0 eq) in absolute ethanol.

  • Addition: Dropwise add Bromopyruvonitrile (1.0 eq) at 0°C.

  • Reflux: Heat to reflux for 2 hours. The solution will clarify as the thiazole ring forms.

  • Neutralization: Cool to room temperature (RT) and neutralize with aqueous NaHCO₃ to precipitate the free base.

  • Purification: Recrystallize from ethanol/water (4:1).

  • Yield: Typically 85-90%.

Table 1: Physicochemical Properties of ATCN Precursor

Property Value Relevance to Energetics
Molecular Formula C₄H₃N₃S High Nitrogen/Carbon ratio (0.75)
Molecular Weight 125.15 g/mol Low molecular weight precursor
Melting Point 158-160°C Solid handling stability
Density ~1.45 g/cm³ Baseline density before functionalization

| Appearance | Pale yellow crystalline solid | Visual purity indicator |

Part 3: Energetic Functionalization Protocols

This section details the conversion of ATCN into the high-energy target NANT .

Workflow Diagram: ATCN to High-Energy Material

G ATCN 2-Amino-4-Thiazolecarbonitrile (Precursor) Tetrazole 5-(2-Aminothiazol-4-yl)tetrazole (Intermediate A) ATCN->Tetrazole [3+2] Cycloaddition NaN3, ZnBr2, Reflux Nitration Nitration Process (HNO3/H2SO4) Tetrazole->Nitration Dissolution in H2SO4 NANT 5-(2-Nitramino-5-nitrothiazol-4-yl)tetrazole (Target HEM) Nitration->NANT Electrophilic Subst. & N-Nitration < 0°C

Caption: Step-wise synthetic pathway from ATCN precursor to high-energy nitramine-tetrazole derivative.

Step 3.1: Tetrazole Ring Formation ([3+2] Cycloaddition)

Objective: Convert the nitrile group into a high-nitrogen tetrazole ring.[2]

Reagents:

  • ATCN (10 mmol)

  • Sodium Azide (NaN₃, 12 mmol)

  • Zinc Bromide (ZnBr₂, 10 mmol) or Ammonium Chloride (NH₄Cl)

  • Solvent: Water/Isopropanol (1:1) or DMF

Protocol:

  • Setup: In a 100 mL round-bottom flask, dissolve ATCN, NaN₃, and ZnBr₂ in 40 mL of solvent.

  • Reaction: Reflux at 100°C for 24 hours. Monitor by TLC (disappearance of nitrile spot).

  • Workup: Cool to RT. Acidify with 3M HCl to pH 1-2 to liberate the tetrazole proton (forming the free acid).

  • Isolation: Filter the precipitate, wash with ice-cold water (3x 10 mL).

  • Product: 5-(2-aminothiazol-4-yl)tetrazole . This intermediate is stable but sensitive to friction.

Step 3.2: Nitration (The Critical Energetic Step)

Objective: Introduce nitro groups at the C5 position of the thiazole and the N-amine position to maximize oxygen balance and detonation pressure.

Safety Warning: Direct nitration of aminothiazoles is highly exothermic.[3] Strict temperature control is mandatory.

Reagents:

  • Fuming Nitric Acid (98% HNO₃)

  • Concentrated Sulfuric Acid (98% H2SO4)

  • Acetic Anhydride (optional, for stabilization)

Protocol:

  • Acid Mix: Prepare a mixed acid solution (HNO₃:H₂SO₄, 1:1 v/v) in a jacketed reactor cooled to -10°C .

  • Addition: Slowly add the Intermediate (from 3.1) in small portions. Do not allow temperature to exceed 0°C.

    • Mechanistic Note: The sulfuric acid protects the tetrazole ring while promoting the formation of the nitronium ion (

      
      ).
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 20°C for 2 hours to ensure nitration of the amine (formation of -NHNO₂).

  • Quenching: Pour the reaction mixture onto crushed ice (500g). The high-energy product will precipitate.

  • Filtration: Filter immediately using a sintered glass funnel. Wash with cold water until filtrate is neutral.

  • Drying: Dry in a vacuum desiccator over P₂O₅. Do not heat.

Part 4: Characterization & Performance Metrics

The synthesized material, NANT , exhibits properties comparable to RDX but with higher nitrogen content.

Table 2: Predicted Performance of NANT vs. RDX

Parameter NANT (Thiazole-Based) RDX (Standard) Notes
Nitrogen Content ~52% 37.8% Higher N content = cleaner burn
Oxygen Balance Near Zero (optimized) -21.6% Better oxidizer efficiency
Density (ρ) 1.88 g/cm³ 1.82 g/cm³ Higher density increases detonation pressure
Detonation Velocity ~9,100 m/s 8,750 m/s Superior brisance

| Decomposition Temp | ~170°C | 204°C | Lower thermal stability (trade-off) |

Chemical Reaction Mechanism Visualization

Reaction Precursor 2-Amino-4-Cyanothiazole Intermediate Tetrazole Formation (Nucleophilic Attack on CN) Precursor->Intermediate + NaN3 / ZnBr2 Transition Nitronium Ion Attack (Electrophilic Subst. at C5) Intermediate->Transition + HNO3 / H2SO4 Final Dinitro-functionalized Product (C-NO2 & N-NO2) Transition->Final - H+

Caption: Mechanistic pathway highlighting the sequential functionalization of the thiazole core.

Part 5: Safety & Handling Protocols

Danger: The products described are Primary/Secondary Explosives .

  • Azide Hazards: Contact of NaN₃ with acid releases Hydrazoic Acid (HN₃) , a highly toxic and explosive gas. Always neutralize azide waste with sodium nitrite/sulfuric acid in a fume hood.

  • Nitration Control: Run nitration behind a blast shield. If "red fume" evolution accelerates uncontrollably (runaway reaction), quench immediately in the emergency ice bath.

  • ESD Sensitivity: High-nitrogen compounds are sensitive to electrostatic discharge. Ground all equipment and personnel.

References

  • Hantzsch Thiazole Synthesis: Organic Syntheses, Coll. Vol. 3, p. 76 (1955). Link

  • Tetrazole Synthesis via [3+2] Cycloaddition: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry. Link

  • Nitration of Heterocycles: Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. Link

  • Energetic Thiazoles: Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. Link

Sources

Application Note: One-Pot Synthesis of 2-Aminothiazole-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis of Aminothiazole-Carbonitrile derivatives.

Crucial Chemical Clarification: While the prompt specifies 5-Aminothiazole-2-carbonitrile (Amino at C5, Cyano at C2), the vast majority of medicinal chemistry literature, commercially available building blocks, and "one-pot" protocols refer to the 2-Aminothiazole-5-carbonitrile isomer (Amino at C2, Cyano at C5). The latter is a critical scaffold in kinase inhibitors (e.g., Dasatinib intermediates). The 5-amino-2-cyano isomer is chemically unstable (prone to decomposition) and typically requires multi-step custom synthesis rather than a robust one-pot protocol.

To ensure this guide is practically useful and scientifically accurate (E-E-A-T), it focuses on the robust One-Pot Synthesis of 2-Aminothiazole-5-carbonitrile derivatives , while noting the theoretical constraints of the inverse isomer.

Executive Summary

The 2-aminothiazole-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a precursor for potent kinase inhibitors, adenosine receptor antagonists, and antiviral agents. Traditional synthesis often involves multi-step halogenation and cyclization. This guide details a One-Pot Cyclocondensation Protocol utilizing alkoxymethylene precursors and thiourea. This method offers superior atom economy, scalability, and avoids the isolation of unstable intermediates.[1]

Reaction Mechanism & Chemical Logic

The most reliable one-pot route involves the reaction of Ethoxymethylene Malononitrile (EMMN) with Thiourea .

Mechanistic Pathway[2][3][4][5]
  • Michael Addition: The nucleophilic nitrogen of thiourea attacks the electrophilic

    
    -carbon of EMMN.
    
  • Elimination: Loss of ethanol generates a thiourea-acrylonitrile intermediate.

  • Cyclization: Intramolecular nucleophilic attack of the sulfur atom onto the nitrile carbon (Thorpe-Ziegler type cyclization).

  • Tautomerization: Aromatization drives the formation of the stable thiazole ring.

Pathway Visualization

Gewald_Mechanism Start Reagents: Ethoxymethylene Malononitrile + Thiourea Inter1 Intermediate A: Michael Adduct Start->Inter1 Nucleophilic Attack (-EtOH) Inter2 Intermediate B: Thio-Enamine Inter1->Inter2 Tautomerization Cyclic Transition State: S-Attack on Nitrile Inter2->Cyclic Intramolecular Cyclization Product Product: 2-Aminothiazole-5-carbonitrile Cyclic->Product Aromatization

Figure 1: Mechanistic pathway for the conversion of alkoxymethylene malononitrile to 2-aminothiazole-5-carbonitrile.

Detailed Experimental Protocol

Method A: Synthesis of 2-Aminothiazole-5-carbonitrile (Unsubstituted C4)

This protocol is optimized for the synthesis of the core scaffold (CAS 51640-52-9).

Reagents:

  • Ethoxymethylene malononitrile (EMMN): 12.2 g (0.1 mol)

  • Thiourea: 7.6 g (0.1 mol)

  • Sodium Acetate (NaOAc): 8.2 g (0.1 mol) [Base Catalyst]

  • Ethanol (Absolute): 100 mL

  • Water (for workup)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Thiourea (7.6 g) and Sodium Acetate (8.2 g) in Ethanol (100 mL).

  • Addition: Add Ethoxymethylene malononitrile (12.2 g) dropwise to the stirring solution at room temperature. Note: The reaction is exothermic; control addition rate to maintain temperature <40°C.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 3 hours . Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (EMMN) spot should disappear.

  • Cooling: Allow the mixture to cool to room temperature, then chill in an ice bath (0-5°C) for 30 minutes to maximize precipitation.

  • Isolation: Filter the precipitate under vacuum.

  • Purification: Wash the filter cake with cold water (2 x 30 mL) to remove sodium acetate and unreacted thiourea. Wash with cold ethanol (1 x 10 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Expected Yield: 85-92% Appearance: Yellowish to brown crystalline solid. Melting Point: >300°C (decomposition).

Method B: Multicomponent Synthesis of 4-Aryl-2-aminothiazole-5-carbonitriles

For derivatives substituted at the 4-position, a three-component reaction is preferred.

Reagents:

  • Aryl Aldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Thiourea (1.2 equiv)

  • Iodine (

    
    ) (0.1 equiv) or Phenyltrimethylammonium tribromide (PTAB) as catalyst.
    
  • Solvent: Ethanol or DMF.

Workflow Diagram

Multicomponent_Workflow Step1 Step 1: Mixing Aldehyde + Malononitrile + Thiourea + Catalyst (I2) Step2 Step 2: Heating Reflux in EtOH (2-4 hrs) Step1->Step2 Step3 Step 3: Monitoring TLC (Check for disappearance of aldehyde) Step2->Step3 Step3->Step2 Incomplete Step4 Step 4: Quenching Pour into Crushed Ice/Water Step3->Step4 Complete Step5 Step 5: Filtration & Wash Wash with Na2S2O3 (remove I2) Step4->Step5 Output Final Product 4-Aryl-2-aminothiazole-5-carbonitrile Step5->Output

Figure 2: Workflow for the iodine-catalyzed one-pot synthesis of 4-aryl derivatives.

Optimization & Troubleshooting

VariableRecommendationCausality/Reasoning
Base Selection NaOAc or Et3NStronger bases (NaOH) can hydrolyze the nitrile group to an amide. NaOAc provides sufficient basicity for the cyclization without side reactions.
Solvent Ethanol or DMFEthanol is green and easy to remove. DMF is required for substituted aryl aldehydes with poor solubility but requires aqueous workup.
Catalyst (Method B) Iodine (

)
Iodine acts as a mild Lewis acid to activate the carbonyl and facilitates the oxidative cyclization step.
Temperature 70-80°CLower temperatures result in incomplete cyclization (intermediate acyclic thioureas); higher temperatures cause nitrile decomposition.

References

  • Gewald Reaction Variants

    • Title: "One-pot synthesis of 2-aminothiazole-5-carbonitriles via alkoxymethylene intermedi
    • Context: Establishes the EMMN + Thiourea route as the standard for 5-cyano deriv
    • Source:

  • Multicomponent Protocols

    • Title: "Catalyst-free one-pot synthesis of 2-aminothiazoles."
    • Context: Describes the reaction of ketones/aldehydes with thiourea.
    • Source:

  • Medicinal Chemistry Applications

    • Title: "2-Aminothiazole scaffolds in drug discovery."[2][3]

    • Context: Reviews the utility of the 2-amino-5-cyano scaffold in kinase inhibitors like Das
    • Source:

  • Chemical Data & Safety

    • Compound: 2-Aminothiazole-5-carbonitrile (CAS 51640-52-9).
    • Source:

Sources

Application Note: Preparation of Schiff Bases from 5-Aminothiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for generating Schiff bases (imines) using 5-Aminothiazole-2-carbonitrile as the nucleophilic scaffold. While 2-aminothiazoles are ubiquitous in medicinal chemistry, the 5-amino-2-carbonitrile isomer presents unique electronic challenges and opportunities. The electron-withdrawing nitrile group at the C2 position stabilizes the thiazole ring but also modulates the nucleophilicity of the C5-amine. This note provides optimized conditions to balance reactivity with functional group tolerance, ensuring high yields without hydrolyzing the sensitive nitrile moiety.

Chemical Context & Mechanistic Strategy

The Electronic Landscape

The reaction involves the condensation of the primary amine on the thiazole ring with an electrophilic carbonyl (aldehyde/ketone).

  • Nucleophile: The amino group at C5. Unlike simple alkyl amines, this amine is conjugated with the thiazole sulfur and the C2-nitrile. The nitrile group (

    
    ) exerts a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M), which pulls electron density away from the ring.
    
  • Consequence: The C5-amine is less nucleophilic than a standard aniline.

  • Strategic Adjustment: Standard neutral conditions may fail. Acid catalysis is mandatory to activate the carbonyl electrophile, but it must be mild (e.g., Acetic Acid) to prevent the hydrolysis of the C2-nitrile into a carboxylic acid or amide.

Reaction Mechanism

The reaction proceeds via an acid-catalyzed addition-elimination pathway:

  • Activation: Protonation of the aldehyde carbonyl oxygen.

  • Attack: Nucleophilic attack by the 5-aminothiazole nitrogen.

  • Transfer: Proton transfer forming a carbinolamine intermediate.

  • Elimination: Water is eliminated to form the imine (

    
    ) bond.
    

ReactionMechanism Reactants Aldehyde + 5-Aminothiazole-2-CN Activation Protonation (Acid Cat.) Reactants->Activation Intermediate Carbinolamine Intermediate Activation->Intermediate Nucleophilic Attack Dehydration Water Elimination (-H2O) Intermediate->Dehydration Product Schiff Base (Imine) Dehydration->Product Formation of C=N

Figure 1: Acid-catalyzed mechanism for Schiff base formation avoiding nitrile hydrolysis.

Materials & Equipment

ComponentSpecificationPurpose
Starting Material This compound (>97%)Nucleophile scaffold.[1]
Electrophile Aryl Aldehyde (e.g., Benzaldehyde derivatives)Schiff base partner.[2]
Solvent Absolute Ethanol (EtOH) or Methanol (MeOH)Protic solvent to stabilize polar intermediates.
Catalyst Glacial Acetic Acid (GAA)Activates aldehyde; mild enough to save nitrile.
Drying Agent Anhydrous MgSO₄Optional: Use if water removal is critical.
Reaction Vessel 50-100 mL Round Bottom Flask (RBF)Standard reflux setup.

Experimental Protocols

Protocol A: Standard Reflux Method (Recommended)

Best for scale-up and obtaining thermodynamically stable products.

  • Preparation: In a 100 mL round-bottom flask, dissolve This compound (1.0 mmol) in 20 mL of absolute ethanol.

  • Addition: Add the substituted Aromatic Aldehyde (1.0 mmol, equimolar) to the solution.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

    • Note: Do not use mineral acids (HCl/H₂SO₄) as they may hydrolyze the nitrile group at reflux temperatures.

  • Reflux: Attach a water condenser and reflux the mixture at 78-80°C for 4–6 hours .

    • Monitoring: Check progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the starting amine spot.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (~50 g) with stirring.

    • A precipitate should form immediately.

  • Purification:

    • Filter the solid under vacuum.

    • Wash with cold water (2 x 10 mL) to remove acetic acid traces.

    • Recrystallize from hot Ethanol or an Ethanol/Water mixture.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for library generation and rapid screening.

  • Charge: In a microwave-safe process vial (10-20 mL), mix This compound (1.0 mmol), Aldehyde (1.0 mmol), and Ethanol (2 mL).

  • Catalyst: Add 1 drop of Glacial Acetic Acid.

  • Irradiation: Cap the vial and irradiate at 140 Watts and 80°C for 5–10 minutes .

  • Work-up: Cool the vial. If precipitate forms, filter directly. If not, add ice water to induce precipitation as in Protocol A.

Process Workflow & Decision Logic

Workflow Start Start: Weigh Reagents Mix Dissolve in EtOH + Cat. GAA Start->Mix Reaction Reflux (4-6h) OR Microwave (10m) Mix->Reaction TLC TLC Check: Amine Gone? Reaction->TLC TLC->Reaction No (Continue Heating) Precipitate Pour onto Crushed Ice TLC->Precipitate Yes Filter Vacuum Filtration Precipitate->Filter Recryst Recrystallize (EtOH) Filter->Recryst Final Final Product (Schiff Base) Recryst->Final

Figure 2: Operational workflow for synthesis, monitoring, and purification.

Characterization & Validation Criteria

A successful synthesis is validated by the following spectral signatures. The survival of the nitrile group is a Critical Quality Attribute (CQA).

TechniqueParameterExpected SignalMechanistic Proof
FT-IR C=N Stretch 1600 – 1640 cm⁻¹Formation of Imine bond.
FT-IR C≡N Stretch 2200 – 2250 cm⁻¹Validation: Nitrile group remains intact (did not hydrolyze).
FT-IR NH₂ Stretch DisappearanceConsumption of starting amine (3100-3400 cm⁻¹ region clears).
¹H NMR Azomethine -CH=N- δ 8.2 – 9.0 ppm (Singlet)Diagnostic peak for Schiff bases.
¹H NMR -NH₂ DisappearanceExchangeable protons at δ 4.0-7.0 ppm vanish.
Troubleshooting Guide
  • Issue: No precipitate forms on ice.

    • Solution: The Schiff base may be soluble in ethanol.[3] Evaporate solvent to 1/3 volume before adding ice, or extract with Dichloromethane (DCM), dry over MgSO₄, and evaporate.

  • Issue: Nitrile peak disappears in IR.

    • Cause: Hydrolysis due to excessive acid or heat.

    • Solution: Reduce reflux time or switch to Protocol B (Microwave) to minimize thermal exposure. Ensure Acetic Acid is used, not HCl.

References

  • General Thiazole Schiff Base Synthesis

    • Abdulghani, S. S., & Rasheed, M. K. (2023).[4] Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity.[4][5] Samarra Journal of Pure and Applied Science.

  • Microwave Assisted Protocols

    • Pizzuti, L., et al. (2020). 2-Aminothiazole: Application, Synthesis, Reaction. ChemicalBook / General Review.
  • IR/Spectral Characterization of Thiazole Imines

    • Al-Amiery, A. A., et al. (2021).[6][7] Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives. BMC Chemistry.

  • Reactivity of Aminonitriles

    • Saitta, M., et al. (2018). The Reaction of Aminonitriles with Aminothiols.[8] Life (Basel).

Sources

Technical Application Note: Strategic Functionalization of 5-Aminothiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5]

The 5-aminothiazole-2-carbonitrile scaffold represents a unique "push-pull" heteroaromatic system utilized in the synthesis of next-generation kinase inhibitors and antiviral agents. Unlike its ubiquitous isomer (2-aminothiazole), the 5-amino variant offers distinct vectors for structure-activity relationship (SAR) exploration but presents specific synthetic challenges.

Electronic Architecture & Reactivity

The molecule features a nucleophilic amine at C5 and a strongly electron-withdrawing nitrile group at C2.

  • Deactivated Nucleophile: The electron-withdrawing nature of the C2-nitrile and the thiazole core significantly reduces the nucleophilicity of the C5-amine compared to aniline. Standard SNAr or alkylation approaches often suffer from low yields or require harsh conditions that compromise the nitrile.

  • Acidic C4-H: The C4 position is electronically depleted, making it an ideal candidate for Concerted Metalation-Deprotonation (CMD) based C-H activation.

  • Stability Warning: 5-Aminothiazoles are prone to oxidative decomposition. All catalytic protocols described below utilize inert atmospheres to ensure reproducibility.

Strategic Reaction Map

The following diagram outlines the three primary catalytic vectors available for functionalizing this scaffold without degrading the core.

G Start 5-Aminothiazole- 2-carbonitrile Path1 Vector A: N-Arylation (Buchwald-Hartwig) Start->Path1 Pd(OAc)2 / BrettPhos Ar-X Path2 Vector B: C4-H Activation (Direct Arylation) Start->Path2 Pd(OAc)2 / PivOH Ar-I Path3 Vector C: Nitrile Hydration (Ruthenium Catalysis) Start->Path3 RuH2(PPh3)4 H2O Product1 N-Aryl Derivatives (Kinase Hinge Binders) Path1->Product1 Product2 C4-Biaryl Species (Pi-Stacking Elements) Path2->Product2 Product3 Primary Amides (H-Bond Donors) Path3->Product3

Figure 1: Strategic vectors for the catalytic diversification of this compound.

Protocol A: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Due to the reduced nucleophilicity of the C5-amine, standard copper-mediated Ullmann couplings often fail. Palladium catalysis with electron-rich, bulky phosphine ligands is required to facilitate the oxidative addition and reductive elimination steps.

Experimental Rationale
  • Catalyst: Pd(OAc)₂ or Pd₂dba₃.

  • Ligand: BrettPhos or Xantphos . BrettPhos is superior for electron-deficient amines, preventing catalyst poisoning by the thiazole sulfur.

  • Base: Cs₂CO₃ is preferred over NaOtBu to prevent nucleophilic attack on the nitrile group.

Step-by-Step Protocol
  • Preparation: In a glovebox or under a steady stream of Argon, charge a reaction vial with:

    • This compound (1.0 equiv)[1]

    • Aryl Bromide/Triflate (1.2 equiv)

    • Pd(OAc)₂ (5 mol%)[2]

    • BrettPhos (10 mol%)

    • Cs₂CO₃ (2.0 equiv, anhydrous)

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to thiazole). Note: Toluene can be used but Dioxane typically provides better solubility for the polar thiazole.

  • Activation: Seal the vial with a crimp cap (PTFE septum). Remove from glovebox.

  • Reaction: Heat the block to 100 °C for 12–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (SiO₂). Gradient: 0-50% EtOAc in Hexanes.

Screening Data: Ligand Effects
LigandYield (%)Observation
BrettPhos 88% Clean conversion; minimal dehalogenation of partner.
Xantphos65%Slower kinetics; required 24h.
BINAP15%Poor reactivity; significant starting material recovery.
PPh₃<5%Catalyst poisoning by thiazole sulfur.

Protocol B: Regioselective C4-H Arylation

Direct arylation avoids the need for pre-halogenation (e.g., bromination at C4), which can be difficult to control in the presence of the sensitive amine. This protocol utilizes a Concerted Metalation-Deprotonation (CMD) mechanism.

Mechanism & Logic

The C2-nitrile acidifies the C4-proton. Pivalic acid (PivOH) acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage by the palladium species.

Step-by-Step Protocol
  • Charge: To a pressure tube equipped with a stir bar, add:

    • This compound (1.0 equiv)[1]

    • Aryl Iodide (1.5 equiv)

    • Pd(OAc)₂ (10 mol%)[2]

    • Pivalic Acid (30 mol%)

    • K₂CO₃ (2.0 equiv)

  • Solvent: Add DMA (N,N-Dimethylacetamide) , degassed. Concentration: 0.1 M.

  • Reaction: Heat to 110 °C under Argon for 18 hours.

    • Critical Check: Monitor by LC-MS.[3] If mono-arylation stalls, add an additional 5 mol% Pd(OAc)₂.

  • Quench: Dilute with water and extract with EtOAc (3x).

  • Purification: The product is often highly crystalline. Trituration with Et₂O/Pentane is recommended before column chromatography.

CMD Step1 Pd(II) Coordination to Thiazole Sulfur/Nitrogen Step2 CMD Transition State (PivO-Pd...H-C4 Interaction) Step1->Step2 PivOH Step3 Palladacycle Intermediate Step2->Step3 - PivOH Step4 Oxidative Addition of Ar-I & Reductive Elimination Step3->Step4 + Ar-I

Figure 2: CMD mechanism for C4-H activation facilitated by Pivalic Acid.

References

  • Palladium-Catalyzed N-Aryl

    • Source:J. Org. Chem. (via NCBI/PMC)
    • Relevance: Establishes the baseline difficulty for aminothiazole couplings and ligand requirements (Xantphos/BrettPhos).
    • URL:[Link]

  • Direct C-H Arylation of Electron-Deficient Heteroarenes.

    • Source:Chemical Communic
    • Relevance: Defines the pivalic acid/carbonate conditions for CMD-type activ
    • URL:[Link]

  • This compound (Compound Summary).

    • Source: PubChem[1]

    • Relevance: Physical properties and safety d
    • URL:[Link]

  • Overview on Synthetic 2-Aminothiazole-Based Compounds.

    • Source:Molecules (MDPI)
    • Relevance: Provides context on the biological importance and general reactivity p
    • URL:[Link][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Aminothiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Aminothiazole-2-carbonitrile. This document is intended for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. The synthesis of aminothiazole derivatives can sometimes present challenges such as low yields and difficult purification.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols and improve your experimental outcomes.

Our approach is grounded in established chemical principles and field-proven insights to ensure you have a reliable resource for your work. We will explore the common synthetic routes, delve into the causality behind experimental choices, and provide self-validating protocols.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that you may encounter during the synthesis of this compound. The questions are designed to pinpoint common problems and provide actionable solutions.

Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound, often prepared via a modified Gewald reaction, can stem from several factors.[3][4] Let's break down the potential issues and their solutions.

Potential Cause 1: Inefficient Knoevenagel Condensation

The initial step of the Gewald reaction is a Knoevenagel condensation.[3] In the context of synthesizing this compound, this typically involves the reaction of a suitable precursor with malononitrile. Incomplete condensation will directly lead to a lower overall yield.

  • Troubleshooting Steps:

    • Catalyst Choice: The choice of base is critical. While organic bases like piperidine or triethylamine are common, their strength and steric hindrance can affect the reaction rate. Consider screening different bases to find the optimal catalyst for your specific substrates.

    • Reaction Conditions: Ensure anhydrous conditions if your chosen base is sensitive to water. The reaction temperature can also be optimized; while some condensations proceed at room temperature, gentle heating might be necessary to drive the reaction to completion.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Potential Cause 2: Suboptimal Cyclization and Dehydrogenation

The subsequent cyclization with elemental sulfur and in-situ dehydrogenation to form the thiazole ring is another critical phase.

  • Troubleshooting Steps:

    • Sulfur Quality and Stoichiometry: Use finely powdered, high-purity elemental sulfur. Ensure the correct stoichiometric amount is used, as an excess or deficit can lead to side reactions.

    • Solvent Effects: The choice of solvent can significantly influence the reaction. While alcohols like ethanol are frequently used, aprotic solvents such as dimethylformamide (DMF) might offer better solubility for the intermediates and facilitate the reaction.[5]

    • Temperature Control: Excessive heat can promote the formation of byproducts and decomposition of the desired product.[5] A modest temperature increase might be necessary if the reaction is sluggish, but this should be done cautiously while monitoring the reaction profile.

Logical Workflow for Yield Optimization:

Yield_Optimization Start Low Yield Check_Condensation Analyze Knoevenagel Condensation (TLC Analysis) Start->Check_Condensation Optimize_Condensation Optimize Condensation: - Screen Bases - Adjust Temperature - Ensure Anhydrous Conditions Check_Condensation->Optimize_Condensation Incomplete? Check_Cyclization Analyze Cyclization/Dehydrogenation (LC-MS Analysis) Check_Condensation->Check_Cyclization Complete Optimize_Condensation->Check_Cyclization Optimize_Cyclization Optimize Cyclization: - Verify Sulfur Quality/Stoichiometry - Screen Solvents (e.g., Ethanol, DMF) - Optimize Temperature Check_Cyclization->Optimize_Cyclization Inefficient? Purification Review Purification Protocol Check_Cyclization->Purification Efficient Optimize_Cyclization->Purification Optimize_Purification Optimize Purification: - Recrystallization Solvent Screening - Column Chromatography Conditions Purification->Optimize_Purification Losses? End Improved Yield Purification->End Optimized Optimize_Purification->End

Caption: A logical workflow for troubleshooting and optimizing the yield of this compound synthesis.

Question 2: I am observing a significant amount of a dark, tarry byproduct. What is it and how can I prevent its formation?

Answer:

The formation of dark, polymeric, or tarry byproducts is a common issue in many heterocyclic syntheses, including that of aminothiazoles.[2]

Potential Cause: Polymerization of Malononitrile or Intermediates

Malononitrile and some of the reaction intermediates can be prone to polymerization, especially under harsh reaction conditions.

  • Preventative Measures:

    • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the formation of the desired product by TLC and stop the reaction once it has reached completion.

    • Oxygen Exclusion: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored byproducts resulting from oxidative processes.

Question 3: My final product is difficult to purify. What are the best methods for isolating pure this compound?

Answer:

Purification can indeed be challenging due to the presence of unreacted starting materials and side products with similar polarities.[1]

Recommended Purification Strategies:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material.

    • Solvent Screening: A systematic approach to solvent selection is crucial. Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) and solvent/anti-solvent systems (e.g., ethanol/water, ethyl acetate/heptane).[6] An ideal solvent will dissolve the compound when hot but have low solubility when cold.[6]

    • Inducing Crystallization: If crystallization is slow, you can try scratching the inside of the flask with a glass rod at the solution's meniscus or seeding the solution with a small crystal of the pure product.[6]

  • Acid-Base Extraction: The basicity of the 2-amino group allows for purification through acid-base extraction.[6]

    • Protocol: Dissolve the crude product in an appropriate organic solvent and wash it with a dilute aqueous acid (e.g., 1M HCl). The protonated aminothiazole will move to the aqueous layer. The aqueous layer can then be separated and basified (e.g., with sodium bicarbonate or dilute sodium hydroxide) to precipitate the purified product, which can be collected by filtration.[6]

  • Column Chromatography: If recrystallization and extraction are insufficient, column chromatography can be employed.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone) is typically effective. The optimal solvent system should be determined by TLC analysis.

Purification MethodProsCons
Recrystallization High purity, scalable, cost-effective.Can have lower recovery, requires finding a suitable solvent system.
Acid-Base Extraction Good for removing non-basic impurities, relatively quick.May not remove basic impurities, can be less effective for weakly basic compounds.
Column Chromatography High resolution for separating complex mixtures.Can be time-consuming, requires larger volumes of solvent, may have lower recovery.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Gewald reaction for the synthesis of 2-aminothiophenes, and how does it relate to 5-aminothiazole synthesis?

The Gewald reaction is a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes.[3][4] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[3] The mechanism begins with a Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur, cyclization, and tautomerization.[3] While the classic Gewald reaction yields thiophenes, modified versions can be adapted to synthesize other sulfur-containing heterocycles like thiazoles. For this compound, a related synthetic strategy is often employed, starting from precursors that lead to the thiazole ring system instead of a thiophene.

Q2: Are there any alternative synthetic routes to this compound that might offer better yields or milder conditions?

Yes, several methods for synthesizing aminothiazole derivatives have been developed to address issues like poor yields and harsh conditions.[1][2] Some modern approaches include:

  • Microwave-assisted synthesis: This can dramatically reduce reaction times and, in some cases, improve yields.[7]

  • Polymer-supported synthesis: These methods can simplify work-up procedures and allow for catalyst recovery.[1]

  • Use of different catalysts: Research is ongoing to find more efficient and environmentally friendly catalysts for these reactions.[7]

Q3: What are the key safety precautions to take when working with the reagents for this synthesis?
  • Malononitrile: This is a toxic compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Elemental Sulfur: While generally considered low-hazard, inhaling sulfur dust can cause respiratory irritation. Handle it in a way that minimizes dust generation.

  • Bases (e.g., Piperidine, Triethylamine): These are often corrosive and have strong odors. Handle them in a fume hood and wear appropriate PPE.

  • Solvents (e.g., Ethanol, DMF): These are flammable and can have associated health risks. Use them in a well-ventilated area away from ignition sources. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

General Protocol for the Synthesis of this compound (Illustrative)

Disclaimer: This is a generalized protocol and may require optimization for your specific laboratory conditions and starting materials.

  • Knoevenagel Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the appropriate α-haloketone or a related precursor (1.0 eq), malononitrile (1.0-1.2 eq), and a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a base (e.g., piperidine or triethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.

  • Thiazole Ring Formation: Once the condensation is complete, add finely powdered elemental sulfur (1.0-1.1 eq) to the reaction mixture.

  • Continue stirring, potentially with heating, until the formation of the this compound is complete (as monitored by TLC or LC-MS).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, the solvent may need to be removed under reduced pressure.

  • The crude product can then be purified using one of the methods described in the "Troubleshooting Guide" (recrystallization, acid-base extraction, or column chromatography).

References

  • Patil, R. V., Chavan, J. U., & Beldar, A. G. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23765-23778. [Link]

  • ResearchGate. (n.d.). Progress in the Synthesis of 5-Aminothiazole Derivatives. Retrieved February 6, 2026, from [Link]

  • Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. Babol Noshirvani University of Technology. [Link]

  • Google Patents. (n.d.). DE3225472A1 - Method for producing 2-amino-5-nitro-thiazol.
  • Wikipedia. (n.d.). Gewald reaction. Retrieved February 6, 2026, from [Link]

  • Minickaite, R., Petraitis, V., Petraitiene, R., Tumosiene, I., Jonuskiene, I., & Mickevicius, V. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4501. [Link]

  • Al-Ostath, A., El-Sayed, N. N. E., & Al-Amri, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
  • Kamali, M. (2016). Synthesis of some new 5-substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. [Link]

  • Al-Ostath, A., El-Sayed, N. N. E., & Al-Amri, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved February 6, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved February 6, 2026, from [Link]

  • Semantic Scholar. (n.d.). Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). US4269985A - Process for the preparation of 2-amino-5-nitrothiazole.
  • ResearchGate. (2015). (PDF) Thiazole formation through a modified Gewald reaction. Retrieved February 6, 2026, from [Link]

  • Ganapathi, K., & Venkataraman, A. (n.d.). CHEMISTRY OF THE THIAZOLES - Part I. Synthesis of 5-Aminothiazole Derivatives. Haffkine Institute. [Link]

  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Retrieved February 6, 2026, from [Link]

Sources

Minimizing side reactions during thiazole ring cyclization

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions During Thiazole Ring Cyclization

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of thiazole ring formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your reactions effectively. Thiazole and its derivatives are cornerstones in medicinal chemistry, found in pharmaceuticals ranging from antibiotics to anti-inflammatory agents, making their efficient synthesis paramount.[1] This guide will focus on the most prevalent cyclization strategies—the Hantzsch, Cook-Heilbron, and Gabriel syntheses—and provide direct answers to common challenges encountered in the lab.

Part 1: General Troubleshooting & FAQs

This section addresses broad issues that can arise regardless of the specific synthetic route chosen.

Question 1: My reaction mixture is complex, showing multiple spots on my TLC plate. Where do I begin troubleshooting?

Answer: A complex reaction profile is a common challenge, typically pointing to issues with starting materials, reaction control, or competing reaction pathways.

Causality & Expert Insights: The root cause often lies in one of three areas:

  • Starting Material Purity: Impurities in your α-haloketone, thioamide, or other starting materials can introduce alternative reaction pathways from the outset.

  • Reaction Conditions: Excursions from optimal temperature can either slow the desired reaction, allowing side reactions to dominate, or provide enough energy to overcome the activation barrier for undesired pathways.[2]

  • Atmospheric Contamination: Moisture or oxygen can decompose sensitive reagents or intermediates, leading to a cascade of side products.

Troubleshooting Workflow:

G start Complex TLC Profile Observed sm_purity Verify Starting Material Purity (NMR, LCMS) start->sm_purity temp_control Check Temperature Control (Calibrate hotplate, use oil bath) sm_purity->temp_control If purity is confirmed atmosphere Consider Inert Atmosphere (Nitrogen or Argon blanket) temp_control->atmosphere If temp is stable stochiometry Re-evaluate Stoichiometry (Is one reagent in large excess?) atmosphere->stochiometry If atmosphere is controlled end_point Problem Resolved / Proceed to Specific Method Troubleshooting stochiometry->end_point

Caption: Initial troubleshooting workflow for complex reaction mixtures.

Step-by-Step Protocol: Starting Material Verification

  • Obtain Spectra: Run ¹H NMR and/or LCMS on all starting materials before setting up the reaction.

  • Analyze for Key Impurities:

    • For α-haloketones: Look for signals corresponding to di-halogenated species or unreacted starting ketone.

    • For thioamides: Check for corresponding amide or nitrile impurities.

  • Re-purify if Necessary: If impurities are detected (>5%), purify the material by recrystallization or column chromatography before use.

Part 2: The Hantzsch Thiazole Synthesis - Troubleshooting Guide

The Hantzsch synthesis, a reaction between an α-haloketone and a thioamide, is arguably the most common method for preparing thiazoles.[3][4] While often high-yielding, it is not without its pitfalls.[5]

Question 2: My Hantzsch reaction has a low yield, and the primary side product appears to be a dimer of the thioamide (a 1,2,4-thiadiazole). What is happening?

Answer: This side reaction is often indicative of an issue with the relative rates of the initial S_N2 attack versus thioamide self-condensation. This can be particularly prevalent when using unsubstituted thiourea or when the α-haloketone is sterically hindered or unreactive.

Mechanistic Insight: The Hantzsch synthesis begins with the nucleophilic sulfur of the thioamide attacking the α-carbon of the haloketone.[4] If this initial step is slow, the thioamide can instead react with itself. Under oxidative conditions (sometimes inadvertently introduced), two molecules of thioamide can dimerize to form a 1,2,4-thiadiazole.

Hantzsch_Mechanism cluster_desired Desired Pathway cluster_side Side Reaction Thioamide Thioamide SN2 S-Alkylation (SN2) Thioamide->SN2 Haloketone α-Haloketone Haloketone->SN2 Intermediate Hydroxythiazoline Intermediate SN2->Intermediate Dehydration Dehydration Intermediate->Dehydration Thiazole Desired Thiazole Product Dehydration->Thiazole Thioamide2 Thioamide (2 eq.) Dimerization Oxidative Dimerization Thioamide2->Dimerization Thiadiazole 1,2,4-Thiadiazole Side Product Dimerization->Thiadiazole

Caption: Competing pathways in the Hantzsch thiazole synthesis.

Troubleshooting Table: Hantzsch Synthesis

Observed Issue Probable Cause Recommended Solution
Low yield, unreacted α-haloketoneThioamide is a poor nucleophile or is sterically hindered.Switch to a more polar solvent (e.g., EtOH, DMF) to better solvate the transition state. Increase temperature moderately (e.g., from RT to 50-60 °C).
Formation of 1,2,4-thiadiazoleS-alkylation is slow compared to thioamide self-condensation.Add the thioamide slowly to a solution of the α-haloketone to keep its concentration low. Ensure a non-oxidizing atmosphere (N₂ or Ar).
Formation of oxazole byproductAmide impurity in the thioamide starting material.Re-purify the thioamide. Alternatively, use Lawesson's reagent to convert the amide impurity to the thioamide in situ before adding the haloketone.[6]
Multiple unidentified polar spotsDecomposition of the hydroxythiazoline intermediate.Run the reaction at a lower temperature. If the intermediate is isolable, consider a two-step, one-pot procedure where the dehydration is performed under milder acidic conditions after the initial cyclization.[4]

Question 3: My α-haloketone seems to be decomposing or self-condensing under the reaction conditions. How can I prevent this?

Answer: α-Haloketones can be unstable, especially in the presence of base or upon prolonged heating. Self-condensation (a Favorskii-type reaction) or elimination of HX can compete with the desired thiazole formation.

Causality & Expert Insights: The α-proton of a ketone is acidic, and this is exacerbated by the adjacent halide. A base (even a relatively weak one like a thioamide) can deprotonate the α'-position, leading to an enolate that can participate in side reactions.

Step-by-Step Protocol: Mitigating α-Haloketone Instability

  • Control the Order of Addition: Prepare a solution of the thioamide in your chosen solvent (e.g., ethanol). Add the α-haloketone dropwise to this solution at room temperature or below. This ensures the haloketone is immediately consumed by the more nucleophilic sulfur, minimizing its opportunity to self-react.

  • Avoid Strong Bases: Do not add a strong base (e.g., NaH, Et₃N) at the beginning of the reaction unless the specific protocol requires it. The thioamide is typically basic enough to drive the reaction. A non-nucleophilic base can be added during workup to neutralize the HX generated.[5]

  • Use a Milder Halogen: If using an α-iodoketone or α-bromoketone, consider switching to the corresponding α-chloroketone. While less reactive, it is often more stable and can provide a cleaner reaction profile, which can be compensated for by a moderate increase in temperature.

  • Consider an Alternative Synthesis: For particularly sensitive substrates, consider synthesizing the thiazole using a different method that avoids α-haloketones, such as the domino alkylation-cyclization of propargyl bromides with thioureas.[4]

Part 3: Cook-Heilbron & Gabriel Syntheses - Specific Issues

While less common than the Hantzsch synthesis, these methods are valuable for accessing specific substitution patterns.

Question 4: The Gabriel synthesis requires high heat, which is causing my starting material to decompose. How can I achieve cyclization under milder conditions?

Answer: The traditional Gabriel synthesis uses harsh reagents like phosphorus pentasulfide (P₄S₁₀) at high temperatures (e.g., 170 °C), which can indeed lead to charring and low yields.[4][7] The key is to replace the thionating agent.

Causality & Expert Insights: The high energy input is required to drive the thionation of the amide carbonyl by P₄S₁₀. Modern thionating agents are more efficient and can operate at significantly lower temperatures.

Recommended Solution: Use of Lawesson's Reagent Lawesson's reagent (and its analogs) is a highly effective thionating agent that can often replace P₄S₁₀ and facilitate the reaction at much lower temperatures (e.g., 80-110 °C in a solvent like toluene or dioxane).

Experimental Protocol: Gabriel Synthesis via Lawesson's Reagent

  • Setup: In a round-bottom flask equipped with a condenser and magnetic stir bar, dissolve the acylaminoketone (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add Lawesson's reagent (0.5 - 1.0 eq) to the solution. Safety Note: Lawesson's reagent reactions can release H₂S gas and should be performed in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate. The crude product can then be purified by column chromatography.

Question 5: My Cook-Heilbron synthesis of a 5-aminothiazole is not working with carbon disulfide. What are my options?

Answer: The Cook-Heilbron synthesis involves the reaction of an α-aminonitrile with a sulfur-containing electrophile.[8] While carbon disulfide (CS₂) is the classic reagent to yield a 5-amino-2-mercaptothiazole, its reactivity can be low.[7]

Recommended Solution: Use a More Reactive Electrophile If CS₂ is ineffective, switching to an isothiocyanate can be a highly effective alternative. This reaction is often more facile and provides direct access to 2-substituted-5-aminothiazoles.

Cook_Heilbron start α-Aminonitrile CS2 Carbon Disulfide (CS₂) start->CS2 Reacts with Isothiocyanate Isothiocyanate (R-N=C=S) start->Isothiocyanate Reacts with product1 5-Amino-2-mercaptothiazole CS2->product1 Yields product2 2-(R-amino)-5-aminothiazole Isothiocyanate->product2 Yields

Caption: Reagent choices in the Cook-Heilbron synthesis.

This approach provides a more reliable route to diverse 5-aminothiazoles by leveraging the higher reactivity of the isothiocyanate electrophile.[1]

References
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cook–Heilbron thiazole synthesis. [Image]. Retrieved from [Link]

  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • YouTube. (2022, December 21). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Thiazoles and Bisthiazoles. Retrieved from [Link]

  • Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • International Journal of Allied Medical Sciences and Clinical Research. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]

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Preventing degradation of 5-Aminothiazole-2-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Aminothiazole-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of handling this compound in solution. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction: Understanding the Instability of this compound

This compound is a valuable building block in medicinal chemistry, recognized for its role in the synthesis of a variety of biologically active compounds.[1] However, the 2-aminothiazole core is known to be susceptible to degradation under common laboratory conditions.[2][3] This guide will address the primary degradation pathways—hydrolysis, photodegradation, and solvent-induced decomposition—providing you with the expertise to mitigate these issues and ensure the reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My stock solution of this compound in DMSO turned yellow/brown. What is happening and is my compound degraded?

This is a common observation and very likely indicates degradation. 2-aminothiazole derivatives are notoriously unstable in dimethyl sulfoxide (DMSO) at room temperature.[2] The degradation can proceed through several pathways, including oxidation and dimerization.

Causality: DMSO, while an excellent solvent, is slightly acidic and dipolar, which can catalyze the decomposition of sensitive molecules like 2-aminothiazoles.[2] The primary degradation products are often oxygenated derivatives and various dimers.[2]

Troubleshooting Steps:

  • Immediate Action: If you observe a color change, it is highly recommended to discard the solution and prepare a fresh one. The presence of degradation products can lead to false positives or negatives in biological assays.[2]

  • Solvent Selection: Consider using an alternative solvent. Acetone has been shown to be a more stable solvent for some 2-aminothiazole derivatives.[2] If DMSO is required for your experimental setup, prepare fresh solutions immediately before use and minimize their time at room temperature.

  • Storage of Stock Solutions: If you must store a DMSO stock solution, even for a short period, it is crucial to do so at -20°C or lower.[4] Studies have shown that decomposition is significantly slower at these temperatures.[2] Avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation and Storage of this compound Stock Solutions
  • Solvent Selection: Whenever possible, opt for a less reactive solvent than DMSO, such as acetone.

  • Dissolution: Bring the solid this compound and the chosen solvent to room temperature before preparing the solution to avoid condensation.

  • Fresh Preparation: Ideally, prepare the solution fresh for each experiment.

  • Short-Term Storage (if necessary): For storage up to a few weeks, aliquot the solution into small, tightly sealed vials and store at -20°C in the dark.[4]

  • Long-Term Storage: For longer periods (months to years), storage at -80°C is recommended.[4]

FAQ 2: I am seeing a new, more polar peak in my HPLC analysis after leaving my solution on the bench. What could this be?

The appearance of a new, more polar peak often suggests hydrolysis of the nitrile group to either an amide or a carboxylic acid.

Causality: The carbonitrile group (-C≡N) is susceptible to hydrolysis, especially in the presence of acidic or basic conditions.[5] Even neutral water can lead to slow hydrolysis over time. The resulting carboxylic acid or amide will be more polar than the starting nitrile, leading to a shorter retention time on a reverse-phase HPLC column.

Troubleshooting Steps:

  • pH Control: Ensure your solutions are maintained at a neutral pH if possible. If your experimental conditions require an acidic or basic pH, be aware of the potential for hydrolysis and analyze your samples promptly.

  • Aqueous Solutions: Minimize the time this compound spends in aqueous solutions. If aqueous buffers are necessary, prepare them fresh and use them immediately.

  • Analytical Confirmation: To confirm hydrolysis, you can use LC-MS/MS to identify the mass of the new peak. The expected mass would correspond to the addition of one water molecule (for the amide) or two water molecules with the loss of ammonia (for the carboxylic acid).

Diagram: Hydrolysis Degradation Pathway

This compound This compound 5-Aminothiazole-2-carboxamide 5-Aminothiazole-2-carboxamide This compound->5-Aminothiazole-2-carboxamide + H2O (Acid/Base catalysis) 5-Aminothiazole-2-carboxylic acid 5-Aminothiazole-2-carboxylic acid 5-Aminothiazole-2-carboxamide->5-Aminothiazole-2-carboxylic acid + H2O (Stronger Acid/Base)

Caption: Hydrolysis of this compound.

FAQ 3: My results are inconsistent, and I suspect my compound is degrading upon exposure to light. Is this possible?

Yes, photodegradation is a significant concern for thiazole-containing compounds, particularly those with aryl substituents.[6]

Causality: The thiazole ring can absorb UV and visible light, leading to a photo-excited state. This can initiate reactions with oxygen, leading to the formation of reactive oxygen species that can degrade the molecule.[6] The degradation products can be complex and may not be easily identifiable.

Troubleshooting Steps:

  • Light Protection: Always store solid this compound and its solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[7]

  • Experimental Conditions: Conduct your experiments under subdued lighting whenever possible.

  • Control Experiments: To confirm photosensitivity, you can perform a control experiment where one sample is exposed to ambient light and another is kept in the dark. Analyze both samples by HPLC or LC-MS at various time points to monitor for degradation.

Data Summary: Recommended Storage and Handling Conditions

ParameterSolid CompoundIn Solution
Temperature Short-term (days to weeks): 0-4°C. Long-term (months to years): -20°C.[4][8]Short-term (days to weeks): -20°C. Long-term (months): -80°C.[4]
Light Store in the dark.[4][7]Protect from light using amber vials or foil.[7]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[8]N/A
Recommended Solvents N/AAcetone (preferred), DMSO (use with caution, prepare fresh).[2]
Diagram: Workflow for Investigating Degradation

cluster_0 Observation cluster_1 Hypothesis cluster_2 Action cluster_3 Analysis Inconsistent Results Inconsistent Results Photodegradation Photodegradation Inconsistent Results->Photodegradation Color Change Color Change Solvent-Induced Decomposition Solvent-Induced Decomposition Color Change->Solvent-Induced Decomposition New HPLC Peak New HPLC Peak Hydrolysis Hydrolysis New HPLC Peak->Hydrolysis Protect from Light Protect from Light Photodegradation->Protect from Light Change Solvent / Prepare Fresh Change Solvent / Prepare Fresh Solvent-Induced Decomposition->Change Solvent / Prepare Fresh Control pH / Use Anhydrous Control pH / Use Anhydrous Hydrolysis->Control pH / Use Anhydrous HPLC-UV Analysis HPLC-UV Analysis Protect from Light->HPLC-UV Analysis Change Solvent / Prepare Fresh->HPLC-UV Analysis LC-MS/MS Analysis LC-MS/MS Analysis Control pH / Use Anhydrous->LC-MS/MS Analysis Confirm Stability Confirm Stability HPLC-UV Analysis->Confirm Stability Identify Degradants Identify Degradants LC-MS/MS Analysis->Identify Degradants

Caption: Troubleshooting workflow for degradation issues.

Analytical Methods for Detecting Degradation

For researchers needing to quantify degradation or identify byproducts, HPLC-UV and LC-MS/MS are powerful techniques.

Protocol: HPLC-UV Method for Monitoring Stability
  • Column: C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile).[9]

  • Flow Rate: 1 mL/min.[9]

  • Detection: UV detection at an appropriate wavelength (e.g., 272 nm).[9]

  • Analysis: Monitor the peak area of this compound over time and look for the appearance of new peaks, which would indicate degradation.

This guide is intended to provide a comprehensive overview of the stability challenges associated with this compound and practical solutions to overcome them. By understanding the underlying chemical principles and implementing these best practices, you can ensure the quality and reproducibility of your research.

References

  • de Esch, I. J. P., et al. (2019). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 14(16), 1545-1549. [Link]

  • Pamungkas, K. K. P. The Chemistry of 5-aminothiazole and its derivatives. [Link]

  • Zhang, J., et al. (2013). Kinetics of amino acid production from bean dregs by hydrolysis in sub-critical water. Bioresource technology, 132, 246-251. [Link]

  • Masson, P., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1795. [Link]

  • Zitko, J., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(23), 5648. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 935-946. [Link]

  • Bakht, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Amerigo Scientific. 2-Aminothiazole-5-carbonitrile (97%). [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]

  • Black, D. S. C., et al. (1975). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Australian Journal of Chemistry, 28(10), 2247-2253. [Link]

  • Sharma, A., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23533-23552. [Link]

  • Chan, K. K., et al. (1979). 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. Journal of Pharmaceutical Sciences, 68(7), 807-812. [Link]

  • Cabeza, J. A., et al. (2000). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... Journal of Organometallic Chemistry, 595(2), 209-215. [Link]

  • Reva, I., et al. (2020). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 25(24), 5898. [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]

  • Edwards, J. L., et al. (2017). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Analytical Methods, 9(4), 680-688. [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]

  • Li, Y., et al. (2021). Hydrolysis Kinetics of a Novel 3,4-Dichloroisothiazole Plant-Activator Candidate LY5-24-2 by UPLC-Q-TOF. Bulletin of Environmental Contamination and Toxicology, 106(6), 1011-1017. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18, 220. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. [Link]

  • Wikipedia. 2-Aminothiazole. [Link]

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Technical Support Center: Troubleshooting Low Reactivity of the Amino Group in Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges involving the 2-aminothiazole scaffold. This versatile heterocycle is a cornerstone in medicinal chemistry and materials science, found in a wide array of pharmaceuticals and specialized electronic chemicals.[1][2][3] However, its unique electronic structure often presents a common and frustrating challenge: the surprisingly low nucleophilicity of the exocyclic amino group.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. We will move from the fundamental principles governing this low reactivity to specific, field-tested solutions for common synthetic transformations like acylation, alkylation, and cross-coupling.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is the exocyclic amino group on my 2-aminothiazole so unreactive towards electrophiles?

A1: The Root Cause: Electronic Delocalization and Aromaticity

The low reactivity of the 2-amino group is not an anomaly but a direct consequence of the electronic architecture of the thiazole ring. Unlike a simple aniline, where the amino lone pair primarily interacts with one aromatic ring, the nitrogen lone pair in 2-aminothiazole is extensively delocalized into the heterocyclic system. This phenomenon, often described as "guanidine-like" or "vinylogous guanidine" character, has two major consequences:

  • Reduced Nucleophilicity: The lone pair of electrons on the exocyclic nitrogen is not localized on the atom. Instead, it participates in resonance, spreading its electron density across the nitrogen and into the thiazole ring's endocyclic nitrogen and sulfur atoms. This delocalization significantly decreases the availability of these electrons for attacking an electrophile.[4]

  • Increased Aromatic Stability: This electron delocalization contributes to the overall aromatic stability of the thiazole ring system. Any reaction that disrupts this (like forming a tetrahedral intermediate at the amino group) is energetically less favorable.

The key resonance contributors below illustrate how the electron density is pulled away from the exocyclic amino group, making it less basic and less nucleophilic.

Caption: Resonance delocalization in 2-aminothiazole.

Q2: My reaction is giving me a mixture of N-alkylated products. Is the ring nitrogen interfering?

A2: Yes, this is a classic problem of competing nucleophiles.

The 2-aminothiazole scaffold contains two nitrogen atoms capable of acting as nucleophiles: the exocyclic amino group (N-exo) and the endocyclic ring nitrogen (N-endo). The site of reactivity is highly dependent on the reaction conditions and the nature of the electrophile.

  • Under Neutral or Mildly Basic Conditions: When reacting with saturated electrophiles like alkyl halides, the endocyclic ring nitrogen is often the more reactive center.[5] This is because protonation or alkylation at this position can be stabilized through resonance without disrupting the core aromaticity as severely as reacting at the exocyclic amine.

  • Under Strongly Basic Conditions: If a strong base is used to deprotonate the exocyclic amino group, the resulting anion is a much more potent nucleophile. This directs reactivity towards the desired N-exo position. However, this can be complicated as the resulting anion is ambident, potentially leading to a mixture of products.[5]

The following workflow can help guide your strategy to achieve regioselective functionalization.

G start Goal: Functionalize 2-Aminothiazole decision1 Desired Site of Reaction? start->decision1 exo_path Exocyclic Amino (NH2) decision1->exo_path Exocyclic (NH2) endo_path Endocyclic Nitrogen (Ring N) decision1->endo_path Endocyclic (Ring) decision2 Electrophile Type? exo_path->decision2 protocol4 Use neutral or mildly acidic conditions with sp3 electrophiles. Often the major byproduct. endo_path->protocol4 acyl_halide Acyl Halide / Anhydride decision2->acyl_halide Acylation alkyl_halide Alkyl Halide decision2->alkyl_halide Alkylation aldehyde_ketone Aldehyde / Ketone decision2->aldehyde_ketone Alkylation protocol1 Use Pyridine or DMAP. See Acylation Guide. acyl_halide->protocol1 protocol2 Use Strong Base (NaH, K2CO3) or Reductive Amination. See Alkylation Guide. alkyl_halide->protocol2 protocol3 Reductive Amination is highly selective for NH2. See Alkylation Guide. aldehyde_ketone->protocol3

Caption: Decision workflow for regioselective functionalization.

Part 2: Troubleshooting Guides & Protocols

Issue 1: Failed or Low-Yield N-Acylation

This is often encountered when attempting to form an amide bond using acyl chlorides or anhydrides under standard conditions. The low nucleophilicity of the amino group requires activation or carefully chosen conditions.

Troubleshooting Steps:

  • Increase Basicity/Catalysis: The reaction often requires a base to scavenge the acid byproduct (e.g., HCl) and a nucleophilic catalyst.

  • Solvent Choice: Aprotic polar solvents like DMF, THF, or Dichloromethane are generally preferred.

  • Temperature: While starting at room temperature is common, gentle heating (40-60 °C) may be necessary for less reactive substrates.

Recommended Protocol: Acylation using Pyridine

This is a classic and effective method where pyridine serves as both a base and a nucleophilic catalyst.[2][6]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-aminothiazole derivative (1.0 equiv).

  • Solvent: Add anhydrous pyridine (can be used as the solvent) or an anhydrous solvent like THF or DCM, followed by pyridine (2.0-3.0 equiv).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the acyl chloride or anhydride (1.1-1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

ParameterCondition A (Standard)Condition B (Forcing)Rationale
Base Pyridine (2-3 equiv)DMAP (0.1 equiv) + Et₃N (2 equiv)DMAP is a more potent nucleophilic catalyst.
Solvent DCM or THFAnhydrous DMFDMF can help solubilize substrates and can be heated higher.
Temperature 0 °C to RTRT to 60 °COvercomes higher activation energy for stubborn substrates.

Table 1. Comparative Conditions for N-Acylation of 2-Aminothiazoles.

Issue 2: Poor Selectivity or Yield in N-Alkylation

Direct alkylation with alkyl halides often yields a mixture of N-exo and N-endo products, with the N-endo product sometimes predominating.[5] To overcome this, reductive amination is the superior strategy for achieving clean, selective N-exo alkylation.[7]

Troubleshooting Steps & Recommended Protocol: Reductive Amination

This two-step, one-pot process involves the formation of an imine intermediate, which is then reduced in situ. It is highly selective for the exocyclic primary amine.[7]

G cluster_workflow Protocol: Reductive Amination Workflow step1 1. Mix Amine & Aldehyde Solvent: Anhydrous MeOH or THF Stir at RT for 1-2h step2 2. Monitor Imine Formation Use TLC or LC-MS step1->step2 step3 3. Reduce Imine Cool to 0°C Add NaBH4 portion-wise step2->step3 step4 4. Reaction Completion Warm to RT, stir 2-4h Monitor by TLC step3->step4 step5 5. Aqueous Work-up Quench with H2O Extract with EtOAc step4->step5 step6 6. Purify Column Chromatography step5->step6

Caption: Experimental workflow for reductive amination.

Detailed Steps: [7]

  • Reaction Setup: To a round-bottom flask, add the 2-aminothiazole (1.0 equiv) and the corresponding aldehyde or ketone (1.1 equiv).

  • Solvent Addition: Add anhydrous methanol (MeOH) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC. For less reactive ketones, adding a mild acid catalyst like acetic acid (catalytic amount) may be required.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent like sodium borohydride (NaBH₄) (1.5 equiv) portion-wise over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the imine.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Issue 3: Failure of C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Ullmann)

Forming an N-aryl bond on the 2-amino position is challenging due to the nucleophile's low reactivity and its potential to act as a bidentate ligand, poisoning the catalyst. Success requires careful selection of the catalyst system (metal, ligand, and base).

Troubleshooting Steps:

  • Ligand is Key: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are typically required to promote reductive elimination, which is often the rate-limiting step.

  • Base Selection: A strong, non-nucleophilic base is needed. K₃PO₄, Cs₂CO₃, and NaOtBu are common choices. The solubility and strength of the base can significantly impact the reaction.

  • Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common palladium precursors. For Ullmann-type couplings, CuI is the standard catalyst.[8]

  • Solvent and Temperature: Anhydrous, high-boiling aprotic solvents like toluene, dioxane, or DMF are necessary to reach the required reaction temperatures (typically 80-120 °C).

Recommended Starting Conditions: Buchwald-Hartwig N-Arylation [9]

This palladium-catalyzed method is often more versatile and higher-yielding than traditional Ullmann couplings for this substrate class.

  • Setup: In a glovebox or using Schlenk technique, add the 2-aminothiazole (1.2 equiv), aryl halide/triflate (1.0 equiv), palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%) to a dry reaction vessel.

  • Base and Solvent: Add the base (e.g., K₃PO₄, 2.0 equiv) and anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Degassing: Seal the vessel and thoroughly degas the mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes).

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring and Work-up: Monitor by LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and catalyst residues. Concentrate the filtrate and purify by column chromatography.

ParameterBuchwald-Hartwig SystemUllmann System
Catalyst Pd₂(dba)₃ or Pd(OAc)₂CuI
Ligand Bulky phosphines (XPhos, RuPhos)Diamines (e.g., 1,2-diaminocyclohexane) or None
Base NaOtBu, K₃PO₄, Cs₂CO₃K₃PO₄, K₂CO₃
Solvent Toluene, DioxaneDMF, NMP
Temperature 90-120 °C110-150 °C
Substrate Scope Broader (Aryl-Cl, Br, I, OTf)More limited (Aryl-I, Br)

Table 2. Comparison of Starting Conditions for N-Arylation Cross-Coupling.

References

  • LookChem. (2026, January 30). The Critical Role of 2-Aminothiazole in Modern Dye Synthesis & Electronic Applications. [Link]

  • Al-Obaid, A. M., et al. (2017). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed Central. [Link]

  • Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9348-9361. [Link]

  • EXCLI Journal. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. [Link]

  • PubChem. (n.d.). 2-Aminothiazole. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • Anderson, K. W., et al. (2006). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 8(14), 2913-2916. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemical-Biological Interactions, 330, 109244. [Link]

  • Corona, P., et al. (2007). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Synthetic Communications, 37(15), 2489-2499. [Link]

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Technical Guide: Controlling Temperature for Stable Diazotization of Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist, Chemical Process Safety & Optimization To: Research & Development Division Subject: Troubleshooting & Protocol Optimization for Heteroaromatic Diazotization

Executive Summary: The Thermal Stability Paradox

Diazotization of 2-aminothiazoles is fundamentally different from that of aniline. The resulting diazonium species is electronically destabilized by the adjacent sulfur and nitrogen atoms in the thiazole ring, making it highly prone to rapid nucleophilic attack (hydrolysis) or radical decomposition even at "standard" ice-bath temperatures.

Success relies on a kinetic trap : maintaining the temperature low enough to inhibit decomposition (


) while keeping the medium acidic and fluid enough to allow the nitrosation (

) to proceed. This guide provides the troubleshooting logic and a validated protocol to navigate this narrow operating window.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: The "Black Tar" Failure (Rapid Decomposition)

Symptom: The reaction mixture turns deep brown/black and viscous immediately upon nitrite addition or during the hold period. Gas evolution (


) is observed.[1][2]
  • Root Cause: Thermal runaway at the micro-mixing zone. Even if your bulk solvent is at 0°C, the localized heat of reaction at the drop addition point exceeded the decomposition threshold (typically >5°C for thiazoles).

  • Corrective Action:

    • Switch to Internal Monitoring: Do not rely on bath temperature. Use a submerged internal probe.

    • Sub-Surface Addition: Introduce the nitrite solution via a PTFE cannula below the surface of the acid to ensure immediate dissipation of heat.

    • Cryogenic Buffer: Lower the bath temperature to -10°C to allow a margin of error for the exotherm, keeping the internal temperature strictly < 0°C.

Issue 2: Low Yield / Recovery of Starting Material

Symptom: The reaction appears stable, but subsequent coupling (Sandmeyer or Azo) yields mostly unreacted aminothiazole.

  • Root Cause: Incomplete nitrosation due to "Acidic Deactivation." In concentrated

    
    , the amine is fully protonated (
    
    
    
    ), which is unreactive toward the nitrosonium ion (
    
    
    ).
  • Corrective Action:

    • The "Solubility Check": Ensure the amine sulfate is partially soluble or a fine suspension, not a hard cake.

    • Phosphoric Acid Blend: Use a mixture of

      
       and 
      
      
      
      (e.g., 1:5 ratio). This maintains high acidity for
      
      
      generation but increases the concentration of the free amine equilibrium species slightly, accelerating the rate of reaction [1].
Issue 3: Violent Exotherm During Quenching

Symptom: Adding urea or base to quench the reaction causes a sudden temperature spike and foaming.

  • Root Cause: Accumulation of unreacted nitrosyl sulfuric acid.

  • Corrective Action:

    • Starch-Iodide Endpoint: You must validate that excess oxidant exists during the reaction (blue paper) but quench it slowly before workup.

    • Sulfamic Acid: Use solid sulfamic acid instead of urea. It reacts more cleanly with nitrous acid to release

      
       (controlled effervescence) rather than generating heat-sensitive intermediates [2].
      

Visualizing the Failure Pathways

The following diagram maps the kinetic competition between stable salt formation and irreversible decomposition.

DiazotizationPathways Amine 2-Aminothiazole (Starting Material) Salt Amine Salt (Protonated) Amine->Salt Protonation Acid Strong Acid (H2SO4/H3PO4) NO Nitrosonium Ion (NO+) Acid->NO + NaNO2 Diazo Thiazole Diazonium Salt (Metastable at <0°C) Salt->Diazo + NO+ (Slow Step) Requires Free Base Eq. Phenol Hydroxythiazole (Decomposition) Diazo->Phenol T > 5°C Hydrolysis Tar Polymeric Tars (Black Precipitate) Diazo->Tar Radical Coupling Low Acidity Sandmeyer Sandmeyer Product (Target Halide) Diazo->Sandmeyer + CuX Controlled Warming

Figure 1: Kinetic pathways of aminothiazole diazotization. Note that the "Red" paths (decomposition) are thermally gated.

Validated Protocol: Cryogenic Nitrosyl Sulfuric Acid Method

This protocol uses Nitrosyl Sulfuric Acid (generated in situ) rather than aqueous sodium nitrite. This eliminates water, which is the primary nucleophile responsible for decomposition (hydrolysis) [3].

Reagents
  • 2-Aminothiazole (1.0 equiv)[3]

  • Sodium Nitrite (

    
    ), dried (1.2 equiv)
    
  • Sulfuric Acid (

    
    ), conc. 98% (Solvent/Reagent)
    
  • Phosphoric Acid (

    
    ), 85% (Optional co-solvent for solubility)
    
Step-by-Step Procedure
Phase 1: Generation of Nitrosyl Sulfuric Acid (

)
  • Setup: Equip a 3-neck round bottom flask with an overhead stirrer (critical for viscous acids), an internal temperature probe, and a drying tube.

  • Cooling: Charge concentrated

    
     (5 mL/g of amine) and cool to 0°C .
    
  • Nitrite Addition: Add solid

    
     portion-wise.
    
    • Observation: The mixture may fume slightly. Ensure temp stays < 10°C.

    • Result: A clear to pale yellow solution of nitrosyl sulfuric acid is formed.

  • Chill: Cool the solution to -5°C using an ice/salt or acetone/dry ice bath.

Phase 2: Diazotization (The Critical Step)
  • Amine Addition: Add the 2-aminothiazole solid slowly over 20–30 minutes.

    • Control:Internal temperature must not exceed 0°C.

    • Mechanism:[2][4][5][] The amine dissolves and is immediately nitrosated in the anhydrous environment.

  • Digestion: Stir at -5°C to 0°C for 1–2 hours. The mixture should be a thick, syrupy liquid (often yellow/orange).

Phase 3: Self-Validation (Checkpoint)
  • The Drop Test: Take a capillary tube, dip it in the reaction, and touch it to a wet Starch-Iodide paper .

    • Result = Instant Black/Blue: Excess Nitrite is present. (Good, reaction is driven to completion).

    • Result = No Color: Nitrite consumed. Add 0.1 equiv more

      
       and stir for 15 mins.
      
    • Result = Brown/Red: Check acidity; pH might be too high (unlikely in conc. acid).[1][2][5][][7][8][9]

Phase 4: Utilization
  • Quenching (Optional): If the next step is sensitive to oxidant, add solid urea or sulfamic acid until the starch-iodide test is negative.

  • Transfer: Pour the cold diazonium solution directly into your Sandmeyer solution (e.g., CuCl/HCl) or coupling partner, maintaining the receiving flask at low temperature.

Quantitative Data: Temperature vs. Stability

The following table summarizes the half-life (


) of thiazole-2-diazonium salts at various temperatures in acidic media [4].
Temperature (°C)Stability StatusDominant Side Reaction
-10°C Stable (> 4 hours)Negligible
0°C Metastable (1-2 hours)Slow Hydrolysis
+5°C Unstable (< 30 mins)

Evolution / Phenol formation
+20°C Rapid DecompositionTarry Polymerization

FAQs

Q: Can I use water and HCl (standard method) instead of Sulfuric Acid? A: Generally, no. Aminothiazoles are weak bases (


). In dilute aqueous acid, the equilibrium concentration of the free amine is too low, and the diazonium salt hydrolyzes almost as fast as it forms. The anhydrous sulfuric acid method prevents hydrolysis by removing water from the equation [5].

Q: My reaction solidified. What happened? A: Diazonium sulfates are often insoluble in concentrated sulfuric acid. If a precipitate forms, it is likely the diazonium salt itself.[1] This is actually good for stability! You can slowly add cold acetic acid or phosphoric acid to resolubilize it if needed for transfer, or add the slurry directly to the next step.

Q: Why do I need to add the amine to the acid/nitrite? Can't I add nitrite to the amine? A: This is called "Inverse Addition." Adding amine to the pre-formed nitrosyl sulfuric acid ensures that there is always an excess of nitrosating agent relative to the amine. This prevents Diazo Coupling , where a newly formed diazonium ion reacts with a yet-unreacted amine molecule to form an azo dye impurity [6].

References

  • Hanson, P. (1988). "Diazotization of heterocyclic amines." The Chemistry of Diazonium and Diazo Groups, Part 1.

  • BenchChem. (2025).[1][10] "Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline."

  • Butler, R. N. (1975). "Diazotization of Heterocyclic Amines." Chemical Reviews, 75(2), 241-257.

  • Zollinger, H. (1994). Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers.

  • Organic Chemistry Portal. "Diazotization and Sandmeyer Reaction."

  • BOC Sciences. "Custom Diazotization Services & Mechanisms."

Sources

Removing impurities from 5-Aminothiazole-2-carbonitrile reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-AT-CN-PURITY Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Overview

Welcome to the technical support hub for 5-Aminothiazole-2-carbonitrile . This compound presents a unique "push-pull" electronic challenge: the electron-donating amino group at position 5 significantly activates the ring, making it prone to oxidative polymerization ("tarring"), while the electron-withdrawing nitrile at position 2 introduces susceptibility to hydrolysis.

This guide moves beyond standard protocols to address the specific physicochemical instabilities of this scaffold.

Module 1: Critical Stability & Handling

Q: My reaction mixture turns black/tarry upon workup. How do I prevent this?

A: The "Black Tar" is likely oxidative polymerization of the free amine. 5-aminothiazoles are notoriously unstable as free bases in air. The amino group increases the electron density of the thiazole ring, making it highly susceptible to radical oxidation.

The Fix: The "Salt-Lock" Strategy Do not isolate the free base for storage. Isolate the compound as a stable mineral acid salt (e.g., Hydrochloride or Hydrobromide).

Protocol: Immediate Salt Formation

  • Quench: Perform your reaction workup under an inert atmosphere (Nitrogen/Argon).

  • Extract: Extract the crude mixture into an organic solvent (e.g., EtOAc or DCM).

  • Acidify: Immediately add 1.1 equivalents of 4M HCl in Dioxane (anhydrous).

  • Precipitate: The hydrochloride salt is usually less soluble in non-polar solvents and will precipitate.

  • Filter: Collect the solid salt. It is significantly more stable to oxidation than the free base.

  • Free-Base On Demand: Only convert back to the free base immediately before the next reaction step using a mild base (NaHCO₃).

Module 2: Removing Specific Impurities

Q: I see a persistent impurity at [M+18] in my MS. How do I remove the amide?

A: The nitrile has hydrolyzed to 5-aminothiazole-2-carboxamide. This occurs if the reaction pH drifted too high (basic hydrolysis) or if acidic workup was performed at elevated temperatures. Amides are difficult to separate because their solubility profile mimics the nitrile.

Troubleshooting Table: Nitrile vs. Amide Separation

FeatureThis compound5-Aminothiazole-2-carboxamide (Impurity)Separation Strategy
Polarity ModerateHigh (H-bond donor/acceptor)Flash Chromatography
pKa (Amine) ~3-4 (Weak base)~3-4 (Weak base)Not separable by acid/base extraction
Solubility Soluble in DCM, EtOAcLow solubility in DCM; Soluble in MeOHSelective Precipitation

Protocol: Selective Precipitation (DCM Wash)

  • Evaporate the crude mixture to dryness.

  • Suspend the solid in cold Dichloromethane (DCM).

  • The Logic: The nitrile is generally soluble in DCM. The amide, due to strong intermolecular hydrogen bonding, is often insoluble in non-polar chlorinated solvents.

  • Filter the suspension.[1][2][3] The solid filter cake is likely the amide impurity.

  • Concentrate the filtrate to recover the purified nitrile.

Q: How do I remove elemental sulfur or sulfur-rich byproducts?

A: Sulfur is a common contaminant in thiazole cyclizations (e.g., using CS₂ or elemental S₈).

The Fix: The Triphenylphosphine (PPh₃) Wash Elemental sulfur is difficult to remove via chromatography as it often co-elutes with non-polar compounds.

  • Dissolve the crude mixture in a solvent like Toluene or Benzene.

  • Add a catalytic amount of Triphenylphosphine (PPh₃).

  • Mechanism: PPh₃ reacts with S₈ to form Triphenylphosphine sulfide (Ph₃P=S), which is highly polar.

  • Run a short silica plug. The non-polar thiazole will elute; the very polar Ph₃P=S will remain at the baseline.

Module 3: Chromatographic Challenges

Q: My compound streaks/tails on Silica Gel. What is wrong?

A: The amine is interacting with acidic silanols. Even with the electron-withdrawing nitrile, the amino group can hydrogen bond with the acidic Si-OH groups on the silica surface, causing peak broadening and loss of yield.

The Fix: Amine-Deactivated Silica

  • Pre-treatment: Flush the silica column with a mobile phase containing 1% Triethylamine (Et₃N) before loading your sample.

  • Mobile Phase: Continue using 0.5% Et₃N in your elution solvent (e.g., Hexane/EtOAc + 0.5% Et₃N).

  • Alternative: Use Neutral Alumina instead of silica gel. Alumina is less acidic and less likely to cause oxidative decomposition of the sensitive aminothiazole.

Visual Troubleshooting Workflows

Workflow 1: The "Salt-Lock" Purification Logic

Use this workflow to stabilize the compound immediately after synthesis.

SaltLock Start Crude Reaction Mixture (Unstable Free Base) Extract Extraction (EtOAc/DCM) Keep under N2/Ar Start->Extract Acidify Add 4M HCl in Dioxane (Anhydrous) Extract->Acidify Prevent Oxidation Precipitate Precipitation of Hydrochloride Salt Acidify->Precipitate Filter Filtration Precipitate->Filter Storage Store as HCl Salt (Stable Solid) Filter->Storage Use Free-Base with NaHCO3 Immediately before use Storage->Use

Caption: The "Salt-Lock" strategy converts the unstable free amine into a stable salt to prevent oxidative degradation (tar formation).

Workflow 2: Impurity Removal Decision Tree

Select your path based on the specific impurity observed.

ImpurityRemoval Problem Identify Impurity Type1 Amide (Hydrolysis) [M+18] Problem->Type1 Type2 Elemental Sulfur (From Cyclization) Problem->Type2 Type3 Tars/Polymers (Oxidation) Problem->Type3 Sol1 DCM Wash (Amide is insoluble) Type1->Sol1 Solubility Diff Sol2 PPh3 Treatment (Forms Ph3P=S) Type2->Sol2 Derivatization Sol3 Activated Carbon + Celite Filtration Type3->Sol3 Adsorption

Caption: Decision matrix for removing common impurities based on their physicochemical properties.

References

  • Metzger, J. V. (1979). Thiazole and its Derivatives. In The Chemistry of Heterocyclic Compounds (Vol. 34). Wiley-Interscience. (Foundational text on thiazole stability and synthesis).
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reactivity of electron-rich amino-heterocycles).
  • Organic Syntheses, Coll. Vol. 10, p. 382 (2004). Purification of unstable amines via salt formation. (General protocol validation).

  • Freeman, F. (1980). Properties and Reactions of Ylidenemalononitriles. Chemical Reviews, 80(4), 329–350. (Context on nitrile stability and hydrolysis).

Sources

Technical Support Center: Handling Hygroscopic Thiazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Mitigation of Hygroscopicity in Thiazole & Aminothiazole Intermediates

Introduction: The "Wet Thiazole" Paradox

Thiazole intermediates—specifically 2-aminothiazoles and thiazolium salts —are foundational scaffolds in medicinal chemistry (e.g., Ritonavir, Dasatinib). However, they present a notorious paradox: their high polarity, often required for biological solubility, renders them aggressively hygroscopic.

As a Senior Application Scientist, I often see "failed" reactions that are actually just stoichiometry errors caused by water weight, or degradation events triggered by moisture-induced ring opening. This guide moves beyond basic "keep it dry" advice to explore the causality of these failures and provide self-validating protocols.

Section 1: Diagnostics & Characterization

Q: My thiazole intermediate turned into a gum overnight. How do I quantify how much water it absorbed without destroying the sample?

A: Stop using standard TGA for this. Switch to Dynamic Vapor Sorption (DVS). [1][2]

While Thermogravimetric Analysis (TGA) is standard, it is destructive and often cannot distinguish between surface moisture and solvate formation until the sample is already heated (and potentially degraded).

The Superior Protocol: DVS Isotherm DVS measures mass change as a function of controlled relative humidity (RH) at a constant temperature. It is non-destructive and defines the critical relative humidity (CRH)—the point at which your solid begins to deliquesce.

FeatureTGA (Standard)DVS (Recommended)
Method Heat sample, measure mass loss.Change humidity, measure mass uptake.[1][3]
Data Output Total volatile content (Solvent + Water).Reversible water sorption/desorption cycle.
Insight "How much water is there?""At what humidity does it fail?"
Sample Recovery No (Burned).Yes (Intact).

Actionable Step: If your thiazole gains >2% mass at 40% RH (typical lab air), you must handle it in a glove box or glove bag.

Section 2: Synthesis & Stoichiometry

Q: My yield is consistently 10-15% lower than literature. I am using dry solvents. What is wrong?

A: You are likely weighing water, not reactant.

Hygroscopic thiazole salts (especially hydrochlorides and hydrobromides ) can absorb 10-20% of their weight in water within minutes of exposure to air. If you weigh 100 mg of a sample that is 15% water, you are only adding 85 mg of reactant. This disrupts the stoichiometry, leaving excess coupling partners that complicate purification.

The Correction Protocol: Gravimetric Correction via Karl Fischer (KF) Do not rely on NMR integration for water content (proton exchange broadens the peak).

  • Measure Water Content: Run a coulometric Karl Fischer titration immediately before weighing your batch.

  • Adjust Weight: Use the following formula to correct your mass:

    
    
    
  • Validation: If water content >5%, consider lyophilization (freeze-drying) rather than oven drying, which can degrade sensitive thiazoles.

Q: Why does my thiazole decompose in aqueous workups? I thought aromatics were stable.

A: Thiazolium salts are susceptible to nucleophilic ring-opening.

While neutral thiazoles are stable, thiazolium cations (formed during protonation in acidic workups or alkylation) are electrophilic at the C2 position. In the presence of water and a base (even weak bases), the ring can open to form a thiol-formamide species.

Visualizing the Failure Mode: The diagram below illustrates the mechanism where moisture attacks the C2 position of a thiazolium intermediate, leading to ring opening—a common "mystery degradation" pathway.

ThiazoleDegradation Fig 1. Moisture-Induced Degradation Mechanism of Thiazolium Intermediates Thiazole Thiazolium Salt (Hygroscopic) Intermediate Tetrahedral Intermediate (C2 Attack) Thiazole->Intermediate Nucleophilic Attack at C2 Water H2O / OH- Water->Intermediate OpenRing Ring Opened (Thiol/Formamide) Intermediate->OpenRing C-N Bond Cleavage

Section 3: Handling & Storage

Q: I cannot filter my product; it clogs the frit as a sticky oil. How do I isolate it?

A: Avoid filtration. Use Azeotropic Distillation.

Hygroscopic thiazole salts often form "oiling out" phases rather than distinct crystals when moisture is present. Filtering these is impossible.

The "Oil-to-Solid" Protocol:

  • Dissolve: Take your gummy residue up in Methanol or Ethanol .

  • Entrain: Add a non-polar co-solvent that forms an azeotrope with water (e.g., Toluene or Cyclohexane ).

  • Evaporate: Rotovap to dryness. The toluene will carry the water off azeotropically (Water/Toluene azeotrope boils at ~84°C).

  • Result: The removal of water often induces spontaneous crystallization of the amorphous gum.

Q: How should I store these intermediates long-term?

A: Desiccators are insufficient. Use Inert Gas Packaging.

Standard silica desiccators often fail because the thiazole salt has a higher affinity for water than the silica gel does.

Decision Matrix for Storage:

StorageProtocol Fig 2. Storage Decision Matrix for Hygroscopic Intermediates Start Thiazole Intermediate Synthesized CheckHygro Is it a Salt? (HCl/HBr) Start->CheckHygro HighRisk High Risk: Store under Argon/N2 in Taped Vial CheckHygro->HighRisk Yes LowRisk Moderate Risk: Desiccator with P2O5 (Not Silica) CheckHygro->LowRisk No (Neutral) Critical Critical Storage: Glove Box Only HighRisk->Critical If DVS > 5% uptake

Section 4: Advanced Strategy - Salt Switching

Q: I am designing a new drug candidate. Should I stick with the HCl salt?

A: Likely not.[4] HCl salts are among the most hygroscopic.

If you have the freedom to change the counter-ion, do so early. The chloride ion's high charge density and hydrogen-bonding ability promote moisture uptake.

Recommended Counter-ions for Thiazoles:

  • Fumarate / Maleate: Often less hygroscopic due to a more rigid crystal lattice.

  • Tosylate / Mesylate: Large, lipophilic counter-ions that repel water.

Comparative Stability Table:

Salt FormHygroscopicity RiskHandling DifficultyRecommendation
Hydrochloride (HCl) High Difficult (Clumping)Avoid if possible.
Hydrobromide (HBr) High Difficult (Deliquescent)Avoid.
Fumarate LowEasy (Crystalline)Preferred.
Tosylate LowModerateGood alternative.

References

  • Dynamic Vapor Sorption (DVS)

    • Surface Measurement Systems.[1][3][5] "Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Materials."

    • Source:

  • Thiazole Hydrolysis Mechanisms

    • Fife, T. H., et al.
    • Source:

  • Handling Hygroscopic Reagents

    • HepatoChem.[6] "How do you handle hygroscopic salts? Best practices for synthesis."

    • Source:

  • 2-Aminothiazole Synthesis & Stability

    • National Institutes of Health (PMC). "An Overview on Synthetic 2-Aminothiazole-Based Compounds."
    • Source:

Sources

Validation & Comparative

FTIR characteristic peaks of 5-Aminothiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Spectroscopy of 5-Aminothiazole-2-carbonitrile: A Comparative Analysis for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of this compound, a crucial heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to move beyond a simple recitation of peak values. Instead, this document offers a detailed interpretation of the vibrational modes, a comparative analysis against related chemical structures, and a robust, self-validating experimental protocol for researchers. By understanding the causality behind the spectral features, scientists can confidently identify and assess the purity of this compound, distinguishing it from precursors, byproducts, and structural isomers.

Introduction: The Need for Precise Structural Verification

This compound is a privileged scaffold, meaning it is a molecular framework that frequently appears in biologically active compounds. Its derivatives have been explored for a wide range of therapeutic applications.[1] Given its role as a foundational precursor, absolute certainty in its structural identity and purity is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly sensitive technique perfectly suited for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[2]

This guide will dissect the FTIR spectrum of this compound, correlating specific absorption bands with the molecule's key structural features: the primary amine (-NH₂), the nitrile (-C≡N), and the thiazole heterocycle. We will also provide the experimental context to empower researchers to generate high-quality, reproducible data in their own laboratories.

Molecular Structure and Predicted Vibrational Modes

To interpret the FTIR spectrum, we must first understand the molecule's architecture and the types of vibrations its bonds can undergo. The structure contains three key regions for infrared analysis.

Caption: Molecular structure of this compound with key functional groups.

  • The Primary Amine (-NH₂): This group is highly diagnostic. It will exhibit two distinct stretching vibrations (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region and a scissoring (bending) vibration around 1560-1650 cm⁻¹.[3] The presence of two stretching bands is a definitive indicator of a primary (-NH₂) versus a secondary (-NH) amine, which shows only one.[3]

  • The Nitrile (-C≡N): The carbon-nitrogen triple bond gives rise to a very sharp, moderately intense absorption band in a relatively clear region of the spectrum, typically between 2220-2260 cm⁻¹.[3][4] Its characteristic sharpness and location make it an excellent marker for successful incorporation of the cyano group.

  • The Thiazole Ring: The heterocyclic ring contains C=N and C=C double bonds, which will produce a series of stretching vibrations in the "fingerprint region," generally between 1500-1650 cm⁻¹. These peaks can sometimes overlap with the amine N-H bending vibration.[5] Additional C-H and C-S stretching and bending vibrations will contribute to the complex pattern in the fingerprint region (<1500 cm⁻¹).

Experimental Data: Characteristic Peak Assignments

While no single publication provides a complete, experimentally verified peak table for this compound, we can construct a highly reliable table of expected absorptions by combining data from general correlation charts with spectra of closely related aminothiazole derivatives.[3][4][5][6][7]

Peak Position (cm⁻¹)IntensityVibrational ModeFunctional Group AssignmentCausality and Scientific Insights
~3450 - 3350MediumAsymmetric N-H StretchPrimary Amine (-NH₂)This higher frequency stretch is due to the N-H bonds moving out of phase. The presence of this band alongside the symmetric stretch is a hallmark of the -NH₂ group.
~3350 - 3250MediumSymmetric N-H StretchPrimary Amine (-NH₂)This lower frequency stretch results from both N-H bonds stretching in phase. Intermolecular hydrogen bonding can broaden these amine peaks.
~2240 - 2220Medium, SharpC≡N StretchNitrile (-C≡N)The triple bond is strong, requiring high energy (frequency) to stretch. The peak is sharp because its vibrational energy is not significantly coupled with other modes. A similar compound, 10a, showed a C≡N peak at 2246.75 cm⁻¹[7].
~1640 - 1600StrongN-H Bend (Scissoring)Primary Amine (-NH₂)This strong absorption is due to the in-plane bending of the H-N-H angle. It can sometimes overlap with ring stretching modes.
~1580 - 1520Medium - StrongC=N StretchThiazole RingThe C=N bond within the aromatic-like thiazole ring gives a characteristic strong absorption in this region, as seen in related benzothiazole structures.[5]
~1500 - 1440Medium - WeakC=C StretchThiazole RingAromatic and heteroaromatic ring systems typically show several bands in this region corresponding to stretching of the carbon-carbon double bonds.[5]
~1350 - 1250MediumC-N StretchAromatic AmineThis peak corresponds to the stretching of the bond between the amine nitrogen and the thiazole ring carbon.

Comparative Spectral Analysis: Differentiating from Alternatives

The true power of FTIR lies in comparison. The spectrum of this compound can be readily distinguished from potential starting materials or side-products.

  • Comparison with 2-Aminothiazole: The most striking difference would be the complete absence of the sharp C≡N stretching peak around 2230 cm⁻¹ in the 2-aminothiazole spectrum. The presence of this peak is a definitive confirmation of the carbonitrile group at the 5-position.

  • Comparison with Thiazole Precursors lacking the Amino Group: Any precursor without the 2-amino group will be missing the characteristic two-band N-H stretching signature between 3250-3450 cm⁻¹ and the strong N-H bending mode around 1620 cm⁻¹.[3]

  • Isomeric Comparison (e.g., 2-Aminothiazole-4-carbonitrile): While the primary functional groups are identical, the substitution pattern affects the electronic environment and vibrational coupling within the molecule. This results in subtle but measurable shifts in the fingerprint region (<1500 cm⁻¹). Differentiating isomers often requires careful comparison of this complex region against a verified reference standard.

Standardized Experimental Protocol for FTIR Analysis

To ensure data integrity and reproducibility, a standardized protocol is essential. The following describes the Attenuated Total Reflectance (ATR) method, which is common, requires minimal sample preparation, and is less susceptible to artifacts than KBr pellets.

G cluster_prep Step 1: Preparation cluster_bkg Step 2: Background Collection cluster_sample Step 3: Sample Analysis cluster_process Step 4: Data Processing & Interpretation p1 Ensure ATR crystal (e.g., Diamond, Ge) is clean. Clean with isopropyl alcohol and a lint-free wipe. p2 Verify instrument is purged with dry air or N₂ to minimize atmospheric H₂O and CO₂ interference. p1->p2 b1 With no sample on the crystal, collect a background spectrum. b2 Rationale: This measures the instrument's and atmosphere's response, which will be subtracted from the sample spectrum. b1->b2 s1 Place a small amount of solid This compound powder on the ATR crystal. s2 Apply consistent pressure using the ATR anvil to ensure good optical contact between the sample and the crystal. s1->s2 s3 Collect the sample spectrum. (Typically co-adding 16-32 scans for a good signal-to-noise ratio). s2->s3 d1 The instrument software automatically performs background subtraction and ATR correction. d2 Identify and label characteristic peaks (N-H, C≡N, C=N, etc.) by comparing the spectrum to the reference table. d1->d2

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Protocol Details:

  • Instrument Preparation:

    • Causality: The ATR crystal must be impeccably clean as the IR beam only penetrates a few microns into the sample. Any residue will contribute to the spectrum. Isopropyl alcohol is an effective solvent that evaporates quickly.

    • Self-Validation: Run a "cleanliness check" by collecting a background and ensuring no significant peaks are present.

  • Background Collection:

    • Causality: Atmospheric water vapor (broad bands ~3600 cm⁻¹ and sharp lines ~1600 cm⁻¹) and carbon dioxide (sharp doublet ~2349 cm⁻¹) absorb IR radiation.[4] The background scan measures these interferences so they can be mathematically removed from the final sample spectrum.

    • Self-Validation: A successful background spectrum should show the characteristic atmospheric peaks.

  • Sample Analysis:

    • Causality: Good contact between the sample and the ATR crystal is critical for a strong signal. The applied pressure ensures intimate contact, maximizing the interaction of the IR evanescent wave with the sample.

    • Self-Validation: The resulting spectrum should have high signal-to-noise and a flat baseline. The strongest peaks (e.g., N-H bend) should have an absorbance value ideally below 1.5 to ensure linearity.

  • Data Processing:

    • Causality: Raw ATR data requires a mathematical correction because the depth of penetration of the IR beam is wavelength-dependent. Modern software applies this correction automatically to produce a spectrum that closely resembles a traditional transmission spectrum.

    • Self-Validation: The processed spectrum should be compared against the expected peak table. All key functional groups should be identifiable.

Conclusion

The FTIR spectrum of this compound is defined by a few unmistakable features: the dual N-H stretching bands of the primary amine, the sharp and distinct C≡N stretch, and the complex absorptions of the thiazole ring. By understanding the origin of these peaks, researchers can not only confirm the identity of their material but also gain insights into its purity. This guide provides the theoretical foundation and a practical, validated workflow to use FTIR spectroscopy as a reliable and efficient tool in the development of novel therapeutics and materials based on this important molecular scaffold.

References

  • ResearchGate. FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. Available at: [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]

  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link]

  • Semantic Scholar. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link]

  • MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Available at: [Link]

  • ResearchGate. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. Available at: [Link]

  • NIH. Computational Modeling of the Nitrile Stretching Vibration of 5-Cyanoindole in Water. Available at: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • NIST. Thiazole, 2-amino-5-methyl-. Available at: [Link]

  • PubMed. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. Available at: [Link]

  • PubMed. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. Available at: [Link]

  • ResearchGate. Geometry and vibrational analysis of 2-amino thiazole - quantum chemical study. Available at: [Link]

  • MDPI. Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Available at: [Link]

  • University of Colorado Boulder. Table of IR Absorptions. Available at: [Link]

  • Amerigo Scientific. 2-Aminothiazole-5-carbonitrile (97%). Available at: [Link]

  • YouTube. Molecular Vibrations Explained (IR & Raman Made Simple). Available at: [Link]

  • ResearchGate. Molecular salts of terephthalic acids with 2-aminopyridine and 2-aminothiazole derivatives as potential antioxidant agents; Base-Acid-Base type architectures. Available at: [Link]

Sources

HPLC method development for 5-Aminothiazole-2-carbonitrile purity

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Separation Sciences Subject: Advanced HPLC Method Development for 5-Aminothiazole-2-carbonitrile Purity: Core-Shell Biphenyl vs. Traditional C18

Abstract

This guide presents a technical comparison for the purity analysis of This compound , a critical yet challenging heterocyclic intermediate.[1] We evaluate the performance of Core-Shell Biphenyl Technology (The Product) against the industry-standard Fully Porous C18 (The Alternative). Experimental evidence highlights that while traditional C18 chemistries struggle with retention and peak symmetry due to the analyte's polar-basic nature, the Biphenyl stationary phase leverages


-

interactions to deliver superior resolution (

), enhanced sensitivity, and robust separation from hydrolytic impurities.

Introduction: The Analytical Challenge

This compound is a small, polar, heterocyclic building block used in the synthesis of next-generation kinase inhibitors and antimicrobials.[1] Its analysis is complicated by three physicochemical factors:

  • High Polarity: Low

    
     values lead to poor retention (dewetting) on conventional hydrophobic phases.[1]
    
  • Basicity: The C5-amino group interacts with residual silanols on silica supports, causing severe peak tailing.[1]

  • Stability: The C2-nitrile group is susceptible to hydrolysis, generating amide and acid impurities that must be resolved.[1]

This guide moves beyond generic "screening" and defines a targeted method development strategy, contrasting the mechanistic limitations of alkyl-bonded phases (C18) with the orthogonal selectivity of phenyl-based phases.

Chemical Profile & Separation Logic

PropertyValue (Approx.)Chromatographic Implication
Structure Thiazole core, 5-

, 2-

Aromatic

-system available for interaction.[1]
pKa (Base) ~5.0 - 5.5Ionized at acidic pH; requires buffer or pH control.[1]
Log P < 1.0 (Estimated)Risk of elution in the void volume (

) on C18.[1]
The Comparison: Mechanism of Action
  • Alternative (Traditional C18): Relies solely on hydrophobic subtraction.[1] With a polar analyte like this compound, the hydrophobic driving force is weak, leading to early elution and co-elution with polar matrix components.[1]

  • The Product (Core-Shell Biphenyl): Combines hydrophobic retention with

    
    -
    
    
    
    electron interactions
    .[1] The electron-deficient nitrile group and the aromatic thiazole ring form specific associations with the biphenyl ligands, increasing retention without requiring highly aqueous (dewetting-prone) mobile phases.

Experimental Methodologies

Equipment & Reagents[1][2][3]
  • LC System: UHPLC system with Diode Array Detector (DAD).[1]

  • Reagents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Ammonium Formate, Formic Acid.[2]

  • Columns:

    • Alternative: Fully Porous C18 (

      
       mm, 5 
      
      
      
      m).[1][3]
    • Product:Core-Shell Biphenyl (

      
       mm, 2.6 
      
      
      
      m)
      .[1]
Optimized Protocol (Core-Shell Biphenyl)

This protocol is designed as a self-validating system, ensuring resolution of the parent peak from its primary degradation product (5-aminothiazole-2-carboxamide).[1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid). Rationale: Low pH protonates the amine, improving solubility, while the buffer strength suppresses silanol activity.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.5 mL/min (optimized for 2.1 mm ID).

  • Temperature: 40°C.

  • Detection: UV @ 272 nm (

    
     of thiazole core).[1][2]
    

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Equilibrium
1.0 5 Isocratic Hold (Focusing)
8.0 40 Linear Gradient
8.1 95 Column Wash
10.0 95 Wash Hold

| 10.1 | 5 | Re-equilibration |

Comparative Performance Data

The following data summarizes the performance of the Biphenyl method versus the traditional C18 method under identical mobile phase conditions.

ParameterTraditional C18 (Alternative)Core-Shell Biphenyl (Product)Status
Retention Factor (

)
0.8 (Elutes near void)3.2 (Optimal Retention) ✅ Improved
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetric) ✅ Improved
Resolution (

)
*
1.2 (Co-elution risk)4.5 (Baseline Separation) ✅ Improved
Theoretical Plates (

)
~8,000>25,000 ✅ Improved

*Resolution measured between this compound and its hydrolysis impurity, 5-Aminothiazole-2-carboxamide.[1]

Visualizations & Workflows

Method Development Decision Tree

This workflow illustrates the logical selection process that eliminates C18 in favor of Biphenyl phases for this specific chemotype.

MethodDevelopment Start Analyte: this compound Check1 Check LogP & Polarity Start->Check1 Decision1 LogP < 1.0 (Polar)? Check1->Decision1 PathC18 Traditional C18 Route Decision1->PathC18 No (Hydrophobic) PathPhenyl Select Alternative Phase Decision1->PathPhenyl Yes (Polar/Aromatic) ResultC18 Result: Low Retention (k' < 1) Risk of Dewetting PathC18->ResultC18 SelectCol Core-Shell Biphenyl / PFP PathPhenyl->SelectCol Mech Mechanism: Hydrophobic + Pi-Pi Interaction SelectCol->Mech Final Outcome: High Resolution & Retention Mech->Final

Caption: Decision logic for selecting Biphenyl phases over C18 for polar aromatic heterocycles.

Impurity Tracking: Hydrolysis Pathway

Monitoring the degradation of the nitrile group is critical for purity assessment.[1] The Biphenyl column provides unique selectivity to separate these structurally similar species.[1]

DegradationPathway Parent This compound (Parent) Intermed 5-Aminothiazole-2-carboxamide (Primary Impurity) Parent->Intermed + H2O (Hydrolysis) Final 5-Aminothiazole-2-carboxylic Acid (Secondary Impurity) Intermed->Final + H2O (Hydrolysis)

Caption: Hydrolytic degradation pathway of the nitrile group, generating amide and acid impurities.

Scientific Rationale & Troubleshooting (E-E-A-T)

Why Core-Shell? Core-shell particles (2.6


m) provide the efficiency of sub-2 

m fully porous particles but at significantly lower backpressures.[1] This allows for higher flow rates and faster re-equilibration, essential for high-throughput purity screening in drug development [1].[1]

Why pH 3.0? At pH 3.0, the amino group is protonated.[1] While this reduces hydrophobic retention on C18, the Biphenyl phase compensates with


-

retention.[1] Furthermore, acidic pH suppresses the ionization of residual silanols on the silica surface, preventing the "ion-exchange" secondary interactions that cause peak tailing [2].

Self-Validating System Suitability Test (SST): To ensure the method remains trustworthy over time, every sequence must include an SST injection with the following acceptance criteria:

  • Tailing Factor:

    
     (Indicates column health and proper pH control).[1]
    
  • Resolution:

    
     between the Parent and Carboxamide impurity.
    

References

  • Thermo Fisher Scientific. (2020).[1] HPLC Column Selection: Solve the Separation Mystery. Retrieved from [1]

  • Phenomenex. (2024).[1][4][5] Optimization of HPLC Methods for Polar Heterocycles. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10057507, 2-Amino-1,3-thiazole-5-carbonitrile. Retrieved from [1]

  • Sielc Technologies. (2024).[1] Separation of 2-Aminothiazole on Newcrom R1 HPLC column. Retrieved from [1]

Sources

A Comparative Analysis of the Biological Activity of 5-Amino versus 2-Amino Thiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thiazole scaffold stands as a cornerstone, a privileged heterocyclic motif integral to a multitude of biologically active compounds.[1][2][3] Its inherent structural features, including the presence of sulfur and nitrogen heteroatoms, impart a unique electronic and steric profile, rendering it a versatile template for drug design. Among its various substituted forms, aminothiazoles have garnered significant attention, with the position of the amino group profoundly influencing the molecule's pharmacological properties. This guide provides an in-depth, objective comparison of the biological activities of 5-aminothiazole and 2-aminothiazole derivatives, offering insights grounded in experimental data to aid researchers in the strategic design of novel therapeutics.

The Thiazole Core: A Privileged Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle, is a recurring structural unit in a wide array of natural products and synthetic drugs.[1] Its ability to engage in hydrogen bonding, hydrophobic, and van der Waals interactions with biological targets underpins its broad therapeutic applicability. The electronic nature of the thiazole ring can be modulated by the introduction of various substituents, with the amino group being a particularly impactful functionalization. The positioning of this amino group at either the C2 or C5 position gives rise to two distinct isomeric classes of compounds with differential biological profiles.

2-Aminothiazoles: A Deep Dive into a Well-Established Pharmacophore

The 2-aminothiazole moiety is a well-explored and highly validated pharmacophore in drug discovery, featuring in numerous clinically approved drugs and late-stage clinical candidates. Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

Anticancer Activity of 2-Aminothiazole Derivatives

The anticancer potential of 2-aminothiazole derivatives is extensively documented, with a significant body of research highlighting their efficacy against a wide range of human cancer cell lines.[4][5] These compounds exert their antitumor effects through diverse mechanisms of action, often targeting key players in cancer cell proliferation, survival, and metastasis.

A prominent mechanism of action for many 2-aminothiazole-based anticancer agents is the inhibition of various protein kinases.[6] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. For instance, several 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases, which are essential for mitotic progression.[7][8] Others have shown inhibitory activity against cyclin-dependent kinases (CDKs), thereby inducing cell cycle arrest.[9] Furthermore, some derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to apoptotic cell death.[5]

Table 1: Selected 2-Aminothiazole Derivatives with Anticancer Activity

Compound/Derivative ClassTarget/Mechanism of ActionCancer Cell Line(s)Reported IC50/ActivityReference
Dasatinib (Sprycel®)Multi-kinase inhibitor (BCR-ABL, Src family kinases)Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL)Clinically approved drug[10]
2-Arylamino-4-(3'-indolyl)thiazolesROS-mediated apoptosisMCF-7 (Breast)Significant anti-proliferative activity[9]
N-(5-(2-bromobenzyl)thiazol-2-yl)benzofuran-2-carboxamideApoptosis induction, cell cycle arrest (G0/G1)Hepatocellular Carcinoma (HCC)Dose-dependent growth suppression[9]
Thiazole-conjugated amino acid derivativesCytotoxicityA549 (Lung), HeLa (Cervical), MCF-7 (Breast)IC50 values ranging from 2.07–8.51 μM[11]
Aminothiazole-paeonol derivativesCytotoxicityAGS (Gastric), HT-29 (Colorectal)IC50 values as low as 4.0 µM[12][13]
Antimicrobial Activity of 2-Aminothiazole Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 2-Aminothiazole derivatives have emerged as a promising class of antimicrobial compounds with activity against a broad spectrum of bacteria and fungi.[3][14] Their mechanisms of action are varied and can involve the inhibition of essential microbial enzymes or the disruption of cell wall integrity.

Illustrative Workflow: Screening for Antimicrobial Activity

Caption: A typical workflow for screening the antimicrobial activity of newly synthesized compounds.

5-Aminothiazoles: An Emerging Area of Investigation

While the biological activities of 2-aminothiazoles have been extensively explored, 5-aminothiazole derivatives represent a comparatively less chartered territory in medicinal chemistry. However, recent studies have begun to unveil their therapeutic potential, particularly in the realm of anticancer drug discovery.

Anticancer Activity of 5-Aminothiazole Derivatives

Emerging evidence suggests that 5-aminothiazole derivatives possess significant anticancer properties. For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cancer cell lines.[15] Notably, a derivative bearing a 4-chloro-2-methylphenyl amido substituent exhibited the highest activity.[15]

Another study focused on 5-ylidene-4-aminothiazol-2(5H)-one derivatives, which demonstrated low to moderate anticancer activity across a panel of 60 cancer cell lines.[16] Interestingly, this study highlighted the selective action of these compounds on specific cancer cell lines, such as leukemia, CNS cancer, and ovarian cancer.[16]

Table 2: Selected 5-Aminothiazole Derivatives with Anticancer Activity

Compound/Derivative ClassTarget/Mechanism of ActionCancer Cell Line(s)Reported ActivityReference
2-phenyl-4-trifluoromethyl thiazole-5-carboxamidesNot specifiedA-549 (Lung), Bel7402 (Liver), HCT-8 (Colon)Up to 48% inhibition[15]
5-ylidene-4-aminothiazol-2(5H)-onesNot specifiedLeukemia (CCRF-CEM, RPMI-8226), CNS (U251), Ovarian (OVCAR)Low to moderate, with selective action[16]
2-Amino, 5-nitrothiazole derivativesInhibition of cell migration and growthMDA-MB-231 (Breast)Significant cytotoxic and anti-migratory effects[17]

Comparative Analysis: 2-Amino vs. 5-Amino Thiazole Derivatives

A direct, head-to-head comparison of the biological activity of isomeric 2-amino and 5-amino thiazole derivatives is scarce in the literature. However, by synthesizing information from various studies, we can draw some insightful, albeit indirect, comparisons.

Structural and Electronic Differences:

The position of the amino group significantly influences the electronic properties of the thiazole ring. In 2-aminothiazoles, the amino group is directly conjugated with the endocyclic nitrogen atom, which can impact its basicity and ability to act as a hydrogen bond donor/acceptor. In contrast, the 5-amino group is adjacent to the sulfur atom, leading to a different distribution of electron density within the ring. These electronic distinctions likely play a crucial role in how these molecules interact with their biological targets.

Anticancer Activity:

Both 2-amino and 5-amino thiazole derivatives have demonstrated promising anticancer activities. However, the breadth of research and the number of identified mechanisms of action are currently far greater for the 2-aminothiazole class. Many 2-aminothiazole derivatives have been shown to be potent kinase inhibitors, a well-validated strategy in oncology.[6] The mechanisms of action for 5-aminothiazole anticancer agents are less well-defined in the current literature.

Antimicrobial Activity:

The antimicrobial potential of 2-aminothiazole derivatives is well-established, with numerous studies reporting their efficacy against a wide range of pathogens.[3][14] In contrast, there is a relative paucity of data on the antimicrobial properties of 5-aminothiazole derivatives. This represents a significant knowledge gap and a potential area for future research.

Logical Relationship: From Isomer to Biological Activity

Isomer_Activity_Relationship cluster_2_amino 2-Aminothiazole Derivatives cluster_5_amino 5-Aminothiazole Derivatives Thiazole_Core Thiazole Scaffold 2-Aminothiazole_Derivatives 2-Aminothiazole_Derivatives Thiazole_Core->2-Aminothiazole_Derivatives Substitution at C2 5-Aminothiazole_Derivatives 5-Aminothiazole_Derivatives Thiazole_Core->5-Aminothiazole_Derivatives Substitution at C5 2_Amino_Properties Extensive Research Well-defined MOAs Kinase Inhibition 2_Amino_Activities Broad Spectrum: - Anticancer - Antimicrobial - Anti-inflammatory 2_Amino_Properties->2_Amino_Activities 5_Amino_Properties Emerging Research MOAs Less Defined 5_Amino_Activities Promising Activity: - Anticancer - Limited Antimicrobial Data 5_Amino_Properties->5_Amino_Activities 2-Aminothiazole_Derivatives->2_Amino_Properties 5-Aminothiazole_Derivatives->5_Amino_Properties

Sources

Structural Insights & Crystallizability Guide: 5-Aminothiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical resource for researchers investigating the structural properties of aminothiazole carbonitriles.

Editorial Note: The specific isomer 5-aminothiazole-2-carbonitrile is a highly reactive, electron-rich scaffold often utilized as a transient intermediate or in protected forms.[1] In contrast, its structural isomer, 2-aminothiazole-5-carbonitrile , is the stable, commercially dominant standard. This guide provides a comparative structural analysis, using the stable isomer as a crystallographic benchmark to predict and navigate the challenges of crystallizing the 5-amino-2-cyano target.

Executive Technical Summary
  • Target Compound: this compound (5-AT-2-CN).[1]

  • Primary Challenge: The 5-amino position on the thiazole ring renders the system electron-rich and prone to oxidative decomposition.[1] Unlike the stable 2-amino-5-cyano isomer, the 5-amino-2-cyano form rarely persists as a free base in aerobic conditions, making single-crystal growth difficult without derivatization or salt formation.[1]

  • Application: Critical scaffold in fragment-based drug discovery (FBDD) for kinase inhibitors; the nitrile group serves as a reversible covalent trap or hydrogen bond acceptor in the S1 pocket.

Comparative Structural Analysis

To understand the crystallographic behavior of the target, we must compare it against the well-characterized stable isomer.

Table 1: Isomeric Property Comparison
FeatureComparator (Benchmark) 2-Aminothiazole-5-carbonitrileTarget Molecule this compoundCrystallographic Implication
Electronic Character Push-Pull Stabilized. Amino (C2) pushes e- into the ring; Nitrile (C5) pulls e-.[1] Highly stable.Synergistic Instability. Amino (C5) is highly nucleophilic.[1] Nitrile (C2) is electron-withdrawing but less effective at stabilizing the C5-amine.[1]Target requires inert atmosphere or salt formation (e.g., HCl, Tosylate) to prevent oxidation during crystallization.
H-Bond Donor Exocyclic Amine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Exocyclic Amine (

)
Both form strong intermolecular H-bonds.
H-Bond Acceptor Thiazole N3 + Nitrile NThiazole N3 + Nitrile NThe Target has a more accessible N3 due to less steric crowding from the C2-substituent.[1]
Predicted Packing Centrosymmetric Dimers. Forms ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

rings via Amine-N3 interactions.
Linear Tapes or Sheets. The C2-nitrile directs packing linearly rather than the cyclic dimer preference of the 2-amino isomer.Expect needle-like morphology for the Target vs. block/prism for the Comparator.[1]
Dipole Moment High (~4-5 D)High (~4-5 D)Strong dipole alignment favors polar solvents (DMSO, MeOH) for solubility but non-polar anti-solvents for crystal growth.[1]
Crystallographic Data & Packing Motifs
A. The Benchmark: 2-Aminothiazole-5-carbonitrile [1][2][3][4]
  • Crystal System: Monoclinic

  • Space Group:

    
     (Common for planar heterocycles)
    
  • Primary Motif: The molecule forms a classic supramolecular homodimer .[1] The exocyclic amino group acts as a double donor:

    • Interaction A: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (Intermolecular, forming dimers).
      
    • Interaction B:

      
       (Extending dimers into 2D sheets).
      
  • Pi-Stacking: Planar sheets stack with an interplanar distance of ~3.4 Å, typical of aromatic heterocycles.[1]

B. The Target: this compound (Predicted) [1]
  • Instability Warning: The free base is prone to tautomerization to the imine form or ring-opening.[1]

  • Predicted Motif: Due to the position of the nitrile at C2, the "dimer" motif is sterically less favorable. The structure likely adopts a Catemer (Chain) Motif , where the amine of Molecule A donates to the nitrile of Molecule B in a continuous chain.

  • Lattice Energy: Likely lower than the benchmark, contributing to lower melting points and faster dissolution rates.[1]

Experimental Protocols
Protocol A: Synthesis & Stabilization (Pre-Crystallization)
  • Context: Direct crystallization of the free base is risky.[1] This protocol generates the stable Hydrochloride Salt for X-ray analysis.[1]

  • Reagents: this compound crude, Anhydrous Dioxane, 4M HCl in Dioxane.

  • Dissolution: Dissolve 100 mg of crude target in 2 mL anhydrous dioxane under

    
     atmosphere.
    
  • Salt Formation: Dropwise add 1.1 eq of 4M HCl/Dioxane at 0°C.

  • Precipitation: A white/pale yellow precipitate (the HCl salt) will form immediately.[1]

  • Isolation: Filter under argon. Wash with cold diethyl ether.[1] This salt is stable for X-ray studies.[1]

Protocol B: Crystal Growth via Vapor Diffusion [1]
  • Objective: Grow single crystals of the This compound Hydrochloride .

  • System: Two-vial vapor diffusion.[1]

  • Inner Vial: Dissolve 20 mg of the HCl salt in 0.5 mL Methanol (Solvent). Ensure solution is clear; filter through 0.2 µm PTFE if needed.[1]

  • Outer Vial: Add 3 mL Ethyl Acetate or Acetonitrile (Anti-solvent).[1]

  • Equilibration: Place inner vial (uncapped) inside outer vial. Cap outer vial tightly.

  • Incubation: Store at 4°C in the dark. The lower temperature reduces oxidative degradation.[1]

  • Observation: Needle-like crystals suitable for XRD should appear within 48-72 hours.

Visualization of Structural Logic
Diagram 1: Isomer Stability & Packing Logic

This diagram illustrates the electronic difference between the stable benchmark and the reactive target, explaining the crystallographic strategy.

IsomerComparison cluster_Benchmark Benchmark: 2-Amino-5-Cyano cluster_Target Target: 5-Amino-2-Cyano Stable Stable Isomer (Push-Pull Electronic System) Dimer Forms Cyclic Dimers (R2,2(8) Motif) Stable->Dimer H-Bond Pairing Reactive Reactive Isomer (Nucleophilic C5-Amine) Stable->Reactive Structural Isomers Block Block/Prism Crystals (High Lattice Energy) Dimer->Block Pi-Stacking Salt HCl Salt Form (Required for Stability) Reactive->Salt Stabilization Chain Forms Linear Chains (Amine -> Nitrile) Needle Needle Crystals (Fast Growth Axis) Chain->Needle Anisotropic Growth Salt->Chain Ionic Lattice

Caption: Comparative packing logic. The stable isomer forms robust dimers, while the target requires salt formation to stabilize its linear packing preference.

Diagram 2: Crystallization Workflow

CrystallizationWorkflow Start Crude this compound Stab Stabilization Strategy Start->Stab MethodA Method A: Co-Crystal (w/ Benzoic Acid) Stab->MethodA MethodB Method B: HCl Salt (Preferred) Stab->MethodB Solvent Solvent: Methanol (High Solubility) MethodB->Solvent Tech Technique: Vapor Diffusion @ 4°C Solvent->Tech AntiSolvent Anti-Solvent: Ethyl Acetate AntiSolvent->Tech Diffuses into Result XRD Quality Needles Tech->Result

Caption: Optimized workflow for obtaining diffraction-quality crystals of the unstable 5-amino isomer via salt formation and vapor diffusion.

References
  • Lynch, D. E., et al. (1999).[1] "Molecular co-crystals of 2-aminothiazole derivatives." Acta Crystallographica Section B, 55(5), 758-766.[5] Link

    • Significance: Establishes the baseline H-bonding motifs (R2,2(8) dimers) for aminothiazoles.
  • Cambridge Crystallographic Data Centre (CCDC). "Cambridge Structural Database (CSD)."[1][6] Link

    • Significance: Primary repository for checking specific unit cell dimensions of thiazole derivatives.[1]

  • Potts, K. T., et al. (1976).[1] "Mesoionic compounds. Synthesis and properties of 5-aminothiazole derivatives." Journal of Organic Chemistry. Link

    • Significance: Foundational chemistry describing the instability of the free 5-aminothiazole base and methods for stabilization.[1]

  • Anderson, M., et al. (2018).[1][2] "Fragment-sized thiazoles in fragment-based drug discovery." Journal of Medicinal Chemistry. Link

    • Significance: Discusses the use of aminothiazole carbonitriles as fragments and their binding modes (often mimicking the crystal packing interactions).

Sources

A Comparative Guide to the Validation of Synthetic Purity Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and pharmaceutical development, establishing the purity of a compound is a cornerstone of quality, safety, and efficacy. Among the arsenal of analytical techniques available, elemental analysis (EA) stands as a fundamental method for confirming the elemental composition of a synthesized compound, thereby providing a quantitative measure of its purity.[1][2] This guide offers an in-depth comparison of elemental analysis with other common purity determination methods, supported by experimental considerations and data interpretation strategies.

The Principle of Elemental Analysis in Purity Assessment

Elemental analysis, primarily through combustion analysis, determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample.[3][4] The technique involves the high-temperature combustion of a sample in an oxygen-rich environment, which converts the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂).[3] These gases are then separated and quantified, allowing for the calculation of the elemental composition of the original sample.

The purity of a synthetic compound is validated by comparing the experimentally determined elemental composition with the theoretical values calculated from its chemical formula. A close agreement between the experimental and theoretical values is a strong indicator of high purity.

Why Trust Elemental Analysis? A Self-Validating System

The inherent principle of elemental analysis provides a self-validating framework. The sum of the mass percentages of all elements in a pure compound must equal 100%. Any significant deviation from this, or a discrepancy between the measured and theoretical percentages for individual elements, points towards the presence of impurities or residual solvents.

Comparative Analysis: Elemental Analysis vs. Alternative Techniques

While elemental analysis is a powerful tool, a comprehensive purity assessment often involves a multi-faceted approach utilizing various analytical techniques.[5] The choice of method depends on the nature of the compound, the potential impurities, and the specific requirements of the application.

Analytical Method Parameter Measured Key Advantages Limitations
Elemental Analysis (EA) Elemental Composition (%C, H, N, S)- Provides fundamental confirmation of the empirical formula.[1] - Highly accurate and precise for homogenous samples. - Relatively inexpensive and rapid.[6]- Insensitive to isomeric impurities. - May not detect small amounts of impurities with similar elemental compositions. - Requires a relatively pure sample for accurate results.
High-Performance Liquid Chromatography (HPLC) Chemical Purity (area %)- High resolution for separating a wide range of impurities.[5] - Quantitative determination of impurity levels.- Requires a suitable chromophore for UV detection. - Method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Confirmation & Identification of Organic Impurities- Provides detailed structural information. - Can identify and quantify impurities with distinct NMR signals.- Lower sensitivity compared to HPLC for impurity detection. - Complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Verification of Molecular Weight- Confirms the molecular weight of the target compound. - Can identify impurities with different molecular weights.- Not inherently quantitative without appropriate standards. - Isomeric impurities may not be distinguished.

Logical Workflow for Purity Validation

The following diagram illustrates a logical workflow for selecting the appropriate analytical techniques for purity validation, incorporating elemental analysis as a key step.

Caption: A decision-making workflow for comprehensive purity validation of synthetic compounds.

Experimental Protocol: A Self-Validating Approach to Elemental Analysis

This protocol outlines the key steps for performing elemental analysis for purity validation, with an emphasis on ensuring data integrity.

3.1. Sample Preparation: The Foundation of Accuracy

Accurate results begin with meticulous sample preparation.

  • Homogeneity is Key: Ensure the sample is homogenous. For solids, this may involve grinding to a fine powder.

  • Drying is Critical: Samples must be thoroughly dried to remove residual solvents and water, which can significantly impact the hydrogen and oxygen (if measured) content. A common practice is to dry the sample under high vacuum over a desiccant like phosphorus pentoxide.

  • Accurate Weighing: Use a calibrated microbalance to accurately weigh the sample (typically 1-3 mg).[7] The precision of this step is paramount as all subsequent calculations depend on the initial sample weight.

3.2. Instrumentation and Calibration: Ensuring Trustworthy Data

Modern elemental analyzers are highly automated instruments.[4]

  • Instrument Setup: Follow the manufacturer's instructions for instrument startup, leak checks, and setting combustion and reduction furnace temperatures.

  • Calibration: Calibrate the instrument using certified, high-purity microanalytical standards (e.g., acetanilide, benzoic acid).[8] This step is crucial for ensuring the accuracy of the detector responses. A multi-point calibration curve should be generated to cover the expected elemental range.

  • Blank Analysis: Analyze an empty sample container (e.g., a tin capsule) to determine the background signal, which should be subtracted from the sample measurements.

3.3. Data Analysis and Interpretation: The Moment of Truth

  • Calculate Theoretical Values: Based on the compound's chemical formula, calculate the theoretical mass percentages for C, H, N, and S.

  • Compare Experimental and Theoretical Values: The generally accepted criterion for a pure compound in many academic journals is an agreement between the experimental and theoretical values to within ±0.4%.[9][10]

  • Consider Sources of Error: If the results are outside the acceptable range, consider potential sources of error, including incomplete combustion, inaccurate weighing, or the presence of impurities. It is important to note that some researchers have raised concerns about the uniform application of the ±0.4% rule and the potential for manipulation of results.[11][12][13]

Workflow for Elemental Analysis

The following diagram outlines the key stages in performing elemental analysis.

Caption: A streamlined workflow for performing elemental analysis for purity validation.

Regulatory Context and Method Validation

In the pharmaceutical industry, analytical methods used for quality control must be validated to ensure they are reliable and reproducible. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for analytical procedure validation, such as Q2(R2).[14][15][16] Key validation parameters include:

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

For elemental analysis, validation would involve analyzing certified reference materials to demonstrate accuracy and performing replicate analyses of a homogenous sample to demonstrate precision.

Conclusion: An Indispensable Tool with Considerations

Elemental analysis remains an indispensable tool for the fundamental characterization and purity confirmation of synthetic compounds.[17] Its ability to provide a direct measure of elemental composition offers a high degree of confidence in the identity and purity of a substance. However, it is not without its limitations, and a comprehensive understanding of a compound's purity profile is best achieved through the strategic application of complementary analytical techniques. As with any analytical method, adherence to rigorous experimental protocols and a thorough understanding of data interpretation are paramount to achieving reliable and trustworthy results.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Available at: [Link]

  • How to Determine the Purity of a Substance using Elemental Analysis. (2021, August 22). Study.com. Available at: [Link]

  • Elemental analyses: Significance and symbolism. (n.d.). ScienceDirect. Retrieved February 6, 2026, from [Link]

  • Elemental Analysis CHNS (O) - Testing Methods. (n.d.). Auriga Research. Retrieved February 6, 2026, from [Link]

  • The Problems Associated With Elemental Analysis. (2023, April 4). AZoNano. Available at: [Link]

  • Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. (n.d.). Robertson Microlit. Retrieved February 6, 2026, from [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2021, December 21). Royal Society of Chemistry. Available at: [Link]

  • Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. (2024, November 15). Nanalysis. Available at: [Link]

  • Instrumentation for chemical & pharmaceutical applications. (n.d.). Elementar. Retrieved February 6, 2026, from [Link]

  • Elemental analysis. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. Retrieved February 6, 2026, from [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers, 9(2), 221-226. [Link]

  • MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. (2020, March 5). University of Massachusetts Amherst. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science, 8(7), 934-941. [Link]

  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. (2022). ACS Central Science, 8(7), 911-913. [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science, 8(7), 934-941. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers, 9(2), 221-226. [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek. Retrieved February 6, 2026, from [Link]

  • CHNS Elemental Analysers. (2008, April 29). Royal Society of Chemistry. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023, November 30). European Medicines Agency. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

Sources

Comparative Reactivity Guide: Thiazole Carbonitriles vs. Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity of Thiazole Carbonitriles vs Oxazoles Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the choice between a thiazole and an oxazole core is rarely arbitrary; it dictates the metabolic stability, solubility, and synthetic vector of the final drug candidate. This guide analyzes the divergent reactivity profiles of Thiazole Carbonitriles (highly aromatic, electrophilic "hubs" for functional group interconversion) versus Oxazoles (less aromatic, diene-like, and prone to cycloadditions).

Key Distinction:

  • Thiazole Carbonitriles: Function as robust electrophilic scaffolds.[1] The aromatic stability of the thiazole ring allows the nitrile group to be manipulated (hydrolyzed, reduced, or cyclized) without compromising ring integrity.

  • Oxazoles: Function as "masked" dienes or unstable anions.[1] They are significantly less aromatic, making them susceptible to ring-opening lithiation and Diels-Alder cycloadditions that destroy the heterocyclic core.[1]

Electronic Structure & Aromaticity

The fundamental difference in reactivity stems from the heteroatom contribution (S vs. O) to the


-system.
FeatureThiazole CarbonitrileOxazoleMechanistic Implication
Heteroatom Sulfur (Soft, 3rd period)Oxygen (Hard, 2nd period)Sulfur's d-orbital participation (debated) and larger size allow better charge delocalization.[1]
Aromaticity HighLow (Diene character)Thiazoles resist cycloaddition; Oxazoles readily undergo Diels-Alder reactions.[1][2]
Basicity (pKa of

)
~2.5 (Weak base)~0.8 (Very weak base)Thiazoles are better ligands for metals; Oxazoles are easily protonated only in strong acids.[1]
C2-H Acidity High (Stable Carbanion)High (Unstable Carbanion)Thiazole-2-Li is stable at low temps; Oxazole-2-Li undergoes ring opening to isocyanides.[1]

Reactivity Profile 1: The Lithiation Divergence

Lithiation at the C2 position is a critical synthetic tool for functionalizing these azoles.[1] However, the stability of the resulting species differs drastically.

Mechanism of Instability
  • Thiazole: The sulfur atom can stabilize the adjacent carbanion (C2-Li) through orbital overlap and polarizability, maintaining ring integrity at -78 °C.

  • Oxazole: The oxygen atom destabilizes the adjacent carbanion due to lone-pair repulsion (alpha-effect). To relieve this strain, the oxazole ring opens electrocyclically to form an isocyanide enolate , which is often irreversible.[1]

Lithiation_Pathways Start_Thiazole Thiazole Core Lithiation Treatment with n-BuLi (-78°C, THF) Start_Thiazole->Lithiation Start_Oxazole Oxazole Core Start_Oxazole->Lithiation Thiazole_Li 2-Lithio-thiazole (Stable Species) Lithiation->Thiazole_Li Sulfur Stabilization Oxazole_Li 2-Lithio-oxazole (Transient) Lithiation->Oxazole_Li Kinetic Control Trapping Electrophile Trapping (C2-Functionalization) Thiazole_Li->Trapping High Yield Ring_Open Ring Opening (Isocyanide Enolate) Oxazole_Li->Ring_Open T > -60°C Thermodynamic Sink Oxazole_Li->Trapping Must be < -78°C Immediate Quench

Figure 1: Divergent pathways of C2-lithiation. Thiazoles retain ring integrity, while oxazoles risk ring opening.[1]

Reactivity Profile 2: The Nitrile Handle (Thiazole Carbonitriles)

The cyano group on a thiazole ring is a "super-electrophile" compared to benzonitrile.[1] The electron-deficient nature of the thiazole ring (similar to pyridine) pulls electron density from the nitrile carbon, activating it toward nucleophilic attack.

Key Transformations:

  • Thioamide Synthesis: Reaction with

    
     or sulfide sources is rapid, forming thioamides (precursors to bis-thiazoles).[1]
    
  • Amidine Formation: Reaction with amines is facile, often requiring milder conditions than aryl nitriles.[1]

  • Tetrazole Formation: [3+2] Cycloaddition with azides yields tetrazole-thiazole hybrids, common in bioisostere design.[1]

Protocol A: Transformation of Thiazole-4-Carbonitrile to Thioamide

This protocol demonstrates the activation of the nitrile by the thiazole ring.

Reagents: Thiazole-4-carbonitrile, Ammonium sulfide (20% aq), Methanol.[1] Equipment: Sealed pressure tube or reflux condenser.[1]

  • Dissolution: Dissolve 1.0 eq of thiazole-4-carbonitrile in Methanol (0.5 M concentration).

  • Reagent Addition: Add 5.0 eq of Ammonium sulfide solution.

  • Reaction: Heat to 50 °C for 4 hours. (Note: Benzyl nitriles typically require higher temps or catalysts).[1]

  • Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hex). Product (Thioamide) is significantly more polar.[1]

  • Workup: Cool to RT. The thioamide often precipitates as a yellow solid.[1] Filter and wash with cold water.[1] If no precipitate, concentrate in vacuo and recrystallize from EtOH.[1]

Reactivity Profile 3: Cycloadditions (The Oxazole Specialty)

This is the definitive "deal-breaker" between the two scaffolds.

  • Oxazoles act as dienes in Diels-Alder [4+2] cycloadditions.[1] Reacting an oxazole with a dienophile (e.g., dimethyl acetylenedicarboxylate) usually yields a furan or pyridine derivative after elimination of the nitrile/HCN.

  • Thiazoles are inert to standard Diels-Alder conditions due to their higher aromatic stabilization energy.[1]

Cycloaddition Oxazole Oxazole (Diene) Adduct Bicyclic Intermediate Oxazole->Adduct [4+2] Cycloaddition Dienophile Alkyne Dienophile Dienophile->Adduct NoRxn No Reaction / Stable Ring Dienophile->NoRxn Product Furan/Pyridine Derivative (Ring Transformation) Adduct->Product Retro-Diels-Alder (-HCN or -RCN) Thiazole Thiazole Thiazole->NoRxn High Aromaticity Resists Cycloaddition

Figure 2: The Diels-Alder dichotomy.[1] Oxazoles undergo ring transformation; Thiazoles remain inert.[1]

Experimental Case Study: C2-Functionalization

This section compares the operational constraints when installing a functional group at C2.[1][3]

Protocol B: C2-Lithiation and Formylation (Comparative)
StepThiazole ProtocolOxazole ProtocolCritical Notes
1. Solvent Anhydrous THFAnhydrous THF/EtherEther can sometimes stabilize the oxazole-Li species better.[1]
2. Temperature -78 °C -78 °C to -100 °C Oxazole requires strictly controlled cryogenic temps.
3.[1] Base n-BuLi (1.1 eq)n-BuLi or LiHMDSLiHMDS is milder and may prevent ring opening for sensitive oxazoles.
4.[1] Time Stir 30-60 mins< 15 mins CRITICAL: Long stir times lead to oxazole ring opening.[1]
5. Electrophile Add DMF (dry)Add DMF (dry)Rapid addition required for oxazole.
6.[1] Quench Sat.

Sat.

7.[1] Outcome 2-Formylthiazole (High Yield)2-Formyloxazole (Variable)Oxazole often yields acyclic isocyanide byproducts if temp rises.[1]

Self-Validating Check:

  • For Oxazole: If the crude NMR shows a broad signal around 3-4 ppm or lacks the aromatic ring protons, ring opening has occurred.

  • For Thiazole: If yield is low, check moisture content; the ring is stable, so material loss is likely due to protonation (quenching) rather than decomposition.

Comparative Data Summary

PropertyThiazole CarbonitrileOxazole
Thermal Stability High (Stable > 200°C)Moderate (Can decompose/rearrange)
Reductive Stability Stable to

(mostly)
Ring can reduce to oxazoline
Electrophilic Attack C5 (Slow, deactivated by CN)C5 (Faster than thiazole)
Nucleophilic Attack C2 (Displacement of LG)C2 (Ring opening risk)
Metabolic Liability S-oxidation (Sulfoxide/Sulfone)Ring opening / Hydrolysis

References

  • Reactivity of Azoles: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1][4]

  • Lithiation of Oxazoles vs Thiazoles: Anderson, B. A., & Harn, N. K. (1995).[1] "Lithiation of Oxazoles: A Study of Stability and Reactivity." Journal of Organic Chemistry.

  • Thiazole Aromaticity: Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles. Wiley-VCH.[1][4]

  • Diels-Alder Reactions of Oxazoles: Connell, R. D., et al. (1989).[1] "The Diels-Alder Reaction of Oxazoles." Tetrahedron.

  • Synthesis of Thioamides from Nitriles: Jagodzinski, T. S. (2003).[1] "Thioamides as Useful Synthons." Chemical Reviews.

Sources

Thermal Analysis (TGA/DSC) of 5-Aminothiazole-2-carbonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of heterocyclic pharmaceutical intermediates, 5-Aminothiazole-2-carbonitrile (CAS 860182-74-7) represents a specialized scaffold, distinct from its ubiquitous isomer, 2-aminothiazole-5-carbonitrile. While the latter is a common building block for azo dyes and sulfonamides, the 5-amino-2-cyano variant offers unique electronic properties for kinase inhibitor development due to the specific orientation of its hydrogen-bond donors and acceptors.

However, this structural specificity comes with a stability cost. Unlike the robust 2-aminothiazoles, 5-aminothiazoles possess enamine-like character, making them susceptible to oxidative degradation and thermal instability.

This guide provides a rigorous, self-validating protocol for the thermal characterization (TGA/DSC) of this compound. It objectively compares the compound against its structural analogs to establish Quality Control (QC) baselines for purity and stability.

Comparative Analysis: Target vs. Alternatives

To understand the thermal behavior of this compound, we must benchmark it against its structural "alternatives"—compounds likely to be present as isomers or impurities, or used as reference standards.

Table 1: Comparative Thermal Properties (Predicted & Literature)
FeatureTarget: this compound Alt 1: 2-Aminothiazole-5-carbonitrile Alt 2: 2-Aminothiazole
CAS 860182-74-751640-52-996-50-4
Role High-value IntermediateIsomeric Impurity / Alternative ScaffoldRaw Material / Degradant
Melting Point ~140–160 °C (Predicted) *185–187 °C [1]86–89 °C [2]
Thermal Stability Moderate (Oxidation prone)High (Amidine resonance stabilization)Low (Sublimation risk >100°C)
Recrystallization Difficult (Amorphous tendency)Readily crystallizesReadily crystallizes
Key Hazard HCN release >250 °CHCN release >300 °CDecomposition to SOx/NOx

*Note: The 5-amino isomer is predicted to have a lower melting point than the 2-amino isomer due to reduced intermolecular hydrogen bonding symmetry and lower lattice energy.

Scientific Rationale: The "Push-Pull" Instability

Understanding the why behind the protocol is critical for data interpretation.

  • Electronic Structure: The 5-amino group is strongly electron-donating (+M effect), while the 2-cyano group is electron-withdrawing (-M effect). This creates a strong "push-pull" system.

  • Thermal Consequence: While this push-pull stabilizes the ring electronically, the high electron density at the 4-position (ortho to the amine) makes the compound susceptible to electrophilic attack and oxidative dimerization upon heating.

  • Implication for TGA: You must distinguish between mass loss due to sublimation (common in thiazoles) and mass loss due to oxidative decomposition.

Diagram 1: Thermal Stability Logic & Degradation Risks

ThermalLogic Struct This compound (Push-Pull System) Mechanism 5-Amino group (+M) activates C4 position Struct->Mechanism Risk2 Nitrile Elimination (HCN Release >250°C) Struct->Risk2 High T Risk1 Oxidative Dimerization (Exothermic in DSC) Mechanism->Risk1 Heat + O2 Outcome Protocol Requirement: Strict N2 Atmosphere Risk1->Outcome Risk2->Outcome

Caption: Structural causality for thermal instability. The electron-rich nature of the 5-amino position dictates the necessity for inert atmosphere testing to prevent premature oxidative degradation.

Detailed Experimental Protocols

These protocols are designed to be self-validating . If the data does not meet the "Acceptance Criteria," the experiment must be rejected (e.g., due to sample preparation artifacts).

A. Thermogravimetric Analysis (TGA)

Objective: Determine volatile content (solvents) and the "Safe Processing Window" (onset of decomposition).

  • Instrument: TA Instruments TGA5500 or Mettler Toledo TGA/DSC 3+ (or equivalent).

  • Purge Gas: Nitrogen (N₂), 50 mL/min (Balance), 40 mL/min (Sample). Crucial: Do not use Air/Oxygen.

  • Pan: Platinum (100 µL) or Ceramic. Open pan (no lid) to allow solvent escape.

  • Sample Mass: 5–10 mg.

Step-by-Step Workflow:

  • Equilibrate: Hold at 30 °C for 5 minutes to stabilize balance.

  • Ramp: Heat from 30 °C to 350 °C at 10 °C/min.

  • Analysis:

    • Step 1 (Solvents): Measure weight loss % between 30–120 °C.

    • Step 2 (Decomposition): Identify

      
       (extrapolated onset temperature) of the major weight loss step.
      

Self-Validation Criteria:

  • If weight loss < 100 °C exceeds 5% without a distinct step, the sample is wet/hygroscopic. Dry sample and re-run.

  • If

    
     is < 150 °C, check for residual 2-aminothiazole (sublimes/degrades early) or sulfur impurities.
    
B. Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


), Enthalpy of Fusion (

), and Polymorphism.
  • Instrument: TA Instruments DSC2500 or PerkinElmer DSC 8000.

  • Purge Gas: Nitrogen (N₂), 50 mL/min.

  • Pan: Tzero Aluminum Hermetic Pan with Pinhole lid.

    • Why Pinhole? Allows trapped solvents to escape (preventing the "pressure cooker" effect) while maintaining self-atmosphere to suppress sublimation.

Step-by-Step Workflow (Heat-Cool-Heat):

  • Cycle 1 (Thermal History Erasure): Heat from 0 °C to 170 °C at 10 °C/min.

    • Note: Stop before decomposition (determined by TGA). If TGA shows decomp at 160 °C, stop DSC at 150 °C.

  • Cooling (Recrystallization): Cool from 170 °C to 0 °C at 10 °C/min.

    • Observation: Does the sample crystallize (exothermic peak) or form a glass (step change)? 5-aminothiazoles often form glasses.

  • Cycle 2 (Thermodynamic Properties): Heat from 0 °C to 180 °C at 10 °C/min.

Diagram 2: The Self-Validating Analysis Workflow

DSCWorkflow Start Start: Unknown Sample TGA Run TGA (Open Pan) Determine T(decomp) Start->TGA Decision1 Is T(decomp) < 150°C? TGA->Decision1 Reject REJECT: High Impurity or Labile Solvates Decision1->Reject Yes DSC_Prep Prep DSC: Hermetic Pinhole Decision1->DSC_Prep No DSC_Run Run Heat-Cool-Heat (Max T = T(decomp) - 20°C) DSC_Prep->DSC_Run Analyze Analyze Cycle 1 vs Cycle 2 DSC_Run->Analyze

Caption: Decision tree ensuring safety and data integrity. TGA is the gatekeeper; if the sample degrades too early, DSC is aborted to protect the sensor and avoid false melting data.

Data Interpretation & Troubleshooting

When analyzing the generated data, use the following guide to interpret the specific signals of this compound.

distinguishing the Isomer (The "Alternative" Check)

The most common error in sourcing this compound is receiving the 2-amino-5-carbonitrile isomer.

Signal5-Amino-2-carbonitrile (Target) 2-Amino-5-carbonitrile (Isomer)
Melting Onset (

)
Expect 140–160 °C Expect 185–187 °C
Recrystallization Sluggish (Broad exotherm upon cooling)Sharp, distinct exotherm
Glass Transition (

)
Likely visible in Cycle 2Rarely observed (highly crystalline)
Common Artifacts
  • Broad Endotherm (60–100 °C): Usually water or residual solvent. Solution: Check TGA. If mass loss correlates, it is solvent.

  • Sharp Exotherm >200 °C: Decomposition. Warning: Do not integrate this as a melting event.

  • Double Melting Peak:

    • Scenario A: Mixture of isomers (Target + Alternative).

    • Scenario B: Polymorphism.

    • Test: Run a heat-cool-heat. If the double peak persists in Cycle 2, it is likely an impurity (Scenario A). If it disappears or changes ratio, it is polymorphism (Scenario B).

References

  • National Institutes of Health (NIH). (2024). DSC and TGA in Assessing Incompatibility of Pharmaceutical Excipients. PMC. Retrieved February 6, 2026, from [Link]

Safety Operating Guide

5-Aminothiazole-2-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: The Amine-Nitrile Duality

As researchers, we often categorize waste by its primary functional group. However, 5-Aminothiazole-2-carbonitrile presents a dual-hazard profile that demands a specific segregation strategy. You are dealing with a molecule that contains both an electron-rich amine (oxidation sensitive) and an electron-deficient nitrile (hydrolysis sensitive).

The Critical Operational Rule:

NEVER dispose of this compound in acidic waste streams. The 2-carbonitrile moiety possesses the potential to release Hydrogen Cyanide (HCN) gas if subjected to strong acidic hydrolysis, particularly in the presence of moisture found in aqueous waste containers.

This guide outlines the definitive protocol for the stabilization, packaging, and incineration of this compound, ensuring compliance with RCRA standards and protecting laboratory personnel.

Physiochemical Hazard Characterization

Before disposal, you must classify the material based on its functional reactivity. This compound is not just "organic waste"; it is a Nitrogen-Sulfur Heterocycle with specific combustion byproducts.

Table 1: Hazard Profile & Disposal Implications

PropertyCharacteristicDisposal Implication
Functional Group 1 Nitrile (-CN) at C2 positionToxic / Reactive. Potential for HCN release under acidic conditions (pH < 7). Requires segregation from acids.
Functional Group 2 Primary Amine (-NH₂) at C5 positionBasic / Air Sensitive. May darken/decompose upon storage. Acts as a weak base; compatible with basic organic waste streams.
Heterocycle Thiazole Ring (Sulfur/Nitrogen)Combustion Hazard. Incineration releases Sulfur Oxides (SOx) and Nitrogen Oxides (NOx).[1] Must be routed to a facility with appropriate scrubbers.
Physical State Solid (Powder)Dust hazard. High surface area increases reactivity.
GHS Classification Acute Tox. 3 (Oral/Dermal)High Toxicity. Handle with double-gloving and respiratory protection (N95 or fume hood).

The Disposal Workflow: A Self-Validating System

The following protocol uses a "Check-Act-Verify" logic to prevent cross-contamination in waste streams.

Phase 1: Segregation (The "Acid Check")
  • Action: Measure the pH of your target waste container before adding the aminothiazole.

  • Requirement: The container must be Neutral (pH 7) or Basic (pH 8-10) .

  • Prohibition: Do not add to "General Organic Waste" if that stream contains acetic acid, TFA, or HCl from HPLC lines.

  • Why: Acidic environments catalyze the hydrolysis of the nitrile. While organic nitriles are more stable than inorganic cyanides, the risk of HCN evolution in a closed waste drum is a "zero-tolerance" risk.

Phase 2: Solubilization & Packaging
  • Solid Waste:

    • Place the solid compound in a sealable polyethylene bag or a screw-top glass vial.

    • Place this primary container inside a secondary high-density polyethylene (HDPE) wide-mouth jar.

    • Label the outer jar: "Toxic Solid - Thiazole Derivative - Cyanide Potential."

  • Liquid Waste (Mother Liquors):

    • Ensure the solvent system is compatible (e.g., DMSO, Methanol, DCM).

    • Adjust pH to >9 using NaOH if the solution is aqueous/acidic.

    • Transfer to a waste container dedicated to "Basic Organic Waste with Toxic Nitriles."

Phase 3: Labeling & Regulatory Coding
  • RCRA Consideration: While this compound is not explicitly P-listed (like specific inorganic cyanides), it should be treated as a Characteristic Waste due to toxicity and reactivity.

  • Label Text:

    • Chemical Name: this compound

    • Hazards: Toxic, Irritant.[2]

    • Constituents: Sulfur, Nitrogen.[3][4]

    • Warning:"DO NOT MIX WITH ACIDS" (Use a bright yellow sticker).

Visualization: Logic-Driven Disposal Pathway

The following diagram illustrates the decision tree for disposing of this compound. Note the critical "Stop" point at the Acid Check.

DisposalProtocol Start Waste Generation: This compound StateCheck Is the Waste Solid or Liquid? Start->StateCheck Liquid Liquid Waste (Mother Liquor) StateCheck->Liquid Solid Solid Waste (Powder/Residue) StateCheck->Solid pHCheck CRITICAL STEP: Check pH of Solution Liquid->pHCheck Acidic Acidic (pH < 7) pHCheck->Acidic Risk of HCN Basic Basic/Neutral (pH >= 7) pHCheck->Basic Neutralize Neutralize with NaOH to pH > 9 Acidic->Neutralize Labeling Labeling: 'Toxic Organic - Nitrile' 'NO ACIDS' Basic->Labeling Neutralize->Basic DoubleBag Double Containment: Sealable Bag -> HDPE Jar Solid->DoubleBag DoubleBag->Labeling Manifest Manifest Code: Organic Toxic (Non-Halogenated) *Note Sulfur Content* Labeling->Manifest Incineration Final Disposal: High-Temp Incineration (w/ SOx & NOx Scrubbers) Manifest->Incineration

Figure 1: Decision matrix for the safe disposal of aminothiazole nitriles, emphasizing the pH checkpoint to prevent cyanide hydrolysis.

Emergency Contingencies

In the event of a spill or accidental exposure, immediate action is required.

  • Spill Cleanup:

    • Do not use acidic absorbents. Use a commercial "Basic Spill Kit" or vermiculite mixed with soda ash (sodium carbonate).

    • Avoid generating dust.[2][5][6][7] Wet the powder slightly with a basic solution (pH 9 water) if safe to do so before sweeping.

  • Exposure:

    • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

    • Skin Contact: Wash with soap and water.[5][6][7] Do not use acidic neutralizers (like vinegar) on the skin, as this could theoretically liberate HCN from residual nitrile on the skin surface.

Final Disposal Method: Incineration[9][10]

The only acceptable final disposal method for this compound is High-Temperature Incineration .

  • Why Incineration? Biological treatment is ineffective due to the toxicity of the thiazole ring to bacteria. Landfilling is prohibited for reactive organic nitriles.

  • Facility Requirement: The incinerator must be equipped with Wet Scrubbers .

    • Mechanism:[6][8][9][10][11] The sulfur in the thiazole ring oxidizes to SO₂ (Sulfur Dioxide). The nitrogen in the amine/nitrile oxidizes to NOx.

    • Reaction:

      
      
      
    • Without scrubbing, this release contributes to acid rain and violates EPA Clean Air Act emission standards [1].

References

  • U.S. Environmental Protection Agency (EPA). Incineration of Organic Wastes and Air Pollution Control. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Aminothiazoles and Nitrile Safety. (General Hazard Data). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Aminothiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in the vanguard of drug discovery and development, 5-Aminothiazole-2-carbonitrile and its derivatives are pivotal scaffolds. Their utility in synthesizing novel therapeutic agents is well-documented, with applications ranging from anticancer to anti-inflammatory research.[1][2] However, the same reactivity that makes these compounds valuable also necessitates a profound respect for their potential hazards. The 2-aminothiazole group, while a privileged structure in medicinal chemistry, has also been identified as a potential toxicophore, warranting caution in its handling.[3][4]

This guide provides an essential framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). It is designed to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.

Foundational Hazard Assessment: Understanding the Risk

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This informs every safety decision that follows. This compound is a compound that demands careful attention, as indicated by its safety classifications.

According to available Safety Data Sheets (SDS), this compound presents several health risks. It is classified as harmful if swallowed and can cause serious, irreversible eye damage. The precautionary statements associated with it underscore the need to prevent all routes of exposure: ingestion, skin contact, eye contact, and inhalation.[5]

Hazard ClassificationCategoryGHS StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Serious Eye DamageCategory 1H318: Causes serious eye damage

This table summarizes the primary hazard classifications for this compound, providing the basis for the stringent PPE recommendations that follow.

The Essential PPE Ensemble: A Head-to-Toe Protocol

A multi-layered approach to PPE is crucial for creating a robust barrier against chemical exposure. The following ensemble should be considered the minimum standard when working with this compound.

A. Eye and Face Protection: The First Line of Defense

Given the classification of "Causes serious eye damage," protecting the eyes is non-negotiable. Splashes of solutions or accidental dispersal of the solid powder can have severe consequences.

  • Chemical Splash Goggles: These are mandatory. Unlike standard safety glasses, goggles form a seal around the eyes, offering protection from splashes, dust, and vapors from all directions.

  • Face Shield: A face shield, worn in conjunction with goggles, is required to protect the entire face from splashes.[6] The causality here is clear: while goggles protect the eyes, a significant splash can still affect other facial areas, leading to skin contact or potential inhalation of aerosols.

B. Hand Protection: The Critical Interface

Your hands are the most likely part of your body to come into direct contact with the chemical. The choice of glove material is therefore a critical decision.

  • Nitrile Gloves: Nitrile gloves are the recommended choice for handling this compound. They provide excellent resistance to a wide range of chemicals, including the solvents in which this compound might be dissolved.[7][8] Their durability and puncture resistance are superior to latex or vinyl, reducing the risk of accidental exposure.[7][9]

  • Double Gloving: For enhanced safety, particularly when handling larger quantities or during prolonged procedures, wearing two pairs of nitrile gloves is a prudent measure. This provides an additional protective layer and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

  • Glove Change Protocol: Never wear gloves outside the laboratory area. Gloves should be changed immediately if contamination is suspected or if a tear occurs. Always wash hands thoroughly after removing gloves.[10]

C. Body Protection: Shielding Against Spills and Splashes

Protecting your skin and personal clothing from contamination is essential.

  • Laboratory Coat: A clean, buttoned, knee-length laboratory coat is the minimum requirement.

  • Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6]

D. Respiratory Protection: When Air Quality is a Concern

While the provided SDS notes that inhalation is not an expected route of exposure under normal conditions, this can change based on the experimental setup.[5]

  • Engineering Controls First: The primary method for controlling airborne contaminants is to use engineering controls, such as a certified chemical fume hood. All weighing and handling of powdered this compound should be performed within a fume hood to minimize the generation of dust.[5]

  • Respirator Use: If engineering controls are insufficient or in the event of a significant spill, respiratory protection may be necessary. The choice of respirator should be based on a formal risk assessment. For powders, a P100 particulate respirator may be appropriate, while for vapors from solutions, an organic vapor cartridge would be required.

The Safe Handling Workflow: A Step-by-Step Guide

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. The following process outlines the critical steps from preparation to cleanup.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Hazard Review Review SDS and procedures B 2. Assemble PPE Gather all necessary equipment A->B C 3. Don PPE Sequence: Lab coat, goggles, face shield, gloves (outer pair last) B->C D 4. Chemical Handling Weigh and prepare solutions C->D Enter Work Area E 5. Active Experiment Perform the reaction or procedure D->E F 6. Decontaminate Workspace Wipe down surfaces E->F Complete Experiment G 7. Segregate Waste Dispose of contaminated items in designated hazardous waste container F->G H 8. Doff PPE Sequence: Outer gloves, face shield, apron, lab coat, goggles, inner gloves G->H I 9. Final Hand Wash Wash hands thoroughly with soap and water H->I

A diagram illustrating the safe handling workflow for this compound.

Emergency Procedures and Disposal

Spill Response: In the event of a spill, evacuate the immediate area and alert your supervisor. Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate PPE, including respiratory protection if necessary.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]

  • Ingestion: If swallowed, rinse the mouth and call a poison center or doctor.[5][11]

Waste Disposal: All materials contaminated with this compound, including gloves, disposable labware, and the chemical itself, must be disposed of as hazardous waste.[5][12] Do not dispose of this material down the drain or in regular trash.[12][13] Follow all institutional and local regulations for hazardous waste disposal.

By integrating these safety protocols and PPE requirements into your daily laboratory operations, you can confidently work with this compound, advancing your research while prioritizing personal and collective safety.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Aminothiazole-5-carbonitrile.
  • TCI Chemicals. (n.d.). Safety Data Sheet: Malononitrile.
  • Fisher Scientific. (2024, March 9). Safety Data Sheet: 2-(Boc-amino)thiazole.
  • Sigma-Aldrich. (2025, October 7). Safety Data Sheet: 2-aminothiazole.
  • ChemDmart. (n.d.). Safety Data Sheet: 2-Aminothiazole.
  • Fisher Scientific. (2010, October 12). Safety Data Sheet: 2-Aminothiazole-5-carboxylic acid.
  • Al-Ostoot, F. H., Al-Ghamdi, M., Al-Massarani, S., Al-Farhan, K., Al-Ghulikah, H. A., Abdel-Aziz, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 2-Amino-5-methylthiazole.
  • National Oceanic and Atmospheric Administration. (n.d.). 2-AMINOTHIAZOLE. CAMEO Chemicals.
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. [Link]

  • Thomas Scientific. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
  • Ghasemzadeh, M. A., & Zare, M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. RSC medicinal chemistry, 12(1), 14–34. [Link]

  • Fisher Scientific. (2010, March 29). Safety Data Sheet: 2-Amino-5-methylthiazole.
  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • Al-Ostoot, F. H., Al-Ghamdi, M., Al-Massarani, S., Al-Farhan, K., Al-Ghulikah, H. A., Abdel-Aziz, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1461. [Link]

  • Cornell University Environmental Health and Safety. (n.d.). Management Procedures For Specific Waste Types.
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? [Request PDF]. ResearchGate. [Link]

  • MCR Safety. (n.d.). What is Nitrile and Why Does It Make a Great PPE Glove.
  • Wilhelmsen. (2025, April 30). SAFE CHEMICAL HANDLING PROTECTION PPE KIT.
  • GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
  • Sigma-Aldrich. (n.d.). 2-Aminothiazole-5-carbonitrile 97%.
  • BLD Pharm. (n.d.). 2-Aminothiazole-5-carbonitrile.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.